Product packaging for 2,3-Dibromofuran(Cat. No.:CAS No. 30544-34-4)

2,3-Dibromofuran

Cat. No.: B1599518
CAS No.: 30544-34-4
M. Wt: 225.87 g/mol
InChI Key: GKPGEBCMRMQOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dibromofuran is a useful research compound. Its molecular formula is C4H2Br2O and its molecular weight is 225.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2O B1599518 2,3-Dibromofuran CAS No. 30544-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGEBCMRMQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427379
Record name 2,3-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-34-4
Record name 2,3-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30544-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromofuran: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dibromofuran (CAS No. 30544-34-4) is a halogenated five-membered heterocycle that has emerged as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine substituents make it a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthetic protocols, and its strategic application in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its regioselective reactivity and showcase its utility in the synthesis of polysubstituted furans, a core motif in numerous biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Core Characteristics and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. This compound is a dense, flammable liquid that requires careful handling.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 30544-34-4[1][2][3]
Molecular Formula C₄H₂Br₂O[2][3][4]
Molecular Weight 225.87 g/mol [2][3][4]
Appearance Liquid[1]
Density 2.117 g/mL at 25 °C[5]
Boiling Point 75-78 °C at 75 mmHg[1][6]
Refractive Index n20/D 1.544 - 1.547[1][6]
Flash Point 60 °C (140 °F)
SMILES C1=COC(=C1Br)Br[2][3]
InChI Key GKPGEBCMRMQOPF-UHFFFAOYSA-N[3]
Handling, Storage, and Safety

This compound is classified as a flammable liquid that is toxic if swallowed and causes serious eye damage.[3][7] Adherence to strict safety protocols is mandatory.

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[7] Use non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge.[9] Avoid contact with skin, eyes, and clothing, and do not breathe vapors.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[7][9] The compound should be stored under an inert atmosphere.[11] For long-term stability, storage at 2-8°C or in a freezer is recommended.[2][9] Some suppliers provide it stabilized with 0.5% calcium carbonate.[1]

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not let the product enter drains.

Synthesis of this compound: A Validated Protocol

The preparation of this compound is not trivial and is typically achieved through a multi-step process starting from more common furan derivatives. A robust and scalable method involves the bromination and subsequent decarboxylation of a furoic acid ester.[12] This approach provides good control over the final product.

The workflow begins with the protection of the carboxylic acid group via esterification, followed by bromination, saponification of the ester, and finally, decarboxylation to yield the target molecule.

G FuroicAcid Furoic Acid MethylFuroate Methyl Furoate FuroicAcid->MethylFuroate Esterification (MeOH, H₂SO₄) BrominatedEster Brominated Methyl Furoate MethylFuroate->BrominatedEster Bromination (Excess Br₂, CCl₄) BrominatedAcid Brominated Furoic Acid BrominatedEster->BrominatedAcid Saponification (Base) Dibromofuran This compound BrominatedAcid->Dibromofuran Decarboxylation (Heat)

Caption: Synthetic pathway for this compound from Furoic Acid.[12]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[12]

Step 1: Esterification of Furoic Acid to Methyl Furoate

  • To a round-bottom flask, add furoic acid, methanol (approx. 2 volumes), and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, distill off the excess methanol under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ether) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic phase with water until neutral, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield methyl furoate.

Step 2: Bromination of Methyl Furoate

  • Dissolve the methyl furoate in a chlorinated organic solvent such as carbon tetrachloride in a flask protected from light.

  • Cool the mixture in an ice bath.

  • Slowly add an excess of bromine dropwise while maintaining the low temperature.

  • Allow the reaction to stir until completion (monitored by TLC or GC).

  • Carefully quench the excess bromine and wash the mixture with a solution of sodium thiosulfate, followed by water.

  • Dry the organic layer and evaporate the solvent to obtain the crude brominated ester.

Step 3: Saponification

  • Treat the crude brominated ester with an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Stir the mixture until the ester is fully hydrolyzed to the corresponding carboxylate salt.

  • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the brominated furoic acid.

  • Filter and wash the solid product.

Step 4: Decarboxylation

  • Heat the dried brominated furoic acid. The decarboxylation will occur, releasing carbon dioxide.

  • The resulting crude this compound can then be purified by distillation under reduced pressure (e.g., 58°C at 15 mmHg) to yield the final product.[12]

Reactivity and Strategic Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of the two carbon-bromine bonds. The furan ring is an electron-rich aromatic system, which influences the susceptibility of the C-Br bonds to undergo reactions such as metal-halogen exchange and, most importantly, palladium-catalyzed cross-coupling.[13][14]

Regioselective Cross-Coupling Reactions

The bromine atom at the C2 position (alpha to the furan oxygen) is significantly more reactive than the bromine at the C3 position (beta to the oxygen). This regioselectivity is a cornerstone of its utility. The increased electrophilicity at the C2 position makes it the preferential site for oxidative addition of a Palladium(0) catalyst, which is the first and often rate-determining step in cross-coupling cycles.[15][16]

This allows for a stepwise, controlled functionalization of the furan core. A coupling reaction can be performed selectively at the C2 position, leaving the C3-Br bond intact for a subsequent, different coupling reaction. This strategy opens the door to creating unsymmetrically substituted 2,3-diaryl- or 2,3-dialkenylfurans.[15]

G cluster_0 Step 1: C2 Coupling cluster_1 Step 2: C3 Coupling start This compound intermediate 2-Aryl-3-bromofuran start->intermediate Pd(0) catalyst Ar-B(OH)₂ (1 equiv) Base, 90°C final_sym 2,3-Diaryl-furan (Symmetrical) intermediate->final_sym Ar-B(OH)₂ (excess) Higher Temp (e.g., 110°C) final_asym 2-Aryl-3-Aryl'-furan (Unsymmetrical) intermediate->final_asym Ar'-B(OH)₂ Higher Temp (e.g., 110°C)

Caption: Stepwise functionalization of this compound via regioselective coupling.

The Palladium Catalytic Cycle: The Engine of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are fundamental tools in modern organic synthesis.[16][17][18] They all operate via a similar catalytic cycle that enables the precise formation of new carbon-carbon bonds.[16]

G Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Trans R-Pd(II)L₂(R') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination output R-R' (Coupled Product) Trans->output input1 R-X (e.g., this compound) input1->OxAdd input2 R'-M (e.g., ArB(OH)₂) input2->Trans

Caption: General catalytic cycle for Palladium cross-coupling reactions.[16]

Protocol: Suzuki-Miyaura Cross-Coupling at the C2 Position This protocol outlines a representative regioselective Suzuki-Miyaura reaction.[15]

  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent).

  • Add the desired arylboronic acid (1-1.2 equivalents).

  • Add a palladium catalyst, such as Pd(OAc)₂ (0.1 equiv), and a phosphine ligand, such as PPh₃ (0.4 equiv).

  • Add a base, for example, Cs₂CO₃ (4 equivalents).[15]

  • Add a degassed solvent, such as N-Methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 90°C and stir for 2-3 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-aryl-3-bromofuran via column chromatography.

Applications in Drug Development

The furan and its annulated version, benzofuran, are considered "privileged structures" in medicinal chemistry.[19][20][21] This means the scaffold is frequently found in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21] this compound serves as an ideal starting point for generating libraries of novel, polysubstituted furan derivatives for screening in drug discovery programs.[22][23]

By using sequential cross-coupling reactions, chemists can rapidly assemble diverse structures around the furan core. For instance, the 2,3-diarylbenzofuran motif, which can be accessed from precursors like 2,3-dibromobenzofuran, is present in molecules that act as antitumor agents and protein tyrosine phosphatase-1B inhibitors.[15] The principles of regioselective synthesis demonstrated with this compound are directly applicable to these more complex systems, highlighting its importance as a model reagent and a practical building block.

Conclusion

This compound is more than just a simple dihalogenated heterocycle; it is a sophisticated synthetic tool for the modern organic chemist. Its well-defined physicochemical properties, coupled with a challenging but achievable synthesis, make it an accessible reagent. The true value of this compound is realized in its predictable and highly regioselective reactivity in palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise construction of complex, substituted furans that are central to the discovery of new therapeutics and functional materials. A thorough understanding of its handling, synthesis, and reactivity empowers researchers to unlock its full potential in their pursuit of molecular innovation.

References

physical and chemical properties of 2,3-Dibromofuran.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a halogenated heterocyclic compound belonging to the furan family.[1] Its structure, featuring a five-membered aromatic ring with two bromine substituents on adjacent carbons, makes it a highly valuable and reactive intermediate in organic synthesis. For professionals in drug discovery and materials science, the strategic placement of the bromine atoms offers a versatile chemical handle for constructing more complex molecular architectures through reactions such as metal-halogen exchange and cross-coupling. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, spectral characteristics, and its potential as a foundational building block in the development of novel chemical entities.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its appropriate handling, storage, and application in experimental settings.

Compound Identification

A consistent and accurate identification of a chemical entity is paramount for reproducibility in research.

IdentifierValueSource
CAS Number 30544-34-4[2][3][4]
Molecular Formula C₄H₂Br₂O[2][3][4]
Molecular Weight 225.87 g/mol [3][4][5]
IUPAC Name This compound[4]
Synonyms 2,3-Dibromofurane, Furan, 2,3-dibromo-[1][2]
InChI Key GKPGEBCMRMQOPF-UHFFFAOYSA-N[3]
Canonical SMILES C1=COC(=C1Br)Br[2][4]
Physical and Thermochemical Data

This compound is a dense, high-boiling liquid under standard conditions.[1][3] Its physical state and thermal properties dictate the necessary conditions for its use in reactions and purification processes.

PropertyValueSource
Physical Form Liquid[3]
Density 2.117 g/mL at 25 °C[3]
Boiling Point 75-78 °C at 75 mmHg[1]
Refractive Index n20/D 1.544[3]
Flash Point 60 °C (140 °F)[5]
Sensitivity Light Sensitive[1][2]
Recommended Storage Store at -20°C, under inert gas[2][6]

Section 2: Spectroscopic Characterization

The unambiguous identification of this compound relies on modern spectroscopic techniques. The following sections describe the expected spectral features that serve as a fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its ¹H and ¹³C NMR spectra.

  • ¹H NMR: The furan ring contains two non-equivalent protons. One would expect to observe two signals, both doublets, in the aromatic region of the spectrum (typically δ 6.0-7.5 ppm). The coupling constant between these two adjacent protons (³JHH) would likely be in the range of 2-4 Hz, characteristic of furanoid systems.

  • ¹³C NMR: Four distinct signals are expected for the carbon atoms of the furan ring. Two signals will correspond to the bromine-bearing carbons (C2 and C3), and two will correspond to the proton-bearing carbons (C4 and C5). The chemical shifts will be significantly influenced by the electronegativity of the oxygen atom and the heavy-atom effect of the bromine substituents.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the presence and number of bromine atoms in a molecule due to bromine's unique isotopic distribution.[7] Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7]

For a molecule containing two bromine atoms, such as this compound, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[8] This pattern provides conclusive evidence for the presence of two bromine atoms and is a critical quality control check during synthesis and analysis.

G M [M]⁺ (C₄H₂⁷⁹Br₂O) Intensity: 1 M2 [M+2]⁺ (C₄H₂⁷⁹Br⁸¹BrO) Intensity: 2 M4 [M+4]⁺ (C₄H₂⁸¹Br₂O) Intensity: 1

Predicted 1:2:1 isotope pattern for the molecular ion of this compound.

Section 3: Synthesis and Chemical Reactivity

The utility of this compound in research and development stems from its synthetic accessibility and its predictable reactivity, which allows for selective functionalization.

Synthetic Protocol

A common and effective route for the preparation of this compound involves a multi-step process starting from furoic acid.[9] This pathway leverages classical organic reactions to build the target molecule.

G A Furoic Acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Alkyl Furoate B->C D Bromination (Excess Br₂, CHCl₃) C->D E Brominated Ester D->E F Saponification E->F G Brominated Furoic Acid F->G H Decarboxylation (Heat) G->H I This compound H->I

Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of this compound [9]

  • Esterification: Furoic acid is refluxed in an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid to produce the corresponding alkyl furoate.

  • Bromination: The alkyl furoate is dissolved in a chlorinated organic solvent (e.g., chloroform) and heated to reflux. An excess of bromine is added portion-wise over several hours. The reaction is continued until the evolution of hydrobromic acid gas ceases.

  • Saponification: The crude brominated ester mixture is treated with a base (e.g., aqueous sodium hydroxide) to hydrolyze the ester to the corresponding brominated furoic acid salt.

  • Decarboxylation: The brominated furoic acid is carefully heated, which induces decarboxylation to yield crude this compound.

  • Purification: The final product is purified by distillation under reduced pressure to yield pure this compound.[9]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its C-Br bonds. The bromine atom at the C2 position (adjacent to the oxygen) is more susceptible to metal-halogen exchange than the bromine at the C3 position. This selectivity is crucial for its use as a synthetic intermediate.

A key transformation is the selective lithiation using an organolithium reagent (e.g., methyllithium or n-butyllithium) at low temperatures. This reaction preferentially forms 3-bromo-2-lithiofuran, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position. For example, quenching the lithiated intermediate with water yields 3-bromofuran.[9]

G A This compound B Selective Lithiation (MeLi or n-BuLi, -78 °C) A->B C 3-Bromo-2-lithiofuran (Reactive Intermediate) B->C D Electrophilic Quench (e.g., H₂O) C->D E 3-Bromofuran D->E

Selective reactivity of this compound via metal-halogen exchange.

Section 4: Safety, Handling, and Regulatory Information

Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable liquid that is toxic if swallowed and can cause serious eye damage.[2][6]

Hazard ClassGHS PictogramsHazard Statements
Flammable Liquid 3GHS02 (Flame)H226: Flammable liquid and vapor[2][5]
Acute Toxicity 3 (Oral)GHS06 (Skull and Crossbones)H301: Toxic if swallowed[2][5]
Eye Damage 1GHS05 (Corrosion)H318: Causes serious eye damage[2][5]

Handling Precautions:

  • Work in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use non-sparking tools and take measures to prevent static discharge.[2][6]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and skin thoroughly after handling.[6]

Section 5: Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. The furan and related dihydrobenzofuran scaffolds are considered "privileged structures" because they are capable of binding to a variety of biological targets.[10]

  • Scaffold for Bioactive Molecules: By using the reactivity of the C-Br bonds, researchers can incorporate the 2,3-disubstituted furan core into larger molecules. This provides a pathway to novel analogs of known drugs or entirely new chemical entities.

  • Precursor to Complex Heterocycles: The furan ring can participate in cycloaddition reactions or be transformed into other heterocyclic systems, expanding its utility.

  • Fragment-Based Drug Design: As a small, functionalized heterocycle, it can serve as a starting point in fragment-based screening to identify new lead compounds. For instance, related 2,3-dihydrobenzofuran structures have been investigated as potent and selective cannabinoid receptor 2 (CB₂) agonists and as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation.[10][11]

Conclusion

This compound is a synthetically accessible and highly versatile halogenated furan. Its well-defined physical properties, predictable spectroscopic signature (particularly its mass spectrum), and selective chemical reactivity make it an important tool for synthetic chemists. For researchers in drug development, it represents a valuable building block for accessing complex molecular scaffolds and exploring new areas of chemical space, enabling the design and synthesis of next-generation therapeutic agents.

References

2,3-Dibromofuran molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dibromofuran: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the synthetic chemistry community. Its unique substitution pattern on the furan ring makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, detailing a robust synthetic protocol, predicting its spectroscopic signature, and discussing its reactivity and potential applications. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights for laboratory applications.

Physicochemical and Molecular Properties

This compound is a dense, flammable liquid at room temperature.[1][2] The presence of two bromine atoms significantly increases its molecular weight and density compared to the parent furan molecule. Its key properties are summarized in the table below, compiled from various chemical data repositories.[1][3]

PropertyValueReference(s)
Molecular Formula C₄H₂Br₂O[1][2][3]
Molecular Weight 225.87 g/mol [1][2][3]
CAS Number 30544-34-4[1][3]
Appearance Liquid[1][2]
Density 2.117 g/mL at 25 °C[1][2]
Boiling Point 75-78 °C at 75 mmHg[4]
Refractive Index (n20/D) 1.544[1][2]
Flash Point 60 °C (140 °F)[1]
InChI Key GKPGEBCMRMQOPF-UHFFFAOYSA-N[1][2]
SMILES Brc1ccoc1Br[1][2]

Synthesis and Purification

The preparation of this compound is not trivial due to the reactivity of the furan ring. A well-documented pathway involves a multi-step sequence starting from a readily available alkyl ester of 2-furoic acid, such as methyl furoate or ethyl furoate.[1] The overall strategy involves the bromination of the furan ring, followed by saponification of the ester and subsequent decarboxylation to yield the final product.

Synthetic Workflow Diagram

The following diagram outlines the key transformations in the synthesis of this compound from an alkyl 2-furoate precursor.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation AlkylFuroate Alkyl 2-Furoate BrominatedEster Brominated Furoate Ester Intermediate AlkylFuroate->BrominatedEster Br₂ Chlorinated Solvent BrominatedAcidSalt Brominated Furoic Acid Salt BrominatedEster->BrominatedAcidSalt Base (e.g., NaOH) FinalProduct This compound BrominatedAcidSalt->FinalProduct Heat

Caption: Multi-step synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[1]

Materials:

  • Alkyl 2-furoate (e.g., methyl furoate)

  • Bromine (Br₂)

  • Anhydrous chlorinated solvent (e.g., carbon tetrachloride, CCl₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromination of Alkyl 2-Furoate:

    • Dissolve the alkyl 2-furoate in an anhydrous chlorinated organic solvent like carbon tetrachloride in a flask equipped with a dropping funnel and a stirrer. Protect the reaction from light.

    • Cool the solution in an ice bath.

    • Slowly add an excess of bromine (typically 2-3 molar equivalents) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Saponification:

    • Carefully quench any excess bromine with a solution of sodium thiosulfate.

    • Separate the organic layer and wash it with water and brine.

    • Add an aqueous solution of sodium hydroxide to the organic phase.

    • Stir the biphasic mixture vigorously until the saponification of the brominated ester to its corresponding sodium salt is complete. The salt will typically precipitate or move into the aqueous layer.

  • Decarboxylation and Isolation:

    • Separate the aqueous layer containing the sodium salt of the brominated furoic acid.

    • Acidify the solution carefully with a mineral acid like sulfuric acid.

    • The brominated furoic acid will precipitate. This intermediate can be isolated, or the decarboxylation can proceed in situ.

    • Heat the acidic solution or the isolated brominated furoic acid. Decarboxylation will occur, releasing carbon dioxide and forming crude this compound.

    • Extract the crude product with a suitable organic solvent, such as diethyl ether.

  • Purification:

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The final product, this compound, is purified by vacuum distillation, collecting the fraction at the appropriate boiling point (75-78 °C at 75 mmHg).[4]

Predicted Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two protons on the furan ring.

    • H-4: Expected to appear as a doublet around δ 6.3-6.5 ppm.

    • H-5: Expected to appear as a doublet around δ 7.3-7.5 ppm, shifted further downfield due to the deshielding effect of the adjacent oxygen atom.

    • The two protons will exhibit a small coupling constant (J ≈ 2-3 Hz), typical for protons on a furan ring.

  • ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the furan ring.

    • C-2 and C-3: These carbons, directly attached to bromine atoms, will be significantly deshielded and are predicted to appear in the δ 110-125 ppm range.

    • C-4 and C-5: These carbons are expected to resonate further downfield, typically in the δ 115-145 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the furan ring and the carbon-bromine bonds.

  • ~3100-3150 cm⁻¹: C-H stretching vibrations for the aromatic furan ring.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the furan ring.

  • ~1000-1250 cm⁻¹: C-O-C stretching vibrations, characteristic of the furan ether linkage.

  • 500-700 cm⁻¹: Strong C-Br stretching vibrations in the fingerprint region.[2]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound will be distinguished by its isotopic pattern and fragmentation.

  • Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal abundance. This will result in three peaks at m/z 224 (M⁺, ²⁷⁹Br), 226 (M+2, ¹⁷⁹Br¹⁸¹Br), and 228 (M+4, ²⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.[5][6]

  • Key Fragmentation:

    • [M-Br]⁺: Loss of a bromine radical is a highly probable fragmentation pathway, leading to a significant ion cluster at m/z 145/147 (ratio ~1:1).

    • [M-Br-CO]⁺: Subsequent loss of a molecule of carbon monoxide (CO), a characteristic fragmentation for furans, would produce an ion cluster at m/z 117/119.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two bromine substituents, which serve as versatile synthetic handles.

  • Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange upon treatment with organolithium reagents (e.g., n-BuLi or t-BuLi). This reaction can be performed selectively, allowing for the stepwise introduction of different electrophiles to create highly substituted furan derivatives.

  • Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 2- and 3-positions, providing access to a wide array of complex molecules.

  • Precursor for Bioactive Molecules: The furan nucleus is a common scaffold in numerous natural products and pharmacologically active compounds.[7] Derivatives of this compound can serve as key intermediates in the synthesis of novel drug candidates, including potential enzyme inhibitors or receptor modulators.

Safety and Handling

This compound must be handled with appropriate caution due to its hazardous properties.

  • GHS Classification: The compound is classified as a flammable liquid (Category 3), toxic if swallowed (Acute Toxicity, Oral, Category 3), and causes serious eye damage (Category 1).[3][5][7]

  • Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage).[6]

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

    • Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground/bond container and receiving equipment to prevent static discharge.

    • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. It should be stored away from strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. While its handling requires strict safety protocols, its utility as a building block for creating complex, functionalized furan-containing molecules makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and predicted spectroscopic characteristics, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromofuran from Furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2,3-dibromofuran, a valuable heterocyclic building block in organic synthesis, starting from the readily available precursor, 2-furoic acid. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a detailed, scientifically-grounded protocol. The synthesis is presented as a multi-step process, with each stage explained in terms of its underlying chemical principles and experimental best practices.

Introduction: The Significance of Substituted Furans

Furan and its derivatives are fundamental five-membered heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. Specifically, halogenated furans like this compound serve as versatile intermediates. The bromine atoms at the 2 and 3 positions offer distinct reactivity, allowing for selective functionalization through reactions such as metal-halogen exchange and cross-coupling, thereby enabling the construction of more complex molecular architectures. This guide details a reliable pathway to access this key synthetic intermediate.

Overall Synthetic Strategy

The conversion of 2-furoic acid to this compound is not a direct transformation but rather a strategic multi-step process. The carboxylic acid group in the starting material is deactivating towards electrophilic substitution and can interfere with certain reagents. Therefore, the synthesis involves an initial protection of the carboxyl group via esterification, followed by bromination, saponification, and finally, decarboxylation to yield the target compound.

Overall Synthesis Workflow FuroicAcid 2-Furoic Acid Ester Alkyl 2-Furoate FuroicAcid->Ester Esterification (e.g., CH3OH, H2SO4) BrominatedEster Brominated Alkyl 2-Furoate Mixture Ester->BrominatedEster Bromination (Br2, Solvent) BrominatedAcid Brominated 2-Furoic Acid Mixture BrominatedEster->BrominatedAcid Saponification (e.g., NaOH) Dibromofuran This compound BrominatedAcid->Dibromofuran Decarboxylation (e.g., Heat, Catalyst)

Caption: Multi-step synthesis of this compound from 2-furoic acid.

Part 1: Esterification of 2-Furoic Acid

Causality: The initial step involves the conversion of 2-furoic acid to its corresponding alkyl ester (e.g., methyl or ethyl 2-furoate). This is a crucial "protection" step. The electron-withdrawing nature of the carboxylic acid group deactivates the furan ring towards electrophilic attack. By converting it to an ester, this deactivating effect is slightly mitigated, and more importantly, the acidic proton is removed, preventing unwanted side reactions during the subsequent bromination step. A common and efficient method for this transformation is Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Furoate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (e.g., 56 g, 0.5 mol).

  • Reagent Addition: Add methanol (250 mL) and carefully add concentrated sulfuric acid (5 mL) as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield crude methyl 2-furoate, which can be further purified by distillation.

Part 2: Electrophilic Bromination of Methyl 2-Furoate

Mechanistic Insight: The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution.[1] The oxygen atom in the ring donates electron density, activating the ring, particularly at the C2 and C5 positions (the α-positions).[2] When an electrophile attacks the furan ring, the stability of the resulting cationic intermediate (the sigma complex) determines the regioselectivity. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, providing greater stability compared to an attack at the C3 position, which only allows for two resonance structures.[2][3]

In this synthesis, since the C2 position is occupied by the ester group, the primary sites for bromination are C5, followed by the less activated C3 and C4 positions. The reaction with an excess of bromine in a suitable solvent leads to a mixture of brominated products, predominantly 5-bromo-2-furoate and 4,5-dibromo-2-furoate, with some tribrominated species.[4]

Bromination Mechanism cluster_0 Attack at C5 Position (Major Pathway) cluster_1 Further Bromination Furan Methyl 2-Furoate Intermediate1 Sigma Complex (3 resonance structures) Furan->Intermediate1 + Br2 Br2 Br-Br Product1 Methyl 5-bromo-2-furoate + HBr Intermediate1->Product1 - H+ Product1_node Methyl 5-bromo-2-furoate Intermediate2 Sigma Complex Product1_node->Intermediate2 + Br2 Product2 Methyl 4,5-dibromo-2-furoate + HBr Intermediate2->Product2 - H+

Caption: Simplified mechanism of electrophilic bromination of methyl 2-furoate.

Experimental Protocol: Bromination of Methyl 2-Furoate
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, dissolve methyl 2-furoate (e.g., 63 g, 0.5 mol) in a dry, chlorinated organic solvent like carbon tetrachloride or chloroform (300 mL).[4]

  • Reagent Addition: Slowly add an excess of bromine (e.g., 2.5-3.0 molar equivalents) to the solution at room temperature. The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).[4]

  • Work-up: Cool the reaction mixture and carefully wash with a saturated solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product is a mixture of brominated methyl furoates and is typically used in the next step without further purification.

Part 3: Saponification of the Brominated Ester Mixture

Causality: Saponification is the hydrolysis of the ester back to a carboxylic acid under basic conditions. This step is necessary to deprotect the carboxyl group, which is required for the final decarboxylation step. The reaction is a straightforward nucleophilic acyl substitution.

Experimental Protocol: Saponification
  • Reaction Setup: Transfer the crude mixture of brominated methyl furoates to a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 4N NaOH) in a quantity sufficient to hydrolyze the ester completely.[4]

  • Reaction Conditions: Heat the mixture at reflux with vigorous stirring for 2-4 hours. The completion of the reaction is indicated by the formation of a homogeneous solution (as the sodium salts of the carboxylic acids are water-soluble).

  • Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. This will precipitate the brominated furoic acids.

  • Isolation: Collect the precipitated solids by vacuum filtration, wash with cold water, and dry thoroughly.

Part 4: Decarboxylation to Yield this compound

Mechanistic Insight: The final step is the removal of the carboxylic acid group. This can be achieved by heating the brominated furoic acid mixture, often in the presence of a catalyst. While the classic Hunsdiecker reaction involves the use of silver salts of carboxylic acids with bromine, a more common approach for aromatic carboxylic acids is thermal decarboxylation, which can be facilitated by a copper catalyst in a high-boiling solvent like quinoline.[4][5] The reaction proceeds by replacing the carboxyl group with a hydrogen atom, and in this complex mixture, the various brominated furoic acids will decarboxylate to yield their corresponding brominated furans. The desired this compound is then isolated from this mixture.

Experimental Protocol: Decarboxylation
  • Reaction Setup: In a flask suitable for distillation, combine the dried mixture of brominated furoic acids with quinoline (as a solvent) and a catalytic amount of copper powder.[4]

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., around 180-200 °C). Carbon dioxide will evolve as the decarboxylation proceeds.[4]

  • Product Collection: The product, this compound, along with other brominated furans, will distill from the reaction mixture. Collect the distillate.

  • Purification: The collected distillate is a mixture of brominated furans. The desired this compound can be purified and isolated from this mixture by fractional distillation under reduced pressure.[4] The boiling point of this compound is approximately 58°C at 15 mmHg.[4]

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical ConditionsProduct
1. Esterification 2-Furoic AcidMethanol, H₂SO₄ (cat.)MethanolReflux, 4-6 hMethyl 2-furoate
2. Bromination Methyl 2-furoateBromine (excess)CCl₄ or CHCl₃Reflux, several hoursMixture of brominated methyl furoates
3. Saponification Brominated estersNaOH (aq)WaterReflux, 2-4 hMixture of brominated furoic acids
4. Decarboxylation Brominated acidsCopper powder (cat.)Quinoline180-200 °CThis compound and other bromofurans

Conclusion

The synthesis of this compound from 2-furoic acid is a well-established, albeit multi-step, process that relies on fundamental organic reactions. By understanding the principles of electrophilic substitution on the furan ring and the strategic use of protecting groups, researchers can successfully prepare this valuable synthetic intermediate. The protocols described herein, adapted from established literature, provide a reliable foundation for the laboratory-scale synthesis of this compound. Careful execution of each step, particularly the final purification by fractional distillation, is critical for obtaining the target compound in good purity.

References

An In-depth Technical Guide to the Bromination of Alkyl Furoates for the Synthesis of 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan, a five-membered aromatic heterocycle, serves as a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its distinct electronic characteristics make it particularly susceptible to electrophilic attack, positioning electrophilic substitution as a central pillar of furan chemistry.[1] Among the halogenated furans, 2,3-dibromofuran is a valuable synthetic intermediate. This technical guide provides a comprehensive exploration of the synthesis of this compound through the bromination of alkyl furoates, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and presenting quantitative data to inform synthetic strategies.

Core Principles: Furan Reactivity and Regioselectivity

Furan's reactivity towards electrophiles is significantly greater than that of benzene.[1][2] This enhanced reactivity stems from the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the aromatic π-system.[1][3] The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene.[1]

Electrophilic attack on the furan ring predominantly occurs at the C2 (α) position.[1][2] This regioselectivity is dictated by the superior stabilization of the cationic intermediate (σ-complex) formed during C2 attack.[1] The positive charge in the C2-substituted intermediate can be delocalized over three resonance structures, including one where the oxygen atom accommodates the charge.[2] In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[2]

The Influence of Substituents

The presence of a substituent on the furan ring directs subsequent electrophilic attacks. An electron-withdrawing group, such as the alkyl furoate ester group at the C2 position, deactivates the ring towards electrophilic substitution. This deactivation, however, also influences the regioselectivity of the incoming electrophile, often directing it to the C4 or C5 position.[1] To achieve the desired 2,3-dibromo substitution pattern, a multi-step approach involving bromination of an alkyl 2-furoate followed by subsequent chemical transformations is a common and effective strategy.[4]

Synthetic Pathway to this compound

A robust and frequently employed method for synthesizing this compound involves a three-step process starting from an alkyl 2-furoate.[4] This pathway is outlined below:

  • Bromination of Alkyl 2-Furoate: The initial step is the bromination of an alkyl ester of furoic acid, such as methyl or ethyl furoate.[4]

  • Saponification: The resulting brominated ester is then saponified to the corresponding carboxylate salt.[4]

  • Decarboxylation: Finally, the brominated furoic acid is decarboxylated to yield this compound.[4]

Synthesis_Pathway Alkyl_Furoate Alkyl 2-Furoate Brominated_Ester Brominated Alkyl Furoate Alkyl_Furoate->Brominated_Ester Bromination (e.g., Br2, CCl4) Saponified_Ester Brominated Furoic Acid Salt Brominated_Ester->Saponified_Ester Saponification (e.g., NaOH) Dibromofuran This compound Saponified_Ester->Dibromofuran Decarboxylation (Heat)

Caption: Multi-step synthesis of this compound from an alkyl 2-furoate.

Step 1: Bromination of Alkyl 2-Furoate

The bromination of the alkyl 2-furoate is a critical step that requires careful control of reaction conditions to achieve the desired polysubstituted product.

Mechanism of Electrophilic Bromination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The π-electrons of the furan ring attack a bromine molecule, leading to the formation of a σ-complex (arenium ion) and a bromide ion. The bromide ion then acts as a base, abstracting a proton to restore the aromaticity of the ring.

Due to the electron-withdrawing nature of the ester group at C2, the initial bromination is directed to the C5 position. Subsequent bromination steps then occur at the remaining available positions. To obtain the precursor for this compound, exhaustive bromination is often necessary.

Experimental Protocol: Bromination of Methyl 2-Furoate

This protocol is adapted from established procedures for the bromination of furoic acid esters.[4]

Materials:

  • Methyl 2-furoate

  • Bromine

  • Carbon tetrachloride (or another suitable chlorinated solvent)[4]

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve methyl 2-furoate in carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add an excess of bromine, dissolved in carbon tetrachloride, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the evolution of hydrogen bromide ceases.

  • Cool the reaction mixture and cautiously wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude brominated methyl furoate.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous chlorinated solvent if possible.

  • The reaction generates hydrogen bromide gas, which is corrosive. Ensure the setup is properly vented to a scrubber.

Step 2 & 3: Saponification and Decarboxylation

The crude brominated ester is then carried forward to the saponification and decarboxylation steps to yield the final product.[4]

Experimental Protocol: Saponification and Decarboxylation

Materials:

  • Crude brominated methyl furoate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

  • Quinoline (for decarboxylation, optional)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Saponification: Reflux the crude brominated methyl furoate with an aqueous solution of sodium hydroxide until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the brominated furoic acid.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Decarboxylation: Heat the dried brominated furoic acid. The decarboxylation can be carried out by heating the acid alone or in a high-boiling solvent like quinoline.

  • The this compound product can be isolated and purified by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₄H₂Br₂O
Molecular Weight 225.87 g/mol
Appearance Liquid
Density 2.117 g/mL at 25 °C
Refractive Index n20/D 1.544
CAS Number 30544-34-4

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the furan ring.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Characterization_Workflow Crude_Product Crude this compound Purification Purification (Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

The synthesis of this compound via the bromination of alkyl furoates is a well-established and reliable method. A thorough understanding of the principles of electrophilic substitution in furans, coupled with careful execution of the multi-step synthetic sequence, is paramount for achieving high yields of the desired product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of furan-containing molecules.

References

A Senior Application Scientist's Guide to the Decarboxylation of Brominated Furoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The decarboxylation of brominated furoic acid esters represents a critical transformation in synthetic organic chemistry, unlocking access to highly valuable brominated furan scaffolds. These scaffolds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core methodologies for achieving this transformation, grounded in mechanistic principles and practical, field-proven insights. We will dissect thermal, copper-catalyzed, palladium-catalyzed, and silver-mediated decarboxylation pathways, offering detailed experimental protocols and elucidating the key parameters that govern reaction success. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively implement and optimize this essential synthetic reaction.

Strategic Importance: Why Decarboxylate Brominated Furoic Esters?

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved therapeutic agents.[1][2] The introduction of a bromine atom onto this ring system provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[3] Often, synthetic routes yield furoic acid esters where the carboxylate group, having served its purpose in directing substitution or building the core structure, becomes superfluous.

Its removal via decarboxylation is therefore not merely a trivial step but a strategic maneuver to unmask the desired brominated furan intermediate. This process is fundamental for:

  • Simplifying Molecular Scaffolds: Removing a potentially reactive and sterically demanding ester group.

  • Enabling Subsequent Functionalization: Providing clean access to the brominated furan for diversification.

  • Accessing Novel Chemical Space: Creating building blocks that are otherwise difficult to synthesize directly.

This guide focuses on the conversion of the ester, which typically requires a preliminary hydrolysis step to the corresponding carboxylic acid, the true substrate for most decarboxylation reactions. The direct decarboxylation of esters is less common but can occur under specific, often harsh, conditions.

Mechanistic Pathways: The Science Behind the Transformation

Understanding the underlying mechanism is paramount for troubleshooting, optimization, and selecting the appropriate reaction conditions. The decarboxylation of brominated furoic acids can proceed through several distinct pathways.

Thermal Decarboxylation

The simplest approach involves the application of heat. For 2-furoic acid, thermal decarboxylation to furan is known to occur at elevated temperatures, typically starting around 140-160 °C.[4][5]

  • Causality: The reaction proceeds through a cyclic transition state, which is facilitated by the electron-rich nature of the furan ring. However, this method often requires high temperatures, which can lead to decomposition and side reactions, limiting its utility for complex or sensitive substrates.[6][7] The presence of a bromine atom can further influence the required temperature and product distribution.

Transition Metal-Catalyzed Decarboxylation

Catalysis provides milder and more efficient alternatives to thermal methods. Copper, palladium, and silver are the most prominent metals employed for this purpose.

Historically, copper has been a workhorse for the decarboxylation of aromatic carboxylic acids.[8] The mechanism is generally believed to involve the formation of a copper(I) carboxylate, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate is then protonated by a proton source in the reaction medium (protodecarboxylation) to yield the final product and regenerate the active catalyst.

The use of specific ligands, such as 1,10-phenanthroline or aliphatic amines like tetramethylethylenediamine (TMEDA), is crucial. These ligands enhance the rate of decarboxylation, allowing for significantly lower reaction temperatures (a reduction of ~50 °C) and shorter reaction times compared to ligand-free systems.[8][9]

G cluster_cycle Copper-Catalyzed Protodecarboxylation Cycle A Cu(I) Catalyst B Cu(I)-Furoate Complex A->B + R-COOH - H⁺ C Bromo-Furyl-Cu(I) Intermediate B->C - CO₂ (Decarboxylation) CO2 CO₂ B->CO2 C->A C->A Regenerates Catalyst D Bromofuran Product C->D + H⁺ (Protonolysis) RCOOH Br-Furoic Acid

Caption: Catalytic cycle for copper-mediated protodecarboxylation.

Palladium catalysts offer a powerful platform not only for simple protodecarboxylation but also for tandem decarboxylative cross-coupling reactions, which are of immense interest in drug development.[10][11] In this manifold, the carboxylic acid group acts as a traceless directing group or a leaving group, replaced by a new C-C or C-heteroatom bond.

A particularly innovative strategy is decarboxylative borylation, where the carboxylate is replaced with a boronic ester.[12] This transforms the starting material into a versatile building block for subsequent Suzuki-Miyaura couplings.

G cluster_cycle Palladium-Catalyzed Decarboxylative Borylation A Pd(0)Lₙ B Oxidative Addition (Ar-Pd(II)-X) A->B + Ar-COOH C Decarboxylation (Ar-Pd(II)-Lₙ) B->C - CO₂, - HX D Transmetalation with B₂(pin)₂ C->D + B₂(pin)₂ E Reductive Elimination D->E E->A Regenerates Pd(0) Product Ar-B(pin) E->Product

Caption: Simplified cycle for Pd-catalyzed decarboxylative borylation.

Silver-catalyzed decarboxylations often proceed via a radical mechanism, offering a distinct reactivity profile compared to the organometallic cycles of copper and palladium.[13] The process is initiated by the formation of a silver carboxylate salt. Single Electron Transfer (SET) from the carboxylate to an oxidant (or from Ag(I) to an oxidant to form Ag(II), which then oxidizes the carboxylate) generates a carboxyl radical.[14][15] This radical is unstable and rapidly extrudes CO₂, producing a furyl radical. This radical can then be trapped by a hydrogen atom source for protodecarboxylation or by other reagents for functionalization (e.g., halogenation).[15][16]

G cluster_cycle Silver-Catalyzed Radical Decarboxylation A R-COOH + Ag(I) B Silver Carboxylate (R-COO⁻Ag⁺) A->B - H⁺ C Carboxyl Radical (R-COO•) B->C Oxidation (SET) D Furyl Radical (R•) C->D - CO₂ E Product (R-H) D->E + H• source

Caption: Radical pathway for silver-catalyzed decarboxylation.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies. Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. The initial hydrolysis of the furoic acid ester to the carboxylic acid is assumed to have been performed prior to these steps.

Protocol 1: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol is adapted from efficient methods developed for aromatic carboxylic acids and leverages microwave irradiation to accelerate the reaction.[17][18]

  • Objective: To efficiently remove the carboxylic acid group from a brominated furoic acid.

  • Rationale: Copper(I) oxide is an inexpensive and stable catalyst precursor. 1,10-Phenanthroline is a highly effective ligand that stabilizes the key intermediates and accelerates decarboxylation. Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times from hours to minutes.[17]

Step-by-Step Methodology:

  • Reactor Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the brominated furoic acid (1.0 mmol, 1.0 equiv), copper(I) oxide (Cu₂O; 0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Solvent Addition: Add 3 mL of N-Methyl-2-pyrrolidone (NMP).

  • Sealing and Purging: Securely cap the vial. Purge the vessel with nitrogen or argon for 5 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 170 °C and hold for 15-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Reaction Monitoring: After the allotted time, cool the vessel to room temperature. A small aliquot can be withdrawn, diluted with ethyl acetate, filtered, and analyzed by GC-MS or LC-MS to check for completion.

  • Workup: Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NH₄Cl (3 x 20 mL) to remove copper salts, followed by a brine wash (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bromofuran.

Protocol 2: Palladium-Catalyzed Decarboxylative Borylation

This advanced protocol transforms the carboxylic acid directly into a boronic ester, a highly valuable intermediate for Suzuki-Miyaura cross-coupling.[12]

  • Objective: To convert a brominated furoic acid into its corresponding pinacol boronate ester.

  • Rationale: This method leverages photoredox catalysis in conjunction with a transition metal. An iridium photocatalyst absorbs visible light and engages in an energy or electron transfer process that ultimately facilitates the decarboxylation and borylation cycle with a co-catalyst, providing an exceptionally mild route to the boronate ester.

Step-by-Step Methodology:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the brominated furoic acid (0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂; 0.3 mmol, 1.5 equiv), an appropriate iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆; 0.006 mmol, 3 mol%), and a cobalt co-catalyst (e.g., Co(acac)₂; 0.03 mmol, 15 mol%) to a reaction vial with a stir bar.

  • Reagent Addition: Add tert-Butyl acetate (4 mL) as the solvent, followed by N,N,N',N'-Tetramethylguanidine (TMG; 0.1 mmol, 50 mol%) as a base.

  • Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Irradiation: Place the vial approximately 5 cm from a 440 nm LED lamp and stir vigorously. Ensure the reaction is cooled with a fan to maintain a temperature of approximately 25-30 °C.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours. Monitor by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the bromofuryl boronate ester.

Critical Parameters and Data-Driven Optimization

The success of a decarboxylation reaction hinges on the careful selection of several interdependent parameters.

ParameterCopper-CatalyzedPalladium-CatalyzedSilver-CatalyzedRationale & Expert Insights
Catalyst Cu₂O, CuI, CuBrPd(OAc)₂, PdCl₂(dppf)AgNO₃, Ag₂CO₃Cu: Cost-effective for simple protodecarboxylation.[8] Pd: Essential for advanced cross-coupling transformations.[11] Ag: Favors radical pathways, useful for specific functionalizations.[13]
Ligand 1,10-Phenanthroline, TMEDAPhosphines (e.g., SPhos), NHCsPhenanthrolineLigands stabilize metal centers, modulate reactivity, and prevent catalyst decomposition. TMEDA can significantly lower temperatures in Cu-catalysis.[9] Bulky phosphines are key in many Pd cycles.
Solvent NMP, Quinoline, DMSODioxane, Toluene, THFAcetonitrile, DMSOHigh-boiling polar aprotic solvents are common as they solubilize the carboxylate salts and tolerate the required temperatures.
Temperature 120-180 °C80-150 °C (Thermal), 25-40 °C (Photo)60-100 °CTemperature must be sufficient to overcome the activation barrier for CO₂ extrusion but low enough to prevent substrate decomposition. Photocatalysis offers the mildest conditions.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert or Air (depends on oxidant)An inert atmosphere is critical to prevent oxidation of the catalyst (especially Pd(0) and Cu(I)) and sensitive substrates.

Applications and Forward Synthesis

The bromofuran products generated from these decarboxylation reactions are not endpoints but key strategic intermediates. The remaining bromine atom is a launchpad for diversification.

Caption: Synthetic workflow from furoic ester to diverse final products.

For instance, a bromofuran can undergo a Suzuki-Miyaura coupling with an arylboronic acid to construct a biaryl linkage, a common motif in modern pharmaceuticals.[19][20] This two-step sequence of decarboxylation followed by cross-coupling is a powerful strategy in the rapid assembly of complex molecular architectures for drug discovery programs.

Conclusion

The decarboxylation of brominated furoic acid esters is a versatile and enabling transformation. While thermal methods exist, the field has largely advanced through the development of sophisticated catalytic systems based on copper, palladium, and silver. Each catalyst offers a unique mechanistic pathway—organometallic cycles for copper and palladium, and radical processes for silver—providing the modern chemist with a suite of tools to choose from based on the desired outcome, be it simple protodecarboxylation or a complex decarboxylative coupling. By understanding the causality behind catalyst, ligand, and solvent choices, and by employing robust, optimized protocols, researchers can confidently leverage this reaction to accelerate the synthesis of valuable intermediates for drug discovery and materials science.

References

spectroscopic data interpretation for 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Interpretation of 2,3-Dibromofuran

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound (CAS No: 30544-34-4), a halogenated heterocyclic compound.[1] Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule. By integrating predictive data with foundational spectroscopic principles, this guide explains the causality behind spectral features and establishes a framework for the empirical validation of the compound's structure.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted furan, a core scaffold in numerous biologically active compounds. The precise placement of the bromine atoms is critical as it dictates the molecule's steric and electronic properties, reactivity, and potential biological interactions. Consequently, rigorous and unequivocal structural verification is a non-negotiable prerequisite for its use in any research or development pipeline. Spectroscopic analysis provides the definitive, non-destructive means to confirm molecular identity and purity. This guide presents an integrated approach to interpreting the characteristic spectral signatures of this compound.

The molecular structure, with IUPAC-standard atom numbering, forms the basis for all subsequent spectral predictions.

cluster_0 Data Acquisition cluster_1 Data Interpretation A1 Sample Prep (this compound) A2 ¹H & ¹³C NMR A1->A2 A3 IR Spectroscopy A1->A3 A4 Mass Spectrometry A1->A4 B1 NMR: - 2 Aromatic Protons (d, d) - 4 Unique Carbons A2->B1 B2 IR: - Aromatic C-H - C-O-C ether stretch - C-Br stretch A3->B2 B3 MS: - MW ~226 - 1:2:1 (M, M+2, M+4) - Confirms Br₂ A4->B3 C1 Convergent Analysis B1->C1 B2->C1 B3->C1 D1 Structure Confirmed: This compound C1->D1

References

An In-depth Technical Guide to 2,3-Dibromofuran: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dibromofuran, a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, established synthetic protocols, and its utility as a versatile building block for complex molecular architectures.

Introduction: The Chemical Identity of this compound

This compound is a disubstituted derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. Its structure is characterized by two bromine atoms attached to the carbon atoms at positions 2 and 3 of the furan ring. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex, functionalized furan derivatives. These derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2]

The strategic placement of the bromine atoms allows for selective functionalization through various organometallic and cross-coupling reactions, providing chemists with a powerful tool for molecular design and construction.

Chemical Structure and Physicochemical Properties

The fundamental identity of any chemical compound begins with its structure and physical characteristics. These properties dictate its behavior in chemical reactions and its handling requirements.

Chemical Structure and SMILES String

The structure of this compound is a furan ring with bromine atoms at the C2 and C3 positions.

G start Furfural Oxidation esterification Esterification of Furoic Acid start->esterification bromination Bromination of Furoate Ester esterification->bromination saponification Saponification bromination->saponification decarboxylation Decarboxylation saponification->decarboxylation purification Purification (Distillation) decarboxylation->purification product Pure this compound purification->product

References

Methodological & Application

The Versatile Virtuoso: Harnessing 2,3-Dibromofuran as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,3-Dibromofuran

In the intricate tapestry of organic synthesis, the selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the plethora of available building blocks, this compound emerges as a particularly versatile and powerful synthon. Its strategic arrangement of two distinct bromine atoms on an electron-rich furan core provides a gateway to a vast array of functionalized heterocycles, many of which are key components of pharmaceuticals, natural products, and advanced materials.[1][2] The furan nucleus itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will delve into the nuanced reactivity of this molecule, providing not only detailed, field-proven protocols for its key transformations but also the underlying mechanistic principles that govern their selectivity and efficiency. Our focus is to empower you with the knowledge to confidently and creatively employ this compound in your synthetic endeavors.

The Differentiated Reactivity of the C-Br Bonds: A Chemist's Playground

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two carbon-bromine bonds. The C2-Br bond is inherently more reactive towards a variety of transformations, including metal-catalyzed cross-coupling reactions and metal-halogen exchange. This regioselectivity can be attributed to several factors:

  • Inductive Effect of the Furan Oxygen: The electron-withdrawing nature of the adjacent oxygen atom polarizes the C2-Br bond, making the C2 carbon more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst.[3][4]

  • Greater Stability of the C2-Metal Intermediate: In the case of lithiation, the C2-lithiofuran intermediate is stabilized by the coordination of the lithium cation to the furan oxygen, as well as the inductive effect of the C3-bromine.[5]

  • Steric Hindrance: The C2 position is generally less sterically encumbered than the C3 position, facilitating the approach of bulky reagents and catalysts.

This inherent difference in reactivity allows for a stepwise and controlled functionalization of the furan ring, opening avenues for the synthesis of unsymmetrically disubstituted furans with high precision.

Part 1: Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.[6] By carefully selecting the reaction conditions, one can achieve selective mono-functionalization at the C2 position, leaving the C3-Br bond available for subsequent manipulations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7] Its tolerance of a broad range of functional groups makes it particularly attractive for the synthesis of complex molecules.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The phosphine ligands stabilize the palladium(0) species and facilitate the catalytic cycle.[8]

  • Base: A base, such as potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromofuran.

Table 1: Representative Suzuki-Miyaura Couplings with this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3-bromofuran85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-bromofuran82
33-Thienylboronic acid2-(3-Thienyl)-3-bromofuran78

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow sub This compound + Arylboronic Acid reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90 °C sub->reagents Reaction Setup product 2-Aryl-3-bromofuran reagents->product Coupling workup Aqueous Workup & Chromatography product->workup Purification final_product Purified Product workup->final_product

Caption: Workflow for the regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to introduce alkynyl groups onto the furan ring, creating precursors for a variety of further transformations.[9] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[2][10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen bromide generated during the reaction.[11][12]

  • Ligands: The choice of phosphine ligand on the palladium catalyst can influence the reaction efficiency. Bulky, electron-rich phosphines can often improve the rate of reaction and allow for lower catalyst loadings.[12]

Protocol 2: Regioselective Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-bromofuran.

Part 2: Regioselective Lithiation and Electrophilic Quench

Metal-halogen exchange, particularly lithiation using alkyllithium reagents, offers an alternative and powerful strategy for the selective functionalization of this compound at the C2 position.[5] The resulting 2-lithio-3-bromofuran is a potent nucleophile that can be trapped with a wide variety of electrophiles.

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a commonly used and effective reagent for the bromine-lithium exchange at the more reactive C2 position.[13]

  • Low Temperature: The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at the C3 position.

  • Electrophilic Trap: A diverse range of electrophiles can be used to quench the organolithium intermediate, including aldehydes, ketones, carbon dioxide, and alkyl halides.

Protocol 3: Regioselective Lithiation of this compound and Trapping with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Lithiation and Electrophilic Quench Pathway

Lithiation_Workflow start This compound lithiation n-BuLi, THF, -78 °C start->lithiation intermediate 2-Lithio-3-bromofuran (Intermediate) lithiation->intermediate electrophile Electrophile (E+) intermediate->electrophile Quench product 2-Substituted-3-bromofuran electrophile->product

Caption: Pathway for the regioselective lithiation and electrophilic quench.

Part 3: Applications in the Synthesis of Bioactive Molecules

The functionalized furans derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds, including natural products and potential drug candidates.

Case Study 1: Synthesis of Rosefuran

Rosefuran is a naturally occurring monoterpene found in rose oil and is known for its characteristic floral scent.[14] Its synthesis from a derivative of this compound highlights the utility of sequential cross-coupling reactions. While a direct synthesis from this compound is not the most common route, a closely related starting material, methyl this compound-5-carboxylate, has been used to demonstrate the principle of sequential, regioselective couplings to achieve the 2,3-disubstituted furan core of rosefuran.

Case Study 2: Synthesis of Furo[2,3-b]quinoline Derivatives

Furo[2,3-b]quinolines are a class of heterocyclic compounds that have garnered significant interest due to their potential as anticancer agents.[15][16] The synthesis of these molecules can be efficiently achieved using this compound as a key starting material. A common strategy involves an initial Sonogashira coupling at the C2 position, followed by an intramolecular cyclization to construct the quinoline ring system.

Diagram 3: General Synthetic Strategy for Furo[2,3-b]quinolines

Furoquinoline_Synthesis start This compound sonogashira Sonogashira Coupling (with substituted alkyne) start->sonogashira intermediate 2-Alkynyl-3-bromofuran sonogashira->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Furo[2,3-b]quinoline Derivative cyclization->product

Caption: Synthetic route to furo[2,3-b]quinoline derivatives.

Conclusion: A Building Block of Enduring Value

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its predictable regioselectivity in a range of high-yielding transformations, including palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences, makes it an invaluable tool for the modern organic chemist. The ability to sequentially functionalize the furan core with a diverse array of substituents provides a direct and efficient entry into complex heterocyclic systems with significant biological and material applications. As the demand for novel and intricate molecular architectures continues to grow, the utility of this compound as a premier building block is certain to endure and expand.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2,3-Dibromofuran

Substituted furans are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. Among the various building blocks available for their synthesis, this compound stands out as a versatile and highly valuable precursor. Its two distinct bromine atoms, positioned at the electron-rich α-position (C2) and the adjacent β-position (C3), offer a unique platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This powerful class of reactions enables the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and efficiency, making it an indispensable tool for modern organic synthesis and drug discovery.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. Moving beyond a simple recitation of steps, this document delves into the underlying principles governing regioselectivity, provides detailed, field-proven protocols for key transformations, and offers insights into the causal relationships between reaction parameters and outcomes.

The Principle of Regioselectivity: A Tale of Two Bromines

The synthetic utility of this compound hinges on the ability to selectively functionalize one bromine atom in the presence of the other. In palladium-catalyzed cross-coupling reactions, the initial and most crucial step is the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. The regioselectivity of this process is primarily governed by the electronic and steric environment of the two C-Br bonds.

The furan ring is an electron-rich heterocycle, and the carbon atom at the 2-position (α to the oxygen) is inherently more electron-deficient and sterically accessible than the carbon at the 3-position (β to the oxygen). This electronic difference leads to a lower activation energy for the oxidative addition of the Pd(0) catalyst to the C2-Br bond. Consequently, mono-functionalization of this compound almost invariably occurs at the 2-position under carefully controlled conditions. This inherent reactivity difference is the cornerstone of the synthetic strategies outlined in this guide.

Key Palladium-Catalyzed Cross-Coupling Reactions of this compound

This section details the application of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig—for the regioselective functionalization of this compound. Each reaction offers a unique avenue for introducing diverse molecular fragments, thereby enabling access to a broad spectrum of substituted furan derivatives.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[2] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a go-to reaction for medicinal chemists.

Core Application: Synthesis of 2-aryl-3-bromofurans.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the more reactive C2-Br bond of this compound. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the 2-aryl-3-bromofuran product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Br-Pd(II)L₂(2-furyl-3-bromo) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl Ar-Pd(II)L₂(2-furyl-3-bromo) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Aryl-3-bromofuran RedElim->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Substrate This compound Substrate->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Phenyl-3-bromofuran

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours under an argon atmosphere.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: heptanes/ethyl acetate) to afford 2-phenyl-3-bromofuran.

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O803-5Good to Excellent[3]
Pd(OAc)₂/SPhosK₃PO₄Toluene10012High[4]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Core Application: Synthesis of 2-alkynyl-3-bromofurans.

Mechanistic Rationale: The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition to the C2-Br bond. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Reductive elimination then yields the final product.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Br-Pd(II)L₂(2-furyl-3-bromo) OxAdd->PdII_Br Transmetalation_Pd Transmetalation PdII_Br->Transmetalation_Pd PdII_Alkynyl Alkynyl-Pd(II)L₂(2-furyl-3-bromo) Transmetalation_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product 2-Alkynyl-3-bromofuran RedElim->Product CuI Cu(I)X Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transmetalates to Pd cycle Substrate This compound Substrate->OxAdd

Caption: Catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Synthesis of 2-(Phenylethynyl)-3-bromofuran

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Heat the reaction to 100 °C and stir for 3 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(phenylethynyl)-3-bromofuran.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMF1003Good[6]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF1003up to 96[6]
Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium.[7][8] Organotin reagents are known for their stability to air and moisture and tolerance of a wide variety of functional groups.[9] However, the toxicity of tin compounds is a significant drawback.

Core Application: Synthesis of 2-alkyl-, 2-alkenyl-, and 2-aryl-3-bromofurans.

Mechanistic Rationale: The catalytic cycle of the Stille reaction follows the general cross-coupling pathway: oxidative addition of the Pd(0) catalyst to the C2-Br bond of this compound, followed by transmetalation with the organostannane reagent, and finally reductive elimination to give the coupled product and regenerate the catalyst.

Detailed Protocol: Synthesis of 2-Butyl-3-bromofuran

Materials:

  • This compound (1.0 eq)

  • Tributyl(butyl)stannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe.

  • Add tributyl(butyl)stannane to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-butyl-3-bromofuran.

CatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄NoneDMF80-10012-24Moderate to GoodGeneral Protocol
Pd₂(dba)₃/P(o-tol)₃NoneTHF7016HighGeneral Protocol
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[10] This reaction has revolutionized the synthesis of arylamines, which are important structures in pharmaceuticals and other biologically active molecules.[11]

Core Application: Synthesis of 2-amino-3-bromofurans.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C2-Br bond of this compound. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Br-Pd(II)L₂(2-furyl-3-bromo) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido Amido-Pd(II)L₂(2-furyl-3-bromo) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Amino-3-bromofuran RedElim->Product Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord Substrate This compound Substrate->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-(Morpholino)-3-bromofuran

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous toluene and morpholine via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.[11]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(morpholino)-3-bromofuran.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃/XPhosNaOtBuToluene9012-24Good to Excellent[11]
Pd(OAc)₂/DavePhosKOtBuDioxane10012High[11][12]

Iterative Cross-Coupling: Pathway to 2,3-Disubstituted Furans

A significant advantage of the regioselective mono-functionalization of this compound is the potential for subsequent cross-coupling at the remaining C3-Br bond. This iterative approach allows for the synthesis of a wide variety of 2,3-disubstituted furans with precise control over the identity of each substituent. The reactivity of the C3-Br bond in the 2-substituted-3-bromofuran intermediate is generally lower than the C2-Br bond in the starting material, often requiring more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems) for the second coupling reaction.

Iterative_Cross_Coupling Start This compound Step1 First Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate 2-Substituted-3-bromofuran Step1->Intermediate Regioselective at C2 Step2 Second Cross-Coupling (e.g., Sonogashira) Intermediate->Step2 FinalProduct 2,3-Disubstituted Furan Step2->FinalProduct Functionalization at C3

Caption: Workflow for iterative cross-coupling.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted furans. The inherent regioselectivity, favoring functionalization at the C2 position, allows for controlled mono- and di-functionalization, making this substrate an invaluable tool for synthetic chemists. The protocols outlined in this guide serve as a robust starting point for researchers seeking to exploit the synthetic potential of this compound in their own research endeavors, from fundamental methodology development to the synthesis of complex target molecules in drug discovery and materials science. Further exploration into more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and reactions in green solvents, will undoubtedly continue to expand the horizons of furan chemistry.

References

Strategic Suzuki-Miyaura Coupling of 2,3-Dibromofuran: Protocols for Regioselective C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science. 2,3-Dibromofuran serves as a versatile building block, offering two distinct reaction sites for elaboration. However, controlling the regioselectivity of cross-coupling reactions at the C2 and C3 positions presents a significant synthetic challenge. This application note provides detailed protocols and the underlying scientific rationale for achieving site-selective Suzuki-Miyaura coupling on the this compound core. We present a standard protocol for exploiting the inherent electronic bias of the substrate to achieve C2-arylation and a mechanistically informed strategy using sterically demanding ligands to favor coupling at the more challenging C3 position. These methodologies provide researchers with reliable pathways to synthesize either 2-aryl-3-bromofurans or 3-aryl-2-bromofurans, crucial intermediates for drug discovery and development.

Introduction: The Challenge of Regioselectivity

Substituted furans are integral components of numerous pharmacologically active agents. The ability to selectively functionalize a dihalogenated furan allows for the rapid generation of molecular diversity and the exploration of structure-activity relationships (SAR). This compound is an attractive starting material, but its utility is entirely dependent on the ability to control which C-Br bond reacts.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation due to its functional group tolerance and operational simplicity.[1][2] However, when applied to dihaloheterocycles like this compound, the reaction is often governed by the intrinsic electronic properties of the ring. For five-membered heterocycles such as furans and pyrroles, palladium-catalyzed coupling reactions preferentially occur at the C2 position.[3][4] This is attributed to the higher electrophilicity and the greater stability of the organopalladium intermediate formed after oxidative addition at the C2-Br bond.

Therefore, while the synthesis of 2-aryl-3-bromofurans is relatively straightforward, the selective synthesis of 3-aryl-2-bromofurans requires overriding this natural reactivity. This guide details protocols to control this selectivity, explaining the causal relationship between catalyst-ligand choice and the regiochemical outcome.

Mechanistic Considerations for Site Selection

The outcome of the Suzuki-Miyaura coupling is determined by the initial, and often rate-limiting, oxidative addition step. The palladium(0) catalyst can insert into either the C2-Br or C3-Br bond. The selectivity is a function of electronic effects, steric hindrance, and the nature of the palladium catalyst itself.[5]

  • Electronic Preference: The C2 position of the furan ring is more electron-deficient than the C3 position, making the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This leads to a kinetic preference for C2 coupling.[3][4]

  • Ligand Effects: The choice of phosphine ligand coordinated to the palladium center is critical.[6]

    • Less Hindered Ligands (e.g., Triphenylphosphine, PPh₃): These ligands typically allow the inherent electronic preference of the substrate to dominate, leading to high selectivity for the C2 position.

    • Bulky, Electron-Rich Ligands (e.g., Buchwald-type biaryl phosphines): These ligands can alter the steric and electronic environment around the palladium center. A bulkier ligand can preferentially direct the catalyst to the less sterically encumbered C2 position, but in some systems, it can also facilitate the more challenging oxidative addition at a hindered position by promoting a more reactive, monoligated palladium species.[3][7] This provides a handle to potentially reverse the intrinsic selectivity.

Below is a diagram illustrating the general catalytic cycle, which forms the basis for both protocols.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R' trans_complex->product_complex sub_start Ar-X sub_start->oa_complex boronic_start R'-B(OR)₂ + Base boronic_start->trans_complex caption Fig 1. General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig 1. General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols & Scientific Rationale

The following protocols provide step-by-step guidance for achieving regioselective mono-arylation of this compound.

Protocol 1: Selective C2-Arylation (Synthesis of 2-Aryl-3-bromofuran)

This protocol leverages the innate electronic preference of the furan ring for reaction at the C2 position. A standard, well-established palladium catalyst system is employed.

Scientific Rationale: The use of Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, provides a reliable and commercially available source of Pd(0). Triphenylphosphine is a moderately electron-rich and not exceptionally bulky ligand, allowing the inherent reactivity of the this compound substrate to dictate the site of oxidative addition.[3] The C2-Br bond, being more electrophilic, reacts preferentially. An aqueous base like potassium carbonate (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] A dioxane/water solvent system ensures the solubility of both the organic substrate and the inorganic base.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Step-by-Step Procedure:

  • To a pressure tube or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.25 mmol, 56.5 mg).

  • Add the desired arylboronic acid (0.275 mmol, 1.1 equiv).

  • Add Pd(PPh₃)₄ (0.0075 mmol, 3 mol%, 8.7 mg).

  • Place the vessel under an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 2.5 mL).

  • Add the 2.0 M aqueous K₂CO₃ solution (e.g., 0.5 mL).

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-90 °C.

  • Stir the reaction mixture vigorously for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-3-bromofuran.

Protocol 2: A Strategy for Selective C3-Arylation (Synthesis of 3-Aryl-2-bromofuran)

Achieving C3 selectivity requires a catalyst system that can override the natural C2 preference. This protocol employs a catalyst system with a sterically bulky biarylphosphine ligand, which has been shown in various dihaloheterocycle systems to alter regioselectivity.[3][10]

Scientific Rationale: This strategy utilizes a combination of a palladium precursor like Pd₂(dba)₃ and a sterically demanding, electron-rich biarylphosphine ligand such as SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine). The bulky nature of the SPhos ligand forms a highly active, coordinatively unsaturated Pd(0)L species. This active catalyst can exhibit different selectivity compared to the PdL₄ systems. While electronic factors still play a role, the steric bulk of the ligand-catalyst complex can significantly influence the transition state of the oxidative addition, potentially lowering the energy barrier for insertion into the C3-Br bond relative to the C2-Br bond. A strong, non-aqueous base like potassium phosphate (K₃PO₄) is often used with these advanced catalyst systems to promote efficient transmetalation without introducing water, which can sometimes lead to side reactions like deboronation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene or CPME (Cyclopentyl methyl ether) (Anhydrous)

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask or pressure tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (e.g., 0.005 mmol, 2 mol%, 4.6 mg) and SPhos (0.011 mmol, 4.5 mol%, 4.5 mg).

  • Add anhydrous toluene (e.g., 1.0 mL) and stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.

  • In a separate vial, weigh this compound (e.g., 0.25 mmol, 56.5 mg), the arylboronic acid (0.30 mmol, 1.2 equiv), and finely ground K₃PO₄ (0.75 mmol, 3.0 equiv, 159 mg).

  • Add the solid mixture to the flask containing the pre-formed catalyst.

  • Rinse the vial with additional anhydrous toluene (e.g., 1.5 mL) and add it to the reaction flask.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions typically require 12-24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired 3-aryl-2-bromofuran.

Visualization of Workflow and Selectivity

The diagrams below outline the general experimental workflow and the key decision point for achieving regioselectivity.

Experimental_Workflow start Starting Materials (this compound, Boronic Acid) reagents Add Catalyst, Ligand, Base, and Solvent start->reagents reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Pure Product purification->product caption Fig 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Fig 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Regioselectivity cluster_0 Protocol 1: Standard Conditions cluster_1 Protocol 2: Steric Control Strategy start This compound + Ar-B(OH)₂ catalyst1 Pd(PPh₃)₄ / K₂CO₃ start->catalyst1 catalyst2 Pd₂(dba)₃ / SPhos / K₃PO₄ start->catalyst2 product1 2-Aryl-3-bromofuran (Major Product) catalyst1->product1 Favors Electronic Preference (C2) product2 3-Aryl-2-bromofuran (Major Product) catalyst2->product2 Overcomes Electronic Preference (C3) caption Fig 3. Catalyst-Controlled Regioselective Coupling Pathways.

Caption: Fig 3. Catalyst-Controlled Regioselective Coupling Pathways.

Comparative Data Summary

The following table summarizes the expected outcomes for the described protocols. Yields and selectivity are representative and may vary depending on the specific arylboronic acid used.

ParameterProtocol 1: C2-SelectiveProtocol 2: C3-Selective Strategy
Target Product 2-Aryl-3-bromofuran3-Aryl-2-bromofuran
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Base K₂CO₃ (aq.)K₃PO₄ (solid)
Solvent 1,4-Dioxane / WaterToluene or CPME
Temperature 80-90 °C100-110 °C
Typical Reaction Time 3-5 hours12-24 hours
Expected Regioselectivity >95:5 (C2:C3)>5:95 (C2:C3)
Key Principle Exploits inherent electronic biasSteric/electronic influence of ligand

Conclusion

The regioselective functionalization of this compound via the Suzuki-Miyaura coupling is a powerful tool for synthetic chemists. By understanding the underlying mechanistic principles, one can rationally select reaction conditions to achieve a desired regiochemical outcome. For the synthesis of 2-aryl-3-bromofurans, standard palladium catalysts like Pd(PPh₃)₄ are highly effective, capitalizing on the intrinsic C2 reactivity of the furan ring. Conversely, to access the less favored 3-aryl-2-bromofuran isomers, a strategic approach using sterically bulky and electron-rich biarylphosphine ligands is necessary to override this inherent preference. The protocols provided herein offer reliable and reproducible methods for accessing both classes of compounds, thereby expanding the synthetic utility of this compound in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Dihydrobenzofuran Derivatives from 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. Its prevalence in medicinal chemistry underscores the continuous need for robust and versatile synthetic methodologies for its construction. This document provides a comprehensive guide to a proposed two-step synthesis of dihydrobenzofuran derivatives commencing from the readily available starting material, 2,3-dibromofuran. The described synthetic strategy hinges on a sequential Sonogashira cross-coupling reaction followed by an intramolecular cyclization. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable researchers to successfully implement this methodology in their own laboratories.

Introduction

Dihydrobenzofuran derivatives represent a cornerstone in drug discovery and development, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2] Their structural features allow for diverse substitutions, enabling the fine-tuning of their biological profiles. The development of efficient synthetic routes to access these valuable compounds is, therefore, a significant endeavor in modern organic synthesis.[3][4]

This application note details a strategic approach to synthesize dihydrobenzofuran derivatives starting from this compound. This pathway, while not extensively documented as a direct sequence, is predicated on well-established and reliable transformations in organic chemistry: the Sonogashira coupling and intramolecular cyclization.[5][6] This proposed route offers a flexible and modular approach to a variety of substituted dihydrobenzofurans.

Proposed Synthetic Pathway

The synthesis of dihydrobenzofuran derivatives from this compound is proposed to proceed via a two-step sequence as illustrated below. The initial step involves a selective Sonogashira coupling of this compound with a terminal alkyne to furnish a 2-alkynyl-3-bromofuran intermediate. This is followed by an intramolecular cyclization to construct the dihydrobenzofuran ring system.

Synthetic Pathway start This compound intermediate 2-Alkynyl-3-bromofuran start->intermediate Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) product Dihydrobenzofuran Derivative intermediate->product Intramolecular Cyclization (e.g., Pd-catalyzed or radical-mediated)

Caption: Proposed two-step synthesis of dihydrobenzofuran derivatives from this compound.

Part 1: Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] In the case of this compound, the higher reactivity of the bromine atom at the 2-position is expected to lead to a regioselective mono-alkynylation.

Mechanistic Considerations

The catalytic cycle of the Sonogashira reaction is well-established and involves both a palladium and a copper cycle. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the Cu(I) salt in the presence of a base.

Experimental Protocol: Synthesis of 2-Alkynyl-3-bromofuran

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • To a dry, inert-atmosphere flask, add the palladium catalyst (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%).

  • Add the anhydrous solvent (e.g., THF) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.1 eq), and copper(I) iodide (e.g., 1-3 mol%).

  • Add the base (e.g., Et₃N, 2-3 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Characterization:

The expected product is the corresponding 2-alkynyl-3-bromofuran. The structure should be confirmed by spectroscopic methods:

  • ¹H NMR: Appearance of signals corresponding to the alkyne substituent and disappearance of one of the furan protons.

  • ¹³C NMR: Appearance of two new signals for the alkyne carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass of the product.

Part 2: Intramolecular Cyclization to Dihydrobenzofuran

The second step involves the intramolecular cyclization of the 2-alkynyl-3-bromofuran intermediate. This can be achieved through various methods, with palladium-catalyzed and radical-mediated cyclizations being prominent examples.[6][8]

Mechanistic Pathways

Palladium-Catalyzed Cyclization: This pathway can involve an initial oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by an intramolecular carbopalladation across the alkyne, and subsequent reductive elimination or protonolysis to afford the dihydrobenzofuran.

Radical Cyclization: This approach can be initiated by a radical initiator, leading to the formation of an aryl radical that undergoes an intramolecular cyclization onto the alkyne. The resulting vinyl radical can then be trapped to yield the final product.

Experimental Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization cluster_characterization Characterization A Reaction Setup (Inert Atmosphere) B Addition of Reagents (this compound, Alkyne, Catalysts, Base) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up and Purification (Extraction, Chromatography) C->D E Reaction Setup D->E F Addition of Intermediate and Catalyst/Initiator E->F G Reaction Monitoring F->G H Work-up and Purification G->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry H->J

Caption: General experimental workflow for the two-step synthesis.

Experimental Protocol: Synthesis of a Dihydrobenzofuran Derivative

This is a general protocol for a palladium-catalyzed intramolecular cyclization.

Materials:

  • 2-Alkynyl-3-bromofuran (from Part 1)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, dppf)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel, add the 2-alkynyl-3-bromofuran (1.0 eq), palladium catalyst (e.g., 5-10 mol%), and ligand (e.g., 10-20 mol%).

  • Add the anhydrous solvent and the base (e.g., 2.0 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Characterization:

The final product is a substituted dihydrobenzofuran. Spectroscopic analysis is crucial for structural confirmation.[9][10]

  • ¹H NMR: The disappearance of the alkyne proton signal (if present) and the appearance of signals in the aliphatic region corresponding to the dihydrofuran ring protons.

  • ¹³C NMR: The disappearance of the alkyne carbon signals and the appearance of new signals for the sp³ carbons in the dihydrofuran ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass of the dihydrobenzofuran derivative.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1This compoundTerminal Alkyne, Pd Catalyst, CuI, Base2-Alkynyl-3-bromofuran60-85
22-Alkynyl-3-bromofuranPd Catalyst, Ligand, BaseDihydrobenzofuran Derivative50-75

Applications in Drug Development

The dihydrobenzofuran core is a key pharmacophore in numerous compounds with therapeutic potential. For instance, some derivatives have shown promise as GPR119 agonists for the treatment of type 2 diabetes.[11] Others have been investigated for their anti-inflammatory and anticancer activities.[1] The synthetic route outlined here provides a versatile platform for the generation of libraries of novel dihydrobenzofuran derivatives for screening in various biological assays.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the synthesis of dihydrobenzofuran derivatives from this compound. The proposed two-step sequence, involving a Sonogashira coupling and an intramolecular cyclization, offers a flexible and efficient method to access this important class of heterocyclic compounds. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the discovery and development of new therapeutic agents.

References

The Strategic Utility of 2,3-Dibromofuran in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Furan Core in Drug Discovery

In the landscape of modern pharmaceutical development, the furan ring system stands out as a privileged scaffold, forming the core of numerous bioactive molecules and marketed drugs. Its unique electronic properties and conformational characteristics make it an attractive building block for medicinal chemists. Among the various functionalized furans, 2,3-dibromofuran has emerged as a particularly valuable and versatile intermediate. The presence of two distinct bromine atoms at the C2 and C3 positions allows for sequential and regioselective functionalization, providing a powerful tool for the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for key chemical transformations.

The strategic importance of this compound lies in its ability to serve as a linchpin for the synthesis of more complex heterocyclic systems, most notably benzofurans. The benzofuran moiety is a common feature in a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and natural products with therapeutic potential.[1][2] This guide will delve into the primary synthetic strategies that leverage the reactivity of this compound, namely palladium-catalyzed cross-coupling reactions and regioselective lithiation-substitution, to access these valuable molecular frameworks.

Key Synthetic Transformations of this compound

The differential reactivity of the bromine atoms at the C2 and C3 positions of the furan ring is the cornerstone of this compound's utility. The C2-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions and more susceptible to metal-halogen exchange due to the influence of the adjacent oxygen atom. This inherent difference allows for a stepwise and controlled introduction of various substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they are particularly well-suited for the functionalization of this compound.[3] The Suzuki-Miyaura and Heck reactions are two of the most prominent examples, enabling the formation of C-C bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a robust method for creating biaryl and heterobiaryl structures. These motifs are prevalent in many kinase inhibitors, where they often play a crucial role in binding to the ATP-binding pocket of the target kinase.[4][5] In the case of this compound, the Suzuki-Miyaura coupling can be performed regioselectively at the C2 position, leaving the C3-bromine intact for subsequent transformations.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C2 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3-bromofuran.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. The choice of a specific palladium catalyst and ligand can influence reaction efficiency and selectivity. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or catalysts with more electron-rich and bulky phosphine ligands may be employed.

  • Base: The base is crucial for the activation of the boronic acid. Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. The choice of base can affect the reaction rate and the stability of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent like dioxane or toluene and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The organic solvent ensures the solubility of the organic reactants.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, provides a powerful route to substituted alkenes. When applied to this compound, a double Heck reaction can be employed to first introduce two vinyl substituents, which can then undergo a subsequent 6π-electrocyclization and dehydrogenation to form a benzofuran ring.[6] This domino reaction sequence is a highly efficient strategy for the construction of functionalized benzofuran scaffolds.

Protocol 2: Double Heck Reaction and Benzofuran Synthesis

This protocol outlines the synthesis of a functionalized benzofuran from this compound and an acrylate.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos or XPhos)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • High-boiling point solvent for cyclization (e.g., Diphenyl ether)

  • Dehydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

Procedure:

Part A: Double Heck Reaction

  • In a reaction vessel, dissolve this compound (1.0 eq.) in DMF.

  • Add ethyl acrylate (2.5 eq.), triethylamine (3.0 eq.), palladium(II) acetate (0.05 eq.), and the phosphine ligand (0.10 eq.).

  • Degas the mixture and heat under an inert atmosphere at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 2,3-di(alkenyl)furan by column chromatography.

Part B: Electrocyclization and Dehydrogenation

  • Dissolve the purified 2,3-di(alkenyl)furan from Part A in diphenyl ether.

  • Add 10 mol% of Pd/C to the solution.

  • Heat the mixture to 170-200 °C for 24-48 hours.

  • Cool the reaction mixture and purify directly by column chromatography to obtain the functionalized benzofuran.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of Pd(OAc)₂ with a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos is highly effective for Heck reactions, promoting efficient oxidative addition and reductive elimination steps.

  • Base: Triethylamine acts as both a base to neutralize the HBr formed during the reaction and can also serve as a reducing agent to generate the active Pd(0) catalyst from Pd(II).

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, effectively dissolving the reactants and catalyst.

  • Cyclization Conditions: The high temperature required for the 6π-electrocyclization is necessary to overcome the activation energy barrier for the ring-closing reaction. Diphenyl ether is used as a high-boiling point solvent. The Pd/C catalyst facilitates the final dehydrogenation step to form the aromatic benzofuran ring.

Regioselective Lithiation and Substitution: A Powerful Tool for Functionalization

Metal-halogen exchange, particularly lithiation, offers a complementary approach to palladium-catalyzed reactions for the functionalization of this compound. The higher acidity of the C2 proton and the greater lability of the C2-Br bond towards lithium-halogen exchange allow for the regioselective generation of a 2-lithio-3-bromofuran intermediate. This powerful nucleophile can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C2 position.[7]

Protocol 3: Regioselective Lithiation and Electrophilic Quench

This protocol describes a general procedure for the regioselective functionalization of this compound at the C2 position via lithium-halogen exchange.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-Butyllithium, n-BuLi)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Electrophile (e.g., N,N-Dimethylformamide for formylation, or an aldehyde/ketone for alcohol formation)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add this compound (1.0 eq.) to the cold THF.

  • Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add the chosen electrophile (1.2 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Organolithium Reagent: n-Butyllithium is a strong base and an effective reagent for lithium-halogen exchange. The use of one equivalent ensures mono-lithiation.

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at the less reactive C3 position.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

  • Electrophilic Quench: The choice of electrophile determines the functional group introduced at the C2 position. A wide variety of electrophiles can be used, making this a highly versatile method for diversification.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways discussed.

Suzuki_Miyaura_Coupling This compound This compound 2-Aryl-3-bromofuran 2-Aryl-3-bromofuran This compound->2-Aryl-3-bromofuran Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C Further Functionalization\n(e.g., Kinase Inhibitor Scaffold) Further Functionalization (e.g., Kinase Inhibitor Scaffold) 2-Aryl-3-bromofuran->Further Functionalization\n(e.g., Kinase Inhibitor Scaffold) caption Suzuki-Miyaura Coupling of this compound

Suzuki-Miyaura Coupling of this compound

Heck_Reaction_Benzofuran_Synthesis cluster_0 Double Heck Reaction cluster_1 Benzofuran Formation This compound This compound 2,3-Di(alkenyl)furan 2,3-Di(alkenyl)furan This compound->2,3-Di(alkenyl)furan Alkene, Pd(OAc)₂, Ligand, Et₃N, DMF, 100°C Functionalized Benzofuran Functionalized Benzofuran 2,3-Di(alkenyl)furan->Functionalized Benzofuran 6π-Electrocyclization & Dehydrogenation (High Temp, Pd/C) Pharmaceutical Scaffolds Pharmaceutical Scaffolds Functionalized Benzofuran->Pharmaceutical Scaffolds caption Heck Reaction to Benzofuran Synthesis

Heck Reaction to Benzofuran Synthesis

Lithiation_Substitution This compound This compound 2-Lithio-3-bromofuran 2-Lithio-3-bromofuran This compound->2-Lithio-3-bromofuran n-BuLi, THF, -78°C 2-Substituted-3-bromofuran 2-Substituted-3-bromofuran 2-Lithio-3-bromofuran->2-Substituted-3-bromofuran Electrophile (E+) Diverse Intermediates Diverse Intermediates 2-Substituted-3-bromofuran->Diverse Intermediates caption Regioselective Lithiation of this compound

Regioselective Lithiation of this compound

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key transformations of this compound.

Reaction TypeKey Reagents & ConditionsProduct TypeTypical YieldsReference
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C2-Aryl-3-bromofuran70-95%[3]
Double Heck Reaction Alkene, Pd(OAc)₂, SPhos/XPhos, Et₃N, DMF, 100°C2,3-Di(alkenyl)furan60-85%[6]
Benzofuran Synthesis 2,3-Di(alkenyl)furan, Diphenyl ether, Pd/C, 170-200°CFunctionalized Benzofuran50-75%[6]
Lithiation-Substitution n-BuLi, THF, -78°C; then Electrophile2-Substituted-3-bromofuran65-90%[7]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its capacity for regioselective functionalization through both palladium-catalyzed cross-coupling reactions and metal-halogen exchange provides medicinal chemists with a powerful platform for the efficient construction of diverse molecular scaffolds. The ability to readily access substituted furans and benzofurans, which are core components of many kinase inhibitors and other bioactive molecules, underscores the strategic importance of this compound in modern drug discovery and development. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers and scientists in the pharmaceutical industry, enabling the streamlined synthesis of novel chemical entities with therapeutic potential.

References

Application Notes & Protocols: Regioselective Metal-Halogen Exchange in 2,3-Dibromofuran for Synthesis of Functionalized Furan Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Moiety in Modern Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in drug design, enhancing binding affinity, metabolic stability, and pharmacokinetic profiles.[2] The development of efficient and selective methods to functionalize the furan core is therefore of paramount importance to researchers in synthetic chemistry and drug development.[3][4][5] This guide provides an in-depth analysis and detailed protocols for the metal-halogen exchange reaction on 2,3-dibromofuran, a versatile starting material for creating highly substituted furan building blocks.

Core Principles: Achieving Regioselectivity in the Lithiation of this compound

The primary challenge in the functionalization of this compound via metal-halogen exchange is controlling the regioselectivity of the reaction. The goal is to selectively replace one of the two bromine atoms with a metal (typically lithium), creating a nucleophilic carbon center that can be trapped with an electrophile. The choice of which bromine is replaced—at the C2 or C3 position—is governed by a combination of kinetic and thermodynamic factors.

The Decisive Role of the Furan Oxygen: Kinetic vs. Thermodynamic Control

The metal-halogen exchange is a rapid, kinetically controlled process, especially at low temperatures.[6] The regiochemical outcome is dictated by the stability of the resulting organolithium intermediate.

  • Kinetic Preference for C2 Exchange: The C2 position, being adjacent to the ring oxygen, is the kinetically favored site for metal-halogen exchange. The inductive electron-withdrawing effect of the oxygen atom increases the acidity of the proton at the C2 position, which translates to greater stability of the corresponding carbanion (organolithium species). Furthermore, the oxygen's lone pairs can coordinate to the lithium atom of the organolithium reagent (e.g., n-butyllithium), directing the exchange to the proximal C2 position.[7]

  • Thermodynamic Stability: Computational and experimental evidence confirms that a 2-lithiofuran species is significantly more stable than a 3-lithiofuran.[7] Therefore, the thermodynamic product also favors functionalization at the C2 position. Achieving selective exchange at the C3 position is considerably more challenging and often requires specialized conditions or leads to mixtures of isomers.

Mechanism of Lithium-Halogen Exchange

The reaction is believed to proceed through a nucleophilic attack of the organolithium reagent's carbanion on the bromine atom of the furan ring. This forms a transient "ate-complex" intermediate, which then collapses to form the more stable furyllithium and the alkyl bromide byproduct.[6][8] The rate of exchange follows the trend I > Br > Cl, making dibromofuran an ideal substrate for this transformation.[6]

Experimental Design: Reagent and Parameter Selection

The success of a regioselective metal-halogen exchange hinges on the careful selection of reagents, solvent, and temperature.

  • Organolithium Reagent:

    • n-Butyllithium (n-BuLi): This is the most commonly used reagent for this purpose. It is a strong base and a potent nucleophile, efficiently performing the exchange at low temperatures to yield the kinetically favored 3-bromo-2-furyllithium.[6][9]

    • tert-Butyllithium (t-BuLi): A more reactive and sterically hindered reagent. While effective for halogen exchange, its higher basicity can sometimes promote side reactions like deprotonation at other sites if the exchange is not sufficiently fast.[10][11]

    • Lithium Diisopropylamide (LDA): Primarily a strong, non-nucleophilic base. In substrates like dihalofurans, it can initiate complex rearrangements known as the "halogen dance," where an initial deprotonation or exchange is followed by a series of lithium-halogen exchanges, ultimately leading to the most thermodynamically stable lithiated species.[7][12] This makes it less predictable for selective single-exchange reactions on this specific substrate.

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O) , are essential. They solvate the lithium cation, breaking down the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) and increasing the reagent's reactivity.[9][10]

  • Temperature: Strict temperature control is critical. Reactions are typically conducted at -78 °C (a dry ice/acetone bath) or lower.[13] These cryogenic conditions are necessary to:

    • Ensure kinetic control and maximize selectivity for the C2 position.

    • Prevent decomposition of the highly reactive organolithium intermediate.

    • Avoid side reactions between the organolithium reagent and the solvent (e.g., n-BuLi can deprotonate THF at higher temperatures).[10]

Experimental Workflow & Protocols

The general workflow involves the slow addition of the organolithium reagent to a cooled solution of this compound, a brief aging period to allow for complete exchange, and subsequent quenching with an electrophile.

Visualization of the Experimental Workflow

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Flame-dry glassware under vacuum B Assemble under inert atmosphere (N2/Ar) A->B C Add this compound and anhydrous THF B->C D Cool solution to -78 °C C->D E Slowly add n-BuLi solution via syringe D->E F Stir for 30-60 min at -78 °C (Formation of 3-bromo-2-furyllithium) E->F G Add electrophile (e.g., DMF, Aldehyde) F->G H Quench with sat. aq. NH4Cl G->H I Warm to room temperature H->I J Extract with organic solvent (e.g., EtOAc) I->J K Dry, concentrate, and purify (Chromatography) J->K L L K->L Characterized Product

Caption: General workflow for the metal-halogen exchange and electrophilic trapping.

Protocol 1: Regioselective Synthesis of 3-Bromo-2-furyllithium and Trapping with N,N-Dimethylformamide (DMF)

This protocol describes the preferential formation of the C2-lithiated species and its subsequent formylation to yield 3-bromo-2-furaldehyde.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, ~1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two- or three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Solution: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Aging: Stir the reaction mixture at -78 °C for 45 minutes to ensure the metal-halogen exchange is complete.

  • Electrophilic Trap: In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.2 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction with Electrophile: Stir the resulting mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-bromo-2-furaldehyde.

Notes on Safety and Technique:

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[14]

  • The concentration of commercial n-BuLi solutions can vary. It is highly recommended to titrate the solution before use to determine its exact molarity.[15]

  • The use of anhydrous solvents and reagents is critical for the success of the reaction, as organolithium reagents react violently with water.

Data Summary

The following table summarizes the expected outcome and conditions for the selective C2-lithiation of this compound.

ParameterConditionRationale
Substrate This compoundVersatile starting material for disubstituted furans.
Reagent n-Butyllithium (1.0-1.1 eq)Efficiently performs exchange with good kinetic selectivity.[6]
Solvent Anhydrous THF or Et₂OSolvates lithium and increases reagent reactivity.
Temperature -78 °CEnsures kinetic control, maximizing C2 selectivity and preventing side reactions.[13]
Reaction Time 30-60 minutesSufficient for complete metal-halogen exchange at low temperature.[6]
Intermediate 3-Bromo-2-furyllithiumThe kinetically and thermodynamically favored product.[7]

Mechanistic Visualization

The preferential metal-halogen exchange at the C2 position can be visualized as follows.

G cluster_main Mechanism of Preferential C2 Lithiation This compound TransitionState [Ate-Complex Intermediate] This compound->TransitionState -78 °C, THF (O-Li coordination favors C2) nBuLi n-BuLi nBuLi->TransitionState Product 3-Bromo-2-furyllithium (Kinetic Product) TransitionState->Product SideProduct n-BuBr TransitionState->SideProduct

Caption: Preferential C2 metal-halogen exchange directed by the furan oxygen.

Conclusion for the Researcher

The metal-halogen exchange on this compound is a powerful and reliable method for generating a functionalized furan scaffold, provided the reaction is conducted with careful control over stoichiometry and temperature. By leveraging the inherent electronic properties of the furan ring, researchers can selectively form 3-bromo-2-furyllithium in high yield using standard organolithium chemistry. This intermediate serves as a versatile nucleophile, opening the door to a wide array of substituted furan derivatives for application in pharmaceutical and materials science research.

References

Application Notes & Protocols: The Intramolecular Diels-Alder Reaction of 2,3-Dibromofuran Derivatives for the Synthesis of Complex Oxabicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The intramolecular Diels-Alder (IMDA) reaction stands as a powerful and elegant strategy in organic synthesis for the construction of complex polycyclic architectures from simple acyclic precursors. This guide delves into the nuanced application of the IMDA reaction specifically involving 2,3-dibromofuran derivatives. The presence of two electron-withdrawing bromine atoms on the furan ring presents unique challenges and opportunities, significantly influencing the diene's reactivity and the subsequent stability of the oxabicyclic product. These resulting 7-oxabicyclo[2.2.1]heptene structures are valuable intermediates, primed for further functionalization and are of considerable interest in the synthesis of natural products and novel pharmaceutical agents.[1][2] This document provides a comprehensive overview of the mechanistic considerations, strategic approaches to precursor synthesis, and detailed protocols for executing the IMDA reaction with this challenging yet promising class of substrates.

Introduction: Navigating the Reactivity of Electron-Deficient Furans

The furan nucleus is a common diene in Diels-Alder reactions, offering a direct route to the versatile 7-oxabicyclo[2.2.1]heptene framework.[1] However, the inherent aromaticity of furan can render it a reluctant diene, often requiring elevated temperatures or the use of activating substituents to drive the [4+2] cycloaddition forward. The introduction of electron-withdrawing groups, such as the two bromine atoms in this compound, further deactivates the furan system towards a normal-electron-demand Diels-Alder reaction.[3][4]

Despite this challenge, the IMDA reaction of this compound derivatives is a synthetically attractive pathway. The intramolecular nature of the reaction can overcome the entropic barrier, and the resulting dibrominated oxabicyclic adducts offer unique handles for subsequent chemical manipulation, such as cross-coupling reactions or selective reductions, opening avenues to a diverse range of complex molecules. This guide will explore the key parameters governing the success of this transformation.

Mechanistic Landscape and Stereochemical Considerations

The IMDA reaction of a this compound tethered to a dienophile proceeds through a concerted, pericyclic transition state to form a bridged oxabicyclic system. The stereochemical outcome of the reaction is highly dependent on the geometry of the dienophile and the conformational preferences of the tether connecting the diene and dienophile.

Diagram: General Mechanism of the IMDA Reaction of a this compound Derivative

Workflow A Start: Furoic Acid Ester B Bromination A->B C Saponification & Decarboxylation B->C D This compound C->D E Lithiation at C5 D->E F Electrophilic Quench with Tether E->F G Tethered Precursor F->G H Dienophile Formation/Deprotection G->H I IMDA Precursor H->I

References

Application Notes & Protocols: Strategic Synthesis of Multi-Substituted Furans from 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials. The targeted synthesis of multi-substituted furans is therefore of paramount importance in medicinal and materials chemistry. 2,3-Dibromofuran serves as a versatile and powerful starting material, offering two distinct and regioselectively addressable positions for functionalization. This guide provides a comprehensive overview of robust synthetic strategies to access a diverse array of multi-substituted furans commencing from this compound. We will delve into the mechanistic underpinnings of key transformations, including halogen-metal exchange and palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for their execution.

Introduction: The Strategic Advantage of this compound

The inherent reactivity differences between the C2 (α) and C3 (β) positions of the furan ring, further modulated by the presence of two bromine atoms, make this compound an ideal precursor for controlled, stepwise functionalization. The α-position (C2) is generally more reactive towards both metallation and oxidative addition in cross-coupling reactions due to the greater stability of the resulting carbanion or organometallic intermediate. This intrinsic selectivity allows for a modular approach to the synthesis of di-, tri-, and even tetra-substituted furans with high precision.

Foundational Strategy: Regioselective Halogen-Metal Exchange

One of the most direct methods for the initial functionalization of this compound is through a halogen-metal exchange reaction, most commonly employing an organolithium reagent like n-butyllithium (n-BuLi). This reaction proceeds with high regioselectivity, replacing the more reactive α-bromine atom.[1] The resulting 3-bromo-2-furyl lithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Mechanistic Rationale

The selectivity for the C2 position is a consequence of the higher stability of the carbanion at the α-position of the furan ring.[1] The reaction is kinetically controlled and is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the "halogen dance" rearrangement, where the lithium species can isomerize.[2][3]

Diagram: Halogen-Metal Exchange and Electrophilic Quench

G start This compound intermediate 3-Bromo-2-furyllithium start->intermediate n-BuLi, THF, -78 °C product 2-Substituted-3-bromofuran intermediate->product Quench electrophile Electrophile (E+) electrophile->intermediate

Caption: Regioselective lithiation at C2 followed by electrophilic trapping.

Protocol: Selective Lithiation and Alkylation of this compound

Objective: To synthesize 2-alkyl-3-bromofuran.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Alkyl halide (e.g., 1-bromopentane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF (provide a suitable concentration, e.g., 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The slow addition of n-BuLi at low temperature is critical to ensure high regioselectivity and prevent unwanted side reactions. The choice of electrophile is broad and can include aldehydes, ketones, silyl chlorides, and more.[2]

Palladium-Catalyzed Cross-Coupling: A Modular Approach

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of multi-substituted furans from this compound.[4] The differential reactivity of the C-Br bonds allows for sequential and highly selective couplings.

Diagram: Sequential Cross-Coupling Strategy

G start This compound step1 2-Substituted-3-bromofuran start->step1 Selective Coupling at C2 step2 2,3-Disubstituted Furan step1->step2 Coupling at C3 reagent1 R1-Met [Pd(0)] reagent1->start reagent2 R2-Met [Pd(0)] reagent2->step1

Caption: Stepwise functionalization of this compound via cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a robust and widely used method for forming C-C bonds.[5][6][7]

Objective: To synthesize a 2-aryl-3-bromofuran.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Expert Insights: The choice of ligand can be crucial for optimizing the reaction with challenging substrates. For the subsequent coupling at the less reactive C3 position, more forcing conditions or more active catalyst systems may be required.

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups.[8][9][10]

Objective: To synthesize a 2,3-dialkynylfuran from the product of a previous coupling.

Materials:

  • 2-Substituted-3-bromofuran

  • Alkynylstannane (e.g., tributyl(alkynyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a solution of the 2-substituted-3-bromofuran (1.0 eq) in the chosen anhydrous solvent, add the alkynylstannane (1.1-1.5 eq) and the palladium catalyst (2-5 mol%).

  • Degas the mixture thoroughly.

  • Heat the reaction to the required temperature (e.g., 80-120 °C) and stir until the starting material is consumed.

  • Cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[11][12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Objective: To synthesize a 2-alkynyl-3-bromofuran.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the anhydrous solvent.

  • Add the amine base (typically used in excess, sometimes as the solvent).

  • Degas the solution.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the amine hydrohalide salt.

  • Concentrate the filtrate and purify the product by chromatography.

Data Summary: Comparative Reaction Conditions

Reaction TypePositionCatalyst SystemBaseSolventTemperature (°C)Typical Yields (%)
Lithiation/Alkylation C2n-BuLi-THF-78 to RT60-90
Suzuki-Miyaura C2Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Dioxane/H₂O80-11070-95
Stille C2/C3Pd(PPh₃)₄-Toluene, DMF80-12065-90
Sonogashira C2/C3PdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NHTHF, DMFRT-6075-98

Conclusion

This compound is a strategically valuable starting material for the synthesis of a wide range of multi-substituted furans. Through the judicious application of regioselective halogen-metal exchange and a suite of powerful palladium-catalyzed cross-coupling reactions, researchers can access complex furan derivatives in a controlled and modular fashion. The protocols and insights provided herein serve as a practical guide for chemists in academic and industrial settings, enabling the efficient synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols: 2,3-Dibromofuran in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 2,3-Dibromofuran in Material Science

For researchers, scientists, and drug development professionals vested in the discovery of novel materials, the furan scaffold presents a compelling, bio-based alternative to traditional thiophene-based systems in organic electronics. While 2,5-disubstituted furans have been more extensively studied, this compound emerges as a versatile, yet underexplored, building block for the synthesis of advanced functional materials. Its asymmetric substitution pattern offers unique opportunities to create polymers and small molecules with tailored electronic and morphological properties.

The bromine atoms at the 2- and 3-positions of the furan ring serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of conjugated polymers and complex organic semiconductors. These materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This guide provides detailed application notes and representative protocols for leveraging this compound in your material science research, grounded in established chemical principles and analogous transformations.

Application I: Synthesis of Conjugated Polymers via Stille Polycondensation

Scientific Rationale

Stille polycondensation is a powerful and versatile method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of a distannyl monomer with a dihaloaromatic monomer. In this context, this compound can act as the dihaloaromatic monomer, polymerizing with a distannyl comonomer to yield a donor-acceptor or donor-donor copolymer. The choice of the distannyl comonomer allows for precise tuning of the resulting polymer's electronic properties, including its bandgap, and highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. The resulting polymers can exhibit desirable charge transport characteristics for use in organic electronic devices.

Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer using this compound

This protocol describes a representative Stille polycondensation of this compound with a distannylated electron-donating comonomer.

Materials:

  • This compound (≥97%)

  • 2,5-Bis(trimethylstannyl)thiophene (or other suitable distannyl comonomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene or toluene

  • Methanol

  • Acetone

  • Hexanes

  • Soxhlet extraction apparatus

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Monomer and Catalyst Preparation: Inside an inert atmosphere glovebox, add this compound (1.00 eq), 2,5-bis(trimethylstannyl)thiophene (1.00 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition and Degassing: Add anhydrous chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M. Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization: Under a positive pressure of argon, heat the reaction mixture to 110 °C and stir vigorously for 48 hours. The solution will typically darken as the polymer forms.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, slowly add the viscous polymer solution to a beaker of vigorously stirring methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexanes to remove residual monomers, catalyst, and oligomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes for 24 hours each.

    • Finally, extract the polymer with chloroform or another suitable solvent in which it is soluble.

  • Final Product Isolation: Precipitate the purified polymer from the chloroform solution into methanol. Collect the fibrous polymer by filtration and dry under vacuum at 40 °C overnight.

Stille_Polycondensation monomer1 This compound catalyst Pd₂(dba)₃ / P(o-tol)₃ monomer1->catalyst monomer2 Distannyl Comonomer monomer2->catalyst polymer Conjugated Copolymer catalyst->polymer Polymerization (Chlorobenzene, 110 °C)

Caption: Stille polycondensation of this compound.

Application II: Electrochemical Polymerization for Conductive Thin Films

Scientific Rationale

Electrochemical polymerization is a powerful technique for the direct deposition of conductive polymer films onto an electrode surface. This method offers precise control over film thickness and morphology. For monomers with high oxidation potentials, such as furan, electropolymerization can be challenging. However, the presence of bromine substituents on the furan ring can influence the oxidation potential and polymerization mechanism. The resulting poly(this compound) film can be electrochemically doped to a conductive state, making it suitable for applications in sensors, electrochromic devices, and as an electrode material.

Experimental Protocol: Electropolymerization of this compound

This protocol provides a representative procedure for the electrochemical deposition of a poly(this compound) film.

Materials:

  • This compound

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or another suitable supporting electrolyte

  • Anhydrous acetonitrile

  • Three-electrode electrochemical cell (e.g., platinum or glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Add this compound to this solution to a concentration of 10-50 mM.

  • Cell Assembly and Deoxygenation: Assemble the three-electrode cell with the prepared electrolyte solution. Deoxygenate the solution by bubbling with high-purity argon for at least 20 minutes.

  • Electropolymerization:

    • Potentiodynamic Method: Cycle the potential of the working electrode between 0 V and a suitable upper potential (e.g., +1.8 to +2.2 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. The growth of the polymer film will be indicated by an increase in the redox currents with each cycle.

    • Potentiostatic Method: Apply a constant potential, determined from the cyclic voltammogram to be in the oxidation region of the monomer, to the working electrode until the desired film thickness is achieved.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution.

Electrochemical_Polymerization monomer This compound in Electrolyte Solution electrode Working Electrode (e.g., Pt, Glassy Carbon) monomer->electrode Oxidation at Electrode Surface polymer_film Poly(this compound) Film electrode->polymer_film Polymer Deposition

Caption: Electrochemical polymerization of this compound.

Characterization of this compound-Based Materials

A thorough characterization is crucial to understand the structure-property relationships of the synthesized materials.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Structural confirmation of the polymer, including monomer incorporation and regioregularity.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity index (PDI) of the polymer.
UV-Vis-NIR Spectroscopy Optical bandgap, absorption and emission properties, and information on the extent of conjugation.
Cyclic Voltammetry (CV) HOMO/LUMO energy levels, electrochemical bandgap, and redox behavior.
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature and other thermal transitions.
X-ray Diffraction (XRD) Information on the solid-state packing and crystallinity of the polymer films.
Atomic Force Microscopy (AFM) Surface morphology and roughness of the polymer films.

Expected Properties and Performance in Devices

While specific experimental data for polymers derived solely from this compound is limited, we can extrapolate expected properties based on related furan-containing polymers.

Property Expected Range/Value Significance for Applications
Optical Bandgap 2.0 - 2.5 eVDetermines the absorption spectrum, relevant for OPVs and photodetectors.
HOMO Level -5.2 to -5.6 eVCrucial for efficient hole injection and transport in OFETs and OPVs.
LUMO Level -3.0 to -3.5 eVImportant for electron injection and transport in n-type or ambipolar materials.
Hole Mobility (in OFETs) 10⁻³ - 10⁻¹ cm²/VsA key parameter for the performance of OFETs.
Power Conversion Efficiency (in OPVs) 2 - 8% (in initial studies)Indicates the potential of the material for solar energy conversion.

Conclusion and Future Outlook

This compound represents a promising but underutilized building block in material science. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring its potential. The unique electronic and steric properties imparted by the 2,3-disubstitution pattern may lead to the development of novel conjugated materials with enhanced performance in a variety of organic electronic applications. Further research into the synthesis of homopolymers of this compound and its copolymerization with a wider range of comonomers is warranted to fully unlock the potential of this versatile molecule.

Protocol & Application Note: Regioselective Monolithiation of Dibromofurans for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

This guide provides a detailed experimental protocol for the regioselective lithiation of dibromofurans, a critical transformation for synthesizing functionalized furan derivatives used in pharmaceuticals, agrochemicals, and materials science. As this procedure involves pyrophoric and highly reactive reagents, a thorough understanding of and adherence to safety protocols is paramount.

Foundational Principles: Mechanism and Regioselectivity

The lithiation of dibromofurans is typically achieved via a metal-halogen exchange reaction. This process involves the reaction of an organolithium reagent, most commonly n-butyllithium (n-BuLi), with a carbon-bromine bond. The reaction is driven by the formation of a more stable organolithium species.[1]

Causality of Regioselectivity: The furan ring possesses two distinct positions: the α-positions (C2 and C5) adjacent to the oxygen atom, and the β-positions (C3 and C4).

  • α-Position Preference: Lithiation via metal-halogen exchange preferentially occurs at the α-position. The inductive effect of the electronegative oxygen atom makes the α-protons more acidic and stabilizes the resulting carbanion. This thermodynamic preference is crucial; for instance, 3-lithiofuran, generated from 3-bromofuran, will isomerize to the more stable 2-lithiofuran if the temperature rises above -40 °C.[2]

  • Kinetic vs. Thermodynamic Control: By performing the reaction at very low temperatures (typically -78 °C), the kinetic product of metal-halogen exchange can be trapped before rearrangement occurs. This allows for the selective formation of monolithiated species even when multiple bromine atoms are present.

For this protocol, we will focus on the monolithiation of 3,4-dibromofuran at the α-position as a representative example. The same principles can be adapted for other isomers like 2,5-dibromofuran, though reaction conditions may need optimization to control for side reactions like the "halogen dance".[3]

Critical Safety Protocols: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[4] Strict adherence to safety procedures is not optional; it is essential for preventing fire and injury.

  • Inert Atmosphere: All operations involving n-BuLi must be carried out under a dry, inert atmosphere (nitrogen or argon), using either a Schlenk line or a glovebox.[5][6]

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (nitrile gloves are common, wearing two pairs is recommended).[7]

  • Workspace Preparation: The fume hood must be clean and free of clutter, especially flammable materials like paper towels and solvent wash bottles. Ensure the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, or a CO2 extinguisher) are accessible.[8][9]

  • Quenching and Disposal: Prepare quenching solutions before starting the reaction. A beaker of dry ice and another with isopropanol should be ready to safely quench excess reagent or abort the reaction.[5] All glassware and syringes contaminated with n-BuLi must be carefully quenched and disposed of as hazardous waste.[10]

Experimental Workflow for Monolithiation of 3,4-Dibromofuran

The following diagram outlines the complete experimental workflow, from initial setup to the isolation of the functionalized product.

LithiationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Assemble & Flame-Dry Glassware p2 Establish Inert Atmosphere (N2/Ar) p1->p2 p3 Prepare Reagents (Dibromofuran, Solvent, Electrophile) p2->p3 r1 Dissolve 3,4-Dibromofuran in Anhydrous THF p3->r1 r2 Cool to -78 °C (Dry Ice/Acetone) r1->r2 r3 Slow Dropwise Addition of n-BuLi r2->r3 r4 Stir for 1h (Formation of Lithiofuran) r3->r4 r5 Add Electrophile (e.g., Benzaldehyde) r4->r5 w1 Quench Reaction (e.g., sat. NH4Cl) r5->w1 w2 Warm to Room Temp & Extract with Ether w1->w2 w3 Dry, Filter & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 final_product final_product w4->final_product Final Product

Caption: Experimental workflow for the lithiation of 3,4-dibromofuran.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Dibromofuran≥97%Standard SupplierStore under inert atmosphere.
n-Butyllithium (n-BuLi)~2.5 M in hexanesStandard SupplierPyrophoric. Titrate before use to confirm concentration.[9]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierMust be freshly distilled or obtained from a solvent purification system.
Benzaldehyde≥99%Standard SupplierUsed as an example electrophile. Distill before use to remove benzoic acid.
Saturated NH₄Cl solutionReagent Grade-Aqueous solution for quenching.
Diethyl ether (Et₂O)AnhydrousStandard SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
Nitrogen or Argon GasHigh Purity-For maintaining an inert atmosphere.
Equipment Setup
  • Glassware: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet adapter on the other. All glassware must be rigorously dried in an oven (≥120 °C) overnight and assembled while hot, then allowed to cool under a positive pressure of inert gas (flame-drying is an alternative).[6]

  • Inert Atmosphere: Connect the flask to a Schlenk line or manifold that provides a gentle, positive pressure of nitrogen or argon, vented through an oil bubbler.[6]

  • Cooling Bath: Prepare a dry ice/acetone bath in a Dewar flask to achieve and maintain a temperature of -78 °C.

Step-by-Step Lithiation Protocol
  • Initial Setup: To the flame-dried, inerted flask, add 3,4-dibromofuran (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to make a ~0.2 M solution) via a dry syringe. Stir the solution until the dibromofuran is fully dissolved.

  • Cooling: Immerse the flask in the dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C over 10-15 minutes.

  • Lithiation: While maintaining vigorous stirring, add n-BuLi (1.05 equiv., ~2.5 M in hexanes) dropwise via a syringe over 20-30 minutes.

    • Causality: Slow addition is critical to dissipate the heat generated from this highly exothermic reaction and prevent side reactions or decomposition of the furan ring.[9] A rapid temperature increase can lead to a loss of regioselectivity.[2]

  • Stirring: After the addition is complete, allow the resulting pale yellow solution to stir at -78 °C for 1 hour to ensure the metal-halogen exchange is complete.

  • Electrophilic Trap: Add the chosen electrophile (e.g., benzaldehyde, 1.2 equiv.) dropwise via syringe. A color change is often observed.

    • Rationale: The lithiated furan is a potent nucleophile and will readily attack electrophiles.[1] This step "traps" the reactive intermediate to form the desired functionalized product.[11]

  • Reaction Completion: Stir the mixture at -78 °C for an additional 1-2 hours.

Work-up and Purification
  • Quenching: While the flask is still in the cold bath, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining organolithium species and protonate the resulting alkoxide.

  • Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash with water and then brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted furan.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive n-BuLi reagent. 2. Wet glassware or solvent. 3. Reaction temperature too high.1. Titrate the n-BuLi solution before use to confirm its molarity.[9] 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Maintain the reaction temperature strictly at -78 °C.
Formation of Multiple Products 1. Reaction warmed prematurely, causing isomerization. 2. Di-lithiation occurred due to excess n-BuLi.1. Ensure the cold bath is maintained until the electrophile is added and has reacted. 2. Use a slight excess (1.05 equiv.) of n-BuLi, not more. Ensure accurate titration.
Recovery of Starting Material 1. Insufficient n-BuLi added. 2. Incomplete reaction time.1. Verify the concentration and volume of n-BuLi used. 2. Increase the stirring time after n-BuLi addition to ensure full conversion.
Reaction Mixture Darkens Significantly (Decomposition) 1. Localized overheating during n-BuLi addition. 2. Contaminants in starting materials.1. Add n-BuLi much more slowly, ensuring good stirring. Consider using a syringe pump for very slow, controlled addition. 2. Purify starting materials (e.g., distill electrophile) before the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dibromofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,3-dibromofuran. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the complexities of this synthesis. Here, you will find practical, field-proven insights in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Direct bromination of furan is challenging for achieving 2,3-disubstitution due to the high reactivity of the furan ring, which favors substitution at the more electronically enriched C2 and C5 positions.[1][2] Consequently, a multi-step approach is generally more effective. A well-documented method involves the bromination of a 2-furoic acid ester, followed by saponification and decarboxylation to yield this compound.[3][4]

Q2: Why is direct bromination of furan not ideal for producing this compound?

A2: Furan is significantly more reactive than benzene in electrophilic aromatic substitution.[1][2] The oxygen heteroatom donates electron density to the ring, activating the C2 and C5 positions for electrophilic attack. Direct reaction with bromine, especially at room temperature, is vigorous and tends to yield a mixture of 2-bromofuran, 2,5-dibromofuran, and other polyhalogenated products rather than the desired 2,3-isomer.[5][6][7]

Q3: What are the main safety concerns when synthesizing this compound?

A3: this compound is a flammable liquid and is toxic if swallowed.[8][9] It can also cause serious eye damage.[8][9] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Due to its flammability, it should be kept away from heat, sparks, and open flames.[8]

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10] The recommended storage temperature is often between 2-8°C.[10] Halogenated furans can be sensitive to light and acid, which may lead to decomposition or polymerization.[10] For long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is advisable.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired this compound

Q: My reaction has resulted in a very low yield of this compound, or I have isolated a complex mixture of products. What are the likely causes and how can I improve the outcome?

A: This is a common issue stemming from the high reactivity of the furan nucleus and the multi-step nature of the synthesis. Here are the potential causes and corresponding solutions:

  • Cause A: Inefficient Bromination of the Furoate Ester. The bromination step is critical for establishing the correct substitution pattern.

    • Solution: Ensure an excess of bromine is used in a suitable chlorinated organic solvent like chloroform or carbon tetrachloride.[3] The reaction should be performed at the reflux temperature of the solvent to drive it to completion.[3]

  • Cause B: Uncontrolled Reaction Conditions. Furan and its derivatives are sensitive to strong acids and high temperatures, which can lead to polymerization and the formation of tar-like byproducts.[5][11]

    • Solution: Maintain careful temperature control throughout the reaction sequence. During bromination, ensure the reaction does not become excessively exothermic.

  • Cause C: Incomplete Saponification or Decarboxylation. Both of these steps are crucial for obtaining the final product.

    • Solution: For saponification, ensure a sufficient amount of base (e.g., NaOH) is used to fully hydrolyze the ester. For decarboxylation, heating the resulting brominated furoic acid salts is necessary.[4] The use of a high-boiling solvent like quinoline and a copper catalyst can facilitate this step.[4]

  • Cause D: Formation of Isomeric Byproducts. The bromination of the furoate ester can lead to a mixture of brominated products, including the desired 4,5-dibromo-2-furoate and the 5-bromo-2-furoate.[3]

    • Solution: While difficult to completely avoid, careful control of the bromination conditions can help maximize the formation of the desired dibrominated ester. It is often more practical to carry the mixture of brominated acids through the decarboxylation step and then separate the final products by distillation.[3]

Problem 2: Difficulty in Product Purification

Q: I am struggling to isolate pure this compound from my crude reaction mixture. What purification strategies are most effective?

A: Purifying this compound can be challenging due to the presence of closely related isomers and the product's volatility.

  • Challenge A: Presence of Isomeric Impurities. Your crude product may contain other brominated furans, such as 2-bromofuran or 2,5-dibromofuran, which can have similar boiling points.

    • Solution: Fractional distillation under reduced pressure is the most effective method for separating this compound from its isomers and other impurities.[3] A distillation column with good theoretical plate efficiency will be beneficial.

  • Challenge B: Product Volatility. Dibromofurans can be volatile, leading to product loss during solvent removal.[10]

    • Solution: When using a rotary evaporator, do so with caution and consider using a cold trap to recover any volatilized product.[10] For small-scale purifications, bulb-to-bulb distillation (Kugelrohr) under reduced pressure is a gentle and effective technique.[10]

  • Challenge C: Similar Polarity of Byproducts. If attempting purification by column chromatography, isomeric dibromofurans and other brominated byproducts may have very similar polarities, making separation difficult.[10]

    • Solution: Use a long chromatography column to enhance separation.[10] Employ a non-polar solvent system, such as hexanes with a small amount of ethyl acetate, and use a shallow gradient to improve resolution.[10] However, for this specific compound, distillation is generally the preferred method.

Experimental Protocols

Synthesis of this compound from 2-Furoic Acid Ester

This protocol is adapted from established methods for the synthesis of this compound.[3][4]

Step 1: Esterification of 2-Furoic Acid

  • In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture, neutralize the acid, and extract the ester with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude furoate ester.

Step 2: Bromination of the Furoate Ester

  • Dissolve the furoate ester in a chlorinated organic solvent (e.g., chloroform, carbon tetrachloride) in a flask equipped with a reflux condenser and a dropping funnel.[3]

  • Heat the solution to reflux.

  • Slowly add an excess of bromine dissolved in the same solvent to the refluxing solution.

  • Continue refluxing until the reaction is complete (monitor by GC-MS or TLC).

  • Cool the reaction mixture and wash with a solution of sodium thiosulfate to remove excess bromine, followed by water.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the crude brominated ester mixture.

Step 3: Saponification

  • Dissolve the crude brominated ester in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a base, such as sodium hydroxide.[4]

  • Heat the mixture to reflux until the saponification is complete.

  • Cool the mixture and acidify to precipitate the brominated furoic acids.

  • Collect the solid acids by filtration and dry them.

Step 4: Decarboxylation

  • Place the mixture of brominated furoic acids in a flask suitable for distillation.

  • Optionally, add a copper catalyst and a high-boiling solvent like quinoline.[4]

  • Heat the mixture to induce decarboxylation, collecting the distillate.

  • The crude distillate will contain a mixture of brominated furans.

Step 5: Purification

  • Purify the crude this compound by fractional distillation under reduced pressure.[3]

  • Collect the fraction corresponding to the boiling point of this compound (approximately 58°C at 15 mmHg).[3]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point Density (g/mL at 25°C) Refractive Index (n20/D)
This compoundC₄H₂Br₂O225.87~58°C @ 15 mmHg[3]2.117[12]1.544[12]
2-BromofuranC₄H₃BrO146.97102-103°C1.651.496[9]
2,5-DibromofuranC₄H₂Br₂O225.87165-167°C2.1171.544

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound check_bromination Check Bromination Step start->check_bromination check_conditions Review Reaction Conditions start->check_conditions check_sapon_decarbox Verify Saponification/ Decarboxylation start->check_sapon_decarbox check_purification Assess Purification Method start->check_purification sol_bromination Use excess bromine in chlorinated solvent at reflux. check_bromination->sol_bromination sol_conditions Maintain strict temperature control. Avoid strong acids. check_conditions->sol_conditions sol_sapon_decarbox Ensure complete hydrolysis and use catalyst for decarboxylation. check_sapon_decarbox->sol_sapon_decarbox sol_purification Use fractional distillation under reduced pressure. check_purification->sol_purification

Caption: Troubleshooting flowchart for low yield of this compound.

Synthetic Pathway Overview

synthesis_pathway FuroicAcid 2-Furoic Acid Ester Furoate Ester FuroicAcid->Ester Esterification (ROH, H+) BrominatedEster Brominated Furoate Ester Mixture Ester->BrominatedEster Bromination (Br2, CCl4, reflux) BrominatedAcid Brominated Furoic Acid Mixture BrominatedEster->BrominatedAcid Saponification (NaOH, H2O) Dibromofuran This compound (Crude Mixture) BrominatedAcid->Dibromofuran Decarboxylation (Heat, Cu catalyst) PureProduct Pure this compound Dibromofuran->PureProduct Fractional Distillation (Reduced Pressure)

Caption: Synthetic pathway for this compound from 2-furoic acid.

References

Technical Support Center: Purification of 2,3-Dibromofuran by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2,3-dibromofuran (CAS: 30544-34-4) by vacuum distillation. The content is structured to address common challenges and questions, ensuring a safe, efficient, and high-purity outcome.

Part 1: Pre-Distillation Checklist & Setup

This section focuses on proactive measures to ensure the integrity of the experiment and the safety of the operator.

Q1: What are the primary hazards of this compound and what safety precautions are essential?

A1: this compound is a hazardous chemical that requires careful handling. According to its safety data, it is classified as a flammable liquid, toxic if swallowed, and causes serious eye damage[1][2][3]. Therefore, all manipulations must be conducted in a certified chemical fume hood. Essential personal protective equipment (PPE) includes flame-resistant lab coats, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). An emergency eyewash and safety shower must be immediately accessible.

Q2: How should I prepare my crude this compound sample before distillation?

A2: The preparation depends on the synthesis route. A common method for preparing this compound involves the bromination of a furoate ester, followed by saponification and decarboxylation[4][5]. This can result in several impurities:

  • Residual Solvents: Ether or chlorinated solvents used during synthesis and workup should be removed on a rotary evaporator first.

  • Lower-Boiling Impurities: 2-Bromofuran is a common side-product with a lower boiling point and should be collected as a "foreshor" fraction during distillation[4].

  • Acidic Residues: If the decarboxylation step is incomplete or if HBr is generated via decomposition, the crude product may be acidic. Some commercial sources provide this compound stabilized with calcium carbonate to neutralize acidity[6]. If your crude product is acidic, consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with an anhydrous agent like magnesium sulfate. However, ensure all water is scrupulously removed before distillation to prevent co-distillation or side reactions.

Q3: What is the recommended setup for vacuum distillation of this compound?

A3: A standard short-path vacuum distillation apparatus is recommended to minimize product loss and reduce the required heating temperature. Key components include:

  • A round-bottom flask (distilling flask) with a magnetic stir bar.

  • A short-path distillation head with a thermometer adapter and a vacuum connection. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.

  • A condenser (air or water-cooled). Since the product is a liquid at room temperature, a water-cooled condenser is appropriate[7].

  • A receiving flask (or multiple flasks for collecting different fractions).

  • A cold trap (ideally cooled with dry ice/acetone) placed between the distillation setup and the vacuum pump. This is critical to protect the pump from corrosive, volatile bromine compounds.

  • A vacuum pump capable of reaching pressures below 15 mmHg.

  • A manometer or calibrated electronic vacuum gauge to accurately monitor the system pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the target pressure and temperature for distilling this compound?

A1: The boiling point of this compound is highly dependent on the system pressure. Published data indicates a boiling point of 58°C at 15 mmHg [4] and 75-78°C at 75 mmHg [6][8]. Distilling at the lowest practical pressure is recommended to prevent thermal degradation. Aim for a pressure of 15 mmHg or lower. Refer to the table below for estimated boiling points at various pressures.

Q2: Why is vigorous stirring so important during this distillation?

A2: Vigorous stirring, typically with a Teflon-coated magnetic stir bar, is crucial for two reasons. First, it ensures smooth, even boiling and prevents "bumping," which can lead to contamination of the distillate and potential apparatus failure. Second, it promotes uniform heat distribution throughout the liquid, minimizing local overheating at the flask surface, which is a primary cause of thermal decomposition[9].

Q3: My this compound is stabilized with 0.5% calcium carbonate. Should I distill it directly?

A3: Yes, it is generally advisable to distill with the stabilizer present. Calcium carbonate is a non-volatile solid that will remain in the distillation flask. Its presence helps neutralize any trace amounts of acidic impurities (like HBr) that could be generated at elevated temperatures, thereby preventing acid-catalyzed decomposition or polymerization of the furan ring[5].

Q4: How should I store the purified this compound?

A4: The purified product should be stored in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light, as it is known to be light-sensitive[2][6]. It should be stored under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to maximize its long-term stability[10].

Part 3: Troubleshooting Guide

This guide follows a logical progression from identifying a problem to implementing a solution. The accompanying flowchart provides a visual aid for quick diagnosis.

Issue 1: The vacuum pressure will not go below 20 mmHg.

  • Probable Cause: There is a leak in the system. Vacuum distillation systems have numerous potential leak points[9].

  • Solution:

    • Check all glass joints: Ensure they are properly seated, clamped, and greased with a suitable vacuum grease.

    • Inspect tubing: Look for cracks or loose connections on the vacuum tubing.

    • Verify pump integrity: Check the vacuum pump oil level and clarity. Contaminated oil will result in poor performance. Perform an oil change if necessary.

    • Isolate the pump: Disconnect the pump from the distillation apparatus and connect it directly to the manometer to confirm it can reach the desired base pressure.

Issue 2: The distillate is coming over with a dark brown or black color.

  • Probable Cause: Thermal decomposition is occurring[9]. Halogenated heterocyclic compounds can be thermally sensitive.

  • Solution:

    • Immediately reduce the heating bath temperature.

    • Improve the vacuum: A lower pressure will reduce the boiling point and allow for distillation at a lower temperature[11][12]. Address any leaks as described in Issue 1.

    • Increase distillation rate: If the compound resides in the hot flask for too long, decomposition is more likely. A slightly higher heat input (once the vacuum is stable and low) can sometimes distill the product faster than it decomposes.

    • Ensure stabilizer is present: If you started with unstabilized material, consider adding a small amount of a non-volatile base like calcium carbonate.

Issue 3: No product is distilling at the expected temperature/pressure.

  • Probable Cause: The issue could be with temperature measurement, pressure measurement, or the composition of the material.

  • Solution:

    • Check thermometer placement: The top of the thermometer bulb must be level with the bottom of the sidearm leading to the condenser. If it's too high, the vapor temperature will read artificially low.

    • Verify manometer reading: Ensure your vacuum gauge is functioning correctly and is placed properly in the system (between the trap and the apparatus).

    • Consider impurities: The presence of high-boiling impurities can elevate the boiling point of the mixture (Raoult's Law). You may need to slowly increase the temperature or improve the vacuum further.

Issue 4: The pressure is fluctuating wildly during the distillation.

  • Probable Cause: This is often due to outgassing of volatile impurities from the crude material or inconsistent boiling ("bumping").

  • Solution:

    • Degas the sample: Before heating, keep the crude material under full vacuum with stirring for 15-30 minutes to remove any dissolved gases or highly volatile solvents.

    • Ensure smooth boiling: Increase the stirring speed. If using boiling chips, ensure they were added before evacuating the system. Do not add boiling chips to a hot, evacuated liquid.

    • Check for pump issues: In rare cases, a faulty pump can cause pressure fluctuations[11].

Troubleshooting Flowchart

Troubleshooting problem problem cause cause solution solution start Problem Encountered prob1 Problem Pressure Too High start->prob1 High Pressure (>20 mmHg) prob2 Problem Dark Distillate start->prob2 Dark Distillate prob3 Problem No Distillate at Temp start->prob3 No Distillate cause1 Cause System Leak prob1:f0->cause1 sol1 Solution Check Joints & Seals Inspect Tubing Service Pump cause1:f0->sol1 cause2 Cause Thermal Decomposition prob2:f0->cause2 sol2 Solution Lower Heat Improve Vacuum cause2:f0->sol2 cause3 Cause Incorrect T/P Reading High-Boiling Impurities prob3:f0->cause3 sol3 Solution Check Thermometer Verify Manometer Increase Heat Slowly cause3:f0->sol3

Caption: Troubleshooting decision tree for vacuum distillation of this compound.

Part 4: Data & Protocols
Quantitative Data: Pressure-Temperature Nomograph

The following table provides estimated boiling points for this compound at various pressures, extrapolated from the known data points of 58°C @ 15 mmHg and ~77°C @ 75 mmHg. These are estimates and should be used as a guide.

Pressure (mmHg)Estimated Boiling Point (°C)
1~25 - 30 °C
5~40 - 45 °C
10~50 - 55 °C
15 ~58 °C (Experimental) [4]
20~62 - 67 °C
50~70 - 75 °C
75 ~75 - 78 °C (Experimental) [6][8]
Experimental Protocol: Step-by-Step Purification
  • Apparatus Assembly: Assemble a dry, clean, short-path distillation apparatus as described in Part 1. Lightly grease all ground-glass joints and secure them with clips.

  • Charging the Flask: Charge the distilling flask with the crude this compound and a new magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Evacuation: Begin stirring. Connect the vacuum pump and slowly open the stopcock to evacuate the system. The pressure should drop steadily. Allow the system to degas under full vacuum for 15-30 minutes before applying heat.

  • Heating: Once the vacuum is stable at the target pressure (e.g., <15 mmHg), slowly raise the temperature of the heating bath (oil or water). The bath temperature should be kept ~15-20°C higher than the target vapor temperature.

  • Fraction Collection:

    • Foreshot: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities, such as residual solvents or 2-bromofuran.

    • Main Fraction: When the vapor temperature rises and stabilizes at the expected boiling point for this compound (e.g., ~58°C at 15 mmHg), switch to a clean receiving flask. Collect the pure, colorless liquid until the temperature begins to drop or rise significantly, or until the distillation rate slows dramatically.

    • Residue: Turn off the heat and allow the system to cool completely before venting. The dark, high-boiling residue should be left in the distilling flask.

  • Shutdown: Once the apparatus has cooled to room temperature, slowly vent the system by introducing an inert gas (nitrogen or argon). Disassemble the apparatus and transfer the purified product to a suitable storage container.

References

overcoming challenges in the synthesis of polybrominated furans.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why are my furan syntheses resulting in low yields and a dark, tar-like substance?

A1: The formation of dark, insoluble materials is a classic sign of furan polymerization. The furan ring is highly susceptible to acidic conditions, which can trigger protonation-activated polymerization or ring-opening reactions. This is particularly problematic for furans bearing electron-releasing groups.

To mitigate polymerization, consider the following:

  • Milder Reaction Conditions: Opt for less aggressive acid catalysts. For instance, in a Paal-Knorr synthesis, you might replace concentrated sulfuric acid with a milder protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂).

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can facilitate ring-opening, leading to intermediates that are prone to polymerization.

  • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

Q2: I'm attempting a direct bromination of a furan derivative, but I'm getting a mixture of polybrominated products. How can I improve the selectivity?

A2: The furan ring is highly activated towards electrophilic aromatic substitution, and its reaction with halogens like bromine can be vigorous, often leading to polyhalogenated products. Controlling the stoichiometry and reaction conditions is critical for achieving selective bromination.

Strategies for selective bromination include:

  • Milder Brominating Agents: Instead of elemental bromine, consider using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • Solvent Choice: Performing the bromination in a solvent like N,N-dimethylformamide (DMF) or dioxane at low temperatures (e.g., -5°C) can help to moderate the reactivity and improve selectivity for mono-bromination.

  • Stoichiometric Control: Carefully control the equivalents of the brominating agent used. For mono-bromination, use one equivalent, and for the synthesis of 2,5-dibromofuran, two equivalents can be employed.

Q3: How can I purify my polybrominated furan? I'm concerned about decomposition on silica gel.

A3: Purification of polybrominated furans can indeed be challenging due to their potential instability. While some are stable enough for standard purification techniques, others may require more care.

Purification recommendations:

  • Column Chromatography: For many polybrominated furans, column chromatography on silica gel is a viable option. It's advisable to use a less polar eluent system to move the compound quickly through the column and minimize contact time with the stationary phase.

  • Distillation: For volatile derivatives, vacuum distillation can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the best method for achieving high purity.

  • Stability Assessment: It's crucial to assess the stability of your specific polybrominated furan. Some are known to be sensitive to light and heat. Store purified compounds in a cool, dark place under an inert atmosphere.

Troubleshooting Guide: Common Synthesis Issues

This section provides a more detailed breakdown of common problems encountered during the synthesis of polybrominated furans, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s) Relevant Synthesis
Reaction is slow or incomplete - Inefficient acid catalyst- Insufficient removal of water (for condensation reactions)- Low reaction temperature- Switch to a stronger protic or Lewis acid.- Use a dehydrating agent like phosphorus pentoxide (P₂O₅) or a Dean-Stark apparatus to remove water.- Gradually increase the reaction temperature while monitoring for byproduct formation.Paal-Knorr Synthesis
Formation of unexpected isomers - "Halogen dance" rearrangement of a lithiated bromofuran intermediate.- To promote rearrangement, allow for a longer reaction time after the addition of a stoichiometric amount of a strong base like LDA.- To prevent rearrangement, add the bromofuran slowly to the base and use a solvent like tetrahydropyran (THP).Synthesis of substituted dibromofurans
Ring-opening of the furan - Presence of strong acids and water.- Reaction with strong oxidizing agents.- Use milder, anhydrous acidic conditions.- Avoid strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid if the furan ring is to be preserved.General Furan Synthesis & Bromination
Low yield in cross-coupling reactions - Inappropriate catalyst or ligand choice.- Poor quality of organometallic reagent.- Deactivation of the catalyst.- Screen different palladium or iron catalysts and ligands.- Ensure organometallic reagents (e.g., Grignard, organolithium) are freshly prepared or titrated.- Use inert atmosphere techniques to prevent catalyst oxidation.Synthesis of substituted furans

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromofuran

This protocol is adapted from the procedure described by Keegstra, Klomp, and Brandsma.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of furan (1 equivalent) in N,N-dimethylformamide (DMF).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (2 equivalents) in DMF via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,5-dibromofuran.

Mechanistic Insights & Visualizations

The Paal-Knorr Furan Synthesis: Desired Pathway vs. Acid-Catalyzed Polymerization

The Paal-Knorr synthesis is a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound. However, the acidic conditions required for the cyclization and dehydration steps can also promote unwanted side reactions, primarily polymerization.

Paal_Knorr Start 1,4-Dicarbonyl Protonation Protonation of Carbonyl Start->Protonation H+ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Hemiacetal Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration -H2O RingOpening Ring-Opened Products Hemiacetal->RingOpening Presence of Water Furan Desired Furan Product Dehydration->Furan Polymerization Polymerization Furan->Polymerization Excess Acid/ High Temp RingOpening->Polymerization

Caption: Paal-Knorr desired pathway versus common side reactions.

Controlling Regioselectivity: The "Halogen Dance" Rearrangement

Direct bromination of furan typically yields 2-bromo- or 2,5-dibromofuran due to the higher electron density at the α-positions. To access other isomers, such as 2,4-dibromofuran, a "halogen dance" rearrangement can be employed. This involves the base-induced migration of a halogen on an aromatic ring.

Halogen_Dance Start 2-Bromofuran Deprotonation Deprotonation at C5 (most acidic proton) Start->Deprotonation LDA, THF, -78°C Lithio_2_5 2-Bromo-5-lithiofuran Deprotonation->Lithio_2_5 Rearrangement Halogen Dance Rearrangement Lithio_2_5->Rearrangement Controlled Warming Lithio_4_2 4-Bromo-2-lithiofuran (thermodynamically more stable) Rearrangement->Lithio_4_2 Quench Quench with Electrophilic Brominating Agent (e.g., CBr4) Lithio_4_2->Quench Product 2,4-Dibromofuran Quench->Product

Caption: Proposed workflow for the synthesis of 2,4-dibromofuran.

Technical Support Center: Improving Regioselectivity in the Functionalization of 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 2,3-dibromofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide

This section addresses common problems encountered during the regioselective functionalization of this compound. Each issue is presented with probable causes and actionable solutions.

Issue 1: Poor or No Regioselectivity in Metal-Halogen Exchange Reactions

You are attempting a selective metal-halogen exchange at either the C2 or C3 position of this compound, but you observe a mixture of products or reaction at the undesired position.

Probable CauseProposed SolutionScientific Rationale
Incorrect Temperature Control Maintain a strictly low temperature (typically -78 °C) during the addition of the organolithium reagent and before the addition of the electrophile.[1][2]The kinetic site of deprotonation or metal-halogen exchange on furan derivatives is often the C2 position due to the higher acidity of the C2 proton.[3] At higher temperatures, thermodynamic equilibration or "halogen dance" rearrangements can occur, leading to a mixture of lithiated intermediates.[4][5]
Inappropriate Organolithium Reagent Use n-butyllithium (n-BuLi) for kinetically controlled C2 lithiation. For potentially targeting the C3 position, consider bulkier bases or alternative strategies like a directed metalation approach if a suitable directing group is present.n-BuLi is a strong, non-bulky base that favors abstraction of the most acidic proton.[2] The use of bulkier bases might disfavor the more sterically hindered C2 position, but this is often less predictable for this compound itself without a directing group.
"Halogen Dance" Rearrangement After the initial metal-halogen exchange, do not allow the reaction to warm up before quenching with an electrophile. Quench the reaction at low temperature.[5]The initially formed 2-lithio-3-bromofuran can rearrange to the thermodynamically more stable 3-lithio-2-bromofuran or other isomers through a series of lithium-halogen exchange steps.[4] This is a known phenomenon in polyhalogenated aromatics and heterocycles.[4]
Solvent Effects Use a coordinating solvent like tetrahydrofuran (THF) to stabilize the organolithium intermediate.[2] Avoid non-coordinating solvents like hexanes for the initial lithiation step unless specific protocols call for it.THF can coordinate with the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base.[6] This can also help in stabilizing the resulting aryllithium species and preventing unwanted side reactions.

Issue 2: Low Yield of the Desired Functionalized Product

You have achieved the desired regioselectivity, but the overall yield of your product is low.

Probable CauseProposed SolutionScientific Rationale
Decomposition of the Furan Ring Ensure strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Avoid any acidic quench until the reaction is complete.[1]Furan and its derivatives are sensitive to acidic conditions and can undergo polymerization or ring-opening.[1][7] Any adventitious water can also quench the organolithium intermediate.
Inefficient Quenching with the Electrophile Use a highly reactive electrophile. Ensure the electrophile is also anhydrous. Add the electrophile slowly at low temperature to control the exothermicity of the reaction.[1]The aryllithium intermediate is a strong nucleophile and base. A sluggish electrophile may not react efficiently, leading to side reactions such as protonation by trace acidic protons or decomposition upon warming.
Side Reactions with the Organolithium Reagent Use the correct stoichiometry of the organolithium reagent (typically 1.0-1.1 equivalents). Consider using alternative metalating agents like Grignard reagents if the organolithium proves too reactive for other functional groups present.[8]Excess organolithium can lead to multiple lithiations or reactions with other functional groups on the substrate or electrophile. For substrates with acidic protons, a combination of reagents like i-PrMgCl and n-BuLi can be employed to avoid quenching.[8]

Issue 3: Formation of Butylated Furan Byproduct

When using n-BuLi for lithiation and an alkyl halide as the electrophile, you observe the formation of a butylated furan derivative alongside your desired product.

Probable CauseProposed SolutionScientific Rationale
Lithium-Halogen Exchange with the Electrophile Use an organolithium reagent that matches the alkyl group you wish to introduce, if possible. Alternatively, convert the lithiated furan to a different organometallic species (e.g., a cuprate or a zincate) before adding the alkyl halide.This side product arises from a lithium-halogen exchange between n-BuLi and your alkyl halide electrophile.[1] This generates butyl halide and a lithiated version of your alkyl electrophile, which can then react with the lithiated furan.[1]

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity of the C2 versus the C3 position in this compound towards metal-halogen exchange?

The C2 position is generally more reactive towards metal-halogen exchange with organolithium reagents. This is attributed to the higher acidity of the proton at the C2 position in the parent furan, which influences the stability of the resulting organolithium species.[3] The proximity to the ring oxygen also plays a role in stabilizing the negative charge at the C2 position.

Q2: Can I achieve selective functionalization at the C3 position?

Achieving direct and selective functionalization at the C3 position is challenging but possible. Strategies include:

  • Blocking the C2 and C5 positions: If the C2 and C5 positions are substituted, metal-halogen exchange will be directed to the C3 position.

  • Directed ortho-Metalation (DoM): Introducing a directing group at a suitable position can direct lithiation to the adjacent C3 position.[2][9][10] However, this requires prior modification of the this compound scaffold.

  • Transition Metal-Catalyzed Cross-Coupling: Under certain conditions, palladium-catalyzed cross-coupling reactions can show different regioselectivity compared to lithium-halogen exchange.[11][12] The choice of ligand and catalyst can sometimes be tuned to favor the C3 position.[12]

Q3: How does temperature influence the regioselectivity of these reactions?

Temperature is a critical parameter.[13][14][15] Low temperatures (-78 °C) generally favor kinetic control, leading to the formation of the product from the most rapidly formed intermediate (typically the C2-lithiated species).[1] Higher temperatures can allow the system to reach thermodynamic equilibrium, potentially leading to the formation of more stable intermediates or rearrangement products, thus altering the regioselectivity.[13]

Q4: Are there alternatives to organolithium reagents for the functionalization of this compound?

Yes, other organometallic reagents can be used. Grignard reagents, prepared via magnesium-halogen exchange, are generally less reactive and may offer better chemoselectivity if other sensitive functional groups are present.[8] Organozinc and organocuprate reagents, often prepared from the corresponding organolithium species via transmetalation, can also be employed and exhibit different reactivity profiles.[9][16]

Experimental Protocol: Regioselective C2-Functionalization of this compound

This protocol describes a general procedure for the selective functionalization of this compound at the C2 position via a lithium-halogen exchange followed by quenching with an electrophile.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Setup under Inert Atmosphere (Ar/N2) A->B C Dissolve this compound in dry THF B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 1 hour at -78 °C E->F G Add Electrophile at -78 °C F->G H Warm to Room Temperature G->H I Quench with sat. NH4Cl (aq) H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify (e.g., Column Chromatography) K->L M M L->M Characterize Product

Caption: Workflow for C2-functionalization of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of dry argon or nitrogen.

    • Assemble the reaction apparatus under an inert atmosphere.

    • Use anhydrous solvents and reagents. THF can be dried by distillation from sodium/benzophenone.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-3-bromofuran intermediate. A color change may be observed.

  • Electrophilic Quench:

    • Slowly add the chosen electrophile (1.1 equivalents) to the solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or distillation to obtain the desired C2-functionalized furan.

Diagram of the Reaction Mechanism:

G This compound This compound Intermediate 2-Lithio-3-bromofuran This compound->Intermediate -78 °C, THF n-BuLi n-BuLi Product 2-E-3-bromofuran Intermediate->Product E+ Electrophile E+

Caption: Regioselective C2-lithiation and electrophilic quench.

References

identifying and minimizing side reactions in furan bromination.

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guides & FAQs

Welcome to the Technical Support Center for furan bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and minimizing common side reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: My furan bromination is resulting in a complex mixture of products. What are the most common side reactions?

A1: Furan's high reactivity, which makes it susceptible to electrophilic aromatic substitution, also predisposes it to several side reactions during bromination.[1][2] The primary side reactions to be aware of are:

  • Overbromination: Due to the activating nature of the oxygen atom, the initial bromination product, 2-bromofuran, is still reactive towards further electrophilic substitution. This can lead to the formation of 2,5-dibromofuran and other polybrominated species.[3][4][5]

  • Ring Opening and Degradation: The furan ring is sensitive to acidic conditions, which can be generated during bromination with elemental bromine (Br₂) due to the formation of hydrogen bromide (HBr).[6] This can lead to ring-opening, polymerization, and the formation of tars.[6][7] In aqueous solutions, bromination can lead to the formation of malealdehyde.[8]

  • Addition Reactions: Instead of substitution, bromine can undergo addition reactions across the double bonds of the furan ring, especially under certain conditions, leading to non-aromatic products.[8][9]

  • Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles.[10] While less common with bromine itself, reactive intermediates or byproducts could potentially engage in such cycloadditions.

Q2: I'm observing significant charring and polymerization in my reaction. What is causing this and how can I prevent it?

A2: Charring and polymerization are classic signs of furan ring degradation under acidic conditions.[7][11] The hydrogen bromide (HBr) generated as a byproduct when using elemental bromine (Br₂) can catalyze these degradation pathways.[6]

Troubleshooting Strategies:

  • Choice of Brominating Agent: Switch from elemental bromine to a milder, non-acid generating brominating agent like N-bromosuccinimide (NBS).[12][13][14] NBS is often used in solvents like dimethylformamide (DMF) and has been shown to provide good yields of 2-bromofuran with simpler workup procedures.[12][14]

  • Use of a Base or Acid Scavenger: If using Br₂, the addition of a non-nucleophilic base, such as pyridine or N,N-diethylaniline, can neutralize the HBr as it is formed, thus preventing acid-catalyzed degradation.[5]

  • Solvent Choice: The choice of solvent can significantly influence stability. Polar aprotic solvents like DMF have a stabilizing effect on furan derivatives.[6][7]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of degradation reactions.

Troubleshooting Guide: Specific Scenarios
Scenario 1: Low Yield of 2-Bromofuran and Presence of 2,5-Dibromofuran

Problem: The primary issue here is overbromination. The desired monosubstituted product is reacting further to give the disubstituted product.

Root Cause Analysis: The electron-donating oxygen atom in furan activates the ring towards electrophilic substitution, making both the starting material and the initial product reactive.[15] The 2-position is the most reactive site.[16] Once 2-bromofuran is formed, the 5-position remains activated for a second bromination.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of one molar equivalent or slightly less of the brominating agent relative to furan is crucial.[3][4]

  • Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture. This favors the reaction with the more abundant and reactive furan over the less abundant 2-bromofuran.

  • Choice of Solvent: Using a solvent like N,N-dimethylformamide (DMF) has been shown to give good yields of 2-bromofuran and 2,5-dibromofuran with one or two molar equivalents of bromine, respectively.[3][4]

Comparative Data on Brominating Agents for Monobromination:

Brominating AgentSolventTemperatureTypical Yield of 2-BromofuranReference
Br₂DMF0 °C to RT~70%[3][4]
NBSDMFRT65-75%[12]
Br₂-dioxaneDioxane-5 °CGood yields reported[17]
Scenario 2: Reaction Fails to Go to Completion or is Sluggish

Problem: Incomplete conversion of furan to the desired brominated product.

Root Cause Analysis: This can be due to several factors including insufficient reactivity of the brominating agent, deactivation of the catalyst (if used), or non-optimal reaction conditions.

Solutions:

  • Brominating Agent and Conditions: Ensure the brominating agent is active. If using NBS, ensure it is of high purity. For reactions with Br₂, consider a more polar solvent to facilitate the polarization of the Br-Br bond.

  • Temperature: While low temperatures are generally preferred to minimize side reactions, if the reaction is too slow, a controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or GC-MS to find the optimal balance between reaction rate and side product formation.

  • Catalyst: For less reactive furan derivatives, a Lewis acid catalyst might be necessary. However, this must be done with extreme caution due to the acid sensitivity of the furan ring.[6]

Experimental Protocols
Protocol 1: Synthesis of 2-Bromofuran using NBS in DMF

This procedure is adapted from a reported scalable method that avoids extractive workups.[12][14]

Materials:

  • Furan

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve furan (2.0 equivalents) in DMF.

  • In the dropping funnel, prepare a solution of NBS (1.0 equivalent) in DMF.

  • While stirring, add the NBS solution dropwise to the furan solution over 40-60 minutes. Maintain the internal temperature between 25-35 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.

  • The product, 2-bromofuran, can be isolated by direct steam distillation from the reaction mixture.[12]

Protocol 2: Synthesis of 2,5-Dibromofuran using Bromine in DMF

This procedure is based on established methods for dibromination.[3][4][5]

Materials:

  • Furan

  • Bromine (Br₂)

  • N,N-dimethylformamide (DMF)

  • N,N-diethylaniline (optional, as an acid scavenger)

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, place a solution of furan (1.0 equivalent) in DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add bromine (2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated.

  • Purification can be achieved by distillation under reduced pressure.[5]

Visualizing Reaction Pathways
Mechanism of Furan Bromination

The electrophilic substitution of furan preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance.[15][16]

Furan Bromination Mechanism Furan Furan Sigma_Complex Sigma Complex (Resonance Stabilized) Furan->Sigma_Complex Electrophilic Attack Br2 Br₂ Br2->Sigma_Complex Bromofuran 2-Bromofuran Sigma_Complex->Bromofuran Deprotonation HBr HBr Sigma_Complex->HBr

Caption: Electrophilic bromination of furan at the 2-position.

Competing Side Reactions

This diagram illustrates the main desired reaction pathway versus the common side reactions.

Furan Bromination Side Reactions Furan Furan Desired_Product 2-Bromofuran Furan->Desired_Product Desired Reaction Ring_Opening Ring Opening/ Polymerization Furan->Ring_Opening Acid-Catalyzed Addition_Product Addition Product Furan->Addition_Product Addition Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Desired_Product Overbromination Overbromination (e.g., 2,5-Dibromofuran) Brominating_Agent->Overbromination Brominating_Agent->Addition_Product HBr_byproduct HBr (byproduct) Brominating_Agent->HBr_byproduct forms Desired_Product->Overbromination Further Bromination HBr_byproduct->Ring_Opening

Caption: Overview of desired and side reactions in furan bromination.

References

proper storage and stabilization of 2,3-Dibromofuran.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information for the proper storage, handling, and stabilization of 2,3-Dibromofuran (CAS No. 30544-34-4). Our goal is to ensure the integrity of your experiments and the longevity of this critical reagent by addressing common issues with scientifically-grounded, practical solutions.

Urgent Handling & Storage Notice

This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid, toxic if swallowed, and causes serious eye damage.[1][2][3] All handling must occur in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Take precautionary measures against static discharge.[1][4] For long-term stability, this compound must be stored under specific conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum shelf-life and purity, this compound should be stored at -20°C in a freezer .[2][4] It must be kept in a tightly sealed container, protected from light, and in a dry, well-ventilated area away from heat and ignition sources.[1][2][4] Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent potential degradation from air exposure.[1]

Q2: Why is light protection and an inert atmosphere necessary?

A2: this compound is designated as light-sensitive.[2][4] Exposure to UV or ambient light can provide the energy to initiate decomposition reactions. Similarly, furans can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, minimizing these degradation pathways and preserving the compound's structural integrity.

Q3: My bottle of this compound contains a small amount of white solid. Is this normal?

A3: Yes, this is likely a stabilizer. Some commercial sources of this compound are stabilized with approximately 0.5% calcium carbonate (CaCO₃).[5] Calcium carbonate is a mild, insoluble base that neutralizes trace acidic impurities, such as hydrobromic acid (HBr), that can form over time. Furans are known to be sensitive to acidic conditions, which can catalyze decomposition or polymerization.[6] The presence of this stabilizer is a quality control measure.

Q4: What are the primary signs of this compound decomposition?

A4: The primary visual indicator of decomposition is a change in color. Pure this compound is a liquid.[7] A significant darkening of the liquid (e.g., turning deep yellow, brown, or black) suggests the formation of polymeric or other degradation byproducts. The presence of new solid precipitates (other than the expected stabilizer) or a noticeable change in viscosity are also red flags.

Q5: Can I use this compound that has changed color?

A5: It is strongly discouraged. The color change indicates the presence of impurities, which can significantly impact the outcome of your reaction, leading to lower yields, unexpected side products, and difficulty in purification. Before using discolored material, its purity should be rigorously assessed (see Troubleshooting Guide).

Q6: What materials are incompatible with this compound?

A6: The primary incompatibility is with strong oxidizing agents.[1][4] Contact with these materials can lead to vigorous and potentially hazardous reactions. Additionally, avoid contact with strong acids, as they can catalyze decomposition.

Troubleshooting Guides

Scenario 1: The compound appears discolored or contains unexpected precipitates.
  • Problem: You observe that your stored this compound has darkened or developed solids. This suggests that the compound has started to decompose, potentially due to prolonged storage at improper temperatures, exposure to light or air, or depletion of the stabilizer.

  • Causality: Furan rings are susceptible to acid-catalyzed polymerization. Trace amounts of HBr can accumulate from slow decomposition, which then accelerates further degradation, creating conjugated, colored byproducts.

  • Solution Workflow:

    G A Observe Discoloration / Precipitate B Step 1: Purity Verification Run ¹H NMR or GC-MS Analysis A->B C Compare to Reference Spectrum Is Purity <95%? B->C D_Yes Yes: Significant Impurities Detected C->D_Yes Yes D_No No: Purity is Acceptable C->D_No No E Option A: Re-purification (Distillation under reduced pressure) D_Yes->E F Option B: Discard Reagent (Follow institutional safety protocols) D_Yes->F G Re-stabilize with CaCO₃ (See Protocol 2) D_No->G H Proceed with Experiment (Use with caution) G->H

    Caption: Troubleshooting workflow for degraded this compound.

Scenario 2: My reaction yield is low, and I suspect the reagent's quality.
  • Problem: A previously reliable reaction involving this compound is now failing or giving low yields. The reagent may have degraded even without obvious visual cues.

  • Causality: The concentration of the active reagent may be lower than assumed due to the presence of non-reactive decomposition products. These impurities could also interfere with catalysts or quench reactive intermediates in your experiment.

  • Solution:

    • Purity Check: Perform a quantitative purity analysis. Quantitative NMR (qNMR) is ideal, but a standard ¹H NMR or GC-MS can effectively reveal the presence and approximate percentage of impurities.[8]

    • Purification: If impurities are detected, the compound may be purified. Distillation under reduced pressure is a common method for purifying liquids like this compound.[9]

    • Use a New Batch: The most reliable solution is to use a fresh, unopened bottle of the reagent that has been stored correctly. Compare its performance in a small-scale trial.

Data & Protocols

Summary of Storage & Physical Properties
ParameterRecommended ValueSource(s)
Storage Temperature -20°C (Freezer)[2][4]
Atmosphere Inert Gas (Argon or Nitrogen)[1]
Light Condition Protect from Light (Amber Vial)[2][4]
Stabilizer ~0.5% Calcium Carbonate[5]
Density 2.117 g/mL at 25°C[7]
Refractive Index n20/D 1.544[7]
Boiling Point 75-78°C at 75 mmHg[5]
Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method to check for the presence of impurities.

  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (Optional): For a semi-quantitative assessment, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all potential signals.

  • Analysis:

    • Integrate the peaks corresponding to the this compound protons.

    • Look for any unexpected peaks in the aromatic, vinylic, or aliphatic regions.

    • The presence of broad, unresolved humps in the baseline may indicate polymeric impurities.

    • Integrate the impurity peaks relative to the main compound peaks to estimate the level of contamination.

Protocol 2: Re-stabilization of this compound

This protocol should be used for opened bottles or material that has been purified.

  • Safety First: Perform all steps in a fume hood while wearing appropriate PPE.

  • Prepare Stabilizer: Weigh out anhydrous calcium carbonate (CaCO₃) corresponding to 0.5% of the total weight of the this compound. For example, for 10 g of the furan, use 50 mg of CaCO₃.

  • Addition: Carefully add the anhydrous CaCO₃ to the container of this compound.

  • Inerting: Flush the headspace of the container with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Sealing and Storage: Immediately seal the container tightly with a cap that provides a good seal (e.g., with a PTFE liner). Wrap the container in aluminum foil or place it in a light-blocking secondary container.

  • Store Properly: Place the re-stabilized compound in a freezer at -20°C.

Hypothetical Decomposition Pathway

G cluster_0 Initiation cluster_1 Propagation (Acid-Catalyzed Polymerization) A This compound C Trace HBr (Acid Catalyst) A->C B Trace H₂O / O₂ / Light B->C D Protonated Furan Intermediate C->D E Nucleophilic Attack by another Furan Molecule D->E F Dimer / Oligomer Formation E->F G Colored, Polymeric Byproducts F->G

Caption: Plausible acid-catalyzed decomposition of this compound.

References

effect of temperature on the yield of 2,3-Dibromofuran synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3-dibromofuran. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common challenges. As Senior Application Scientists, we have synthesized the information from key literature and our in-house expertise to provide a guide grounded in scientific principles and practical experience.

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters, with temperature being a critical factor influencing the overall yield and purity of the final product. This guide is structured to address each key stage of the synthesis, providing insights into the "why" behind the procedural steps and offering solutions to potential problems.

Overview of the Synthetic Pathway

The most common route to this compound involves a three-step sequence starting from an alkyl 2-furoate, typically methyl or ethyl furoate. This method circumvents the challenges of direct bromination of furan, which is difficult to control and often leads to a mixture of products.

Synthesis_Workflow

Part 1: Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Bromination of Alkyl 2-Furoate

The initial step involves the bromination of an alkyl 2-furoate. The furan ring is highly activated towards electrophilic substitution, making this reaction prone to side-products if not carefully controlled.

Q1: What is the optimal temperature for the bromination of methyl 2-furoate, and why is it important?

A1: The bromination of methyl 2-furoate is typically carried out at reflux temperature in a chlorinated solvent like chloroform or carbon tetrachloride. While this may seem counterintuitive for a highly reactive substrate, the ester group on the furan ring is deactivating, which helps to moderate the reactivity compared to furan itself.

However, precise temperature control is crucial. A temperature that is too high can lead to polysubstitution and the formation of undesired tribromo-species. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The use of reflux provides a stable and consistent reaction temperature.

Q2: I am observing a low yield after the bromination step, with a significant amount of starting material remaining. What could be the cause?

A2: A low conversion of the starting material in the bromination step can be attributed to several factors, many of which are temperature-related:

  • Insufficient Reaction Time or Temperature: While high temperatures can be problematic, an inadequate temperature or shortened reaction time will result in incomplete conversion. Ensure the reaction is maintained at a steady reflux.

  • Moisture Contamination: Bromine can react with water, so it is essential to use anhydrous solvents and dry glassware.

  • Loss of Bromine: Bromine is volatile. An inefficient condenser can lead to the loss of the reagent, resulting in an insufficient amount to complete the reaction. Ensure your reflux condenser is functioning correctly.

Troubleshooting Low Bromination Yield

Problem Potential Cause Recommended Solution
Low ConversionInsufficient temperature or reaction time.Ensure a steady reflux is maintained and monitor the reaction by TLC or GC until the starting material is consumed.
Moisture in the reaction.Use anhydrous solvents and flame-dried glassware.
Loss of bromine reagent.Use an efficient condenser and ensure all joints are properly sealed.
Formation of Multiple ProductsReaction temperature is too high.While reflux is standard, if polysubstitution is a major issue, consider running the reaction at a slightly lower, controlled temperature.
Incorrect stoichiometry of bromine.Add bromine dropwise to control the local concentration and prevent over-bromination.

Bromination_Troubleshooting

Step 2: Saponification of the Dibrominated Ester

This step converts the dibrominated furoate ester into the corresponding carboxylate salt, which is the precursor for the final decarboxylation step.

Q3: The patent literature suggests a saponification temperature of 60-65°C.[1] Can I run this reaction at a higher temperature to speed it up?

A3: While increasing the temperature will generally increase the rate of saponification, it is not recommended to significantly exceed the 60-65°C range for this specific substrate.[1] The brominated furan ring is susceptible to degradation under harsh basic conditions at elevated temperatures. Higher temperatures can promote side reactions, including ring-opening or displacement of the bromine atoms, which will lower the overall yield of the desired brominated furoic acid. The recommended temperature range represents a balance between a reasonable reaction rate and minimizing degradation of the product.

Q4: My saponification reaction seems to be incomplete, even after extended reaction times. What should I check?

A4: Incomplete saponification can be due to a few factors:

  • Insufficient Base: Ensure that a sufficient excess of sodium hydroxide is used to drive the reaction to completion.

  • Poor Solubility: The dibrominated ester may have limited solubility in the aqueous sodium hydroxide solution. The use of a co-solvent like an alcohol (as is common in many saponification procedures) may improve solubility, but care must be taken to ensure it does not introduce unwanted side reactions. The patent for this synthesis indicates that the sodium salt of the product will precipitate from the aqueous solution.[1]

  • Inadequate Temperature: While high temperatures are to be avoided, a temperature below 60°C may lead to a very slow reaction rate. Ensure the temperature is maintained within the optimal range.

Step 3: Decarboxylation of the Brominated Furoic Acid

The final step is the thermal decarboxylation of the brominated furoic acid to yield this compound.

Q5: A high temperature of 180°C is recommended for the decarboxylation.[1] Is this temperature critical, and what happens if I deviate from it?

A5: Yes, the temperature for the decarboxylation is a critical parameter. The removal of the carboxylic acid group as carbon dioxide requires a significant thermal energy input. Studies on the decarboxylation of 2-furoic acid show that this process is activated at temperatures around 140-160°C and becomes more rapid at higher temperatures.[2]

  • Temperature Too Low: If the temperature is significantly below 180°C, the rate of decarboxylation will be very slow, leading to an incomplete reaction and low yield of this compound.

  • Temperature Too High: While a higher temperature will accelerate the decarboxylation, it can also lead to thermal decomposition of the desired this compound product, especially during prolonged heating. This can result in the formation of tarry by-products and a lower isolated yield. The use of a high-boiling solvent like quinoline helps to maintain a stable and uniform temperature.[1]

Q6: I am getting a low yield of this compound after distillation, and there is a lot of dark, tarry residue in the reaction flask. What is the likely cause?

A6: The formation of a significant amount of tarry residue is a strong indication of product decomposition. This is most commonly caused by:

  • Excessive Temperature: The reaction temperature may have exceeded the optimal 180°C, leading to the thermal degradation of the this compound.

  • Prolonged Reaction Time: Even at the correct temperature, heating the reaction mixture for an unnecessarily long time can lead to decomposition. It is advisable to monitor the reaction (e.g., by observing the cessation of CO2 evolution) to determine the endpoint.

  • Presence of Impurities: Impurities from the previous steps can sometimes catalyze decomposition at high temperatures. Ensure the brominated furoic acid is as pure as possible before proceeding with the decarboxylation.

Temperature vs. Yield Trade-off in Decarboxylation

Temperature Rate of Decarboxylation Risk of Product Decomposition Expected Yield
< 160°CVery SlowLowLow (due to incomplete reaction)
~180°C Optimal Moderate Optimal
> 200°CVery FastHighLow (due to product degradation)

Part 2: Experimental Protocols

The following are generalized protocols based on the available literature. They should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Bromination of Methyl 2-Furoate
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 2-furoate in an anhydrous chlorinated solvent (e.g., chloroform).

  • Heat the solution to a gentle reflux.

  • Slowly add a stoichiometric amount of bromine (typically 2.5 moles per mole of furoate to account for side reactions) dissolved in the same solvent via the dropping funnel.

  • Maintain the reaction at reflux with stirring for several hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture and wash with an aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dibrominated ester.

Protocol 2: Saponification
  • To the crude dibrominated ester, add a 4N aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-65°C with vigorous stirring for approximately 8 hours.[1]

  • The sodium salt of the brominated furoic acid should precipitate from the solution.

  • Cool the mixture and collect the precipitate by filtration. Wash the solid with cold water and dry.

Protocol 3: Decarboxylation
  • In a flask equipped for distillation, combine the dried brominated furoic acid salt, quinoline, and a catalytic amount of copper powder.[1]

  • Heat the mixture in an oil bath to 180°C.[1]

  • The this compound product will distill as it is formed. Collect the distillate.

  • The collected product can be further purified by vacuum distillation.

References

managing and neutralizing acidic byproducts in furan synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acidity in Furan Synthesis

Furan synthesis, a cornerstone of heterocyclic chemistry, often relies on acid-catalyzed cyclization reactions, such as the widely used Paal-Knorr synthesis from 1,4-dicarbonyl compounds.[1][2][3] While effective, these methods introduce a critical challenge: the presence of residual acid catalysts (e.g., H₂SO₄, p-TsOH) or the formation of acidic byproducts. The furan ring system is notoriously sensitive to acidic conditions, which can trigger protonation-activated polymerization or ring-opening, leading to the formation of dark, insoluble materials often called "humins" or tars.[4][5][6][7] This degradation drastically reduces yields and complicates purification.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for managing and neutralizing these acidic species. Here, we present field-proven troubleshooting advice and detailed protocols to help you navigate these challenges, maximize your yield, and ensure the purity of your final furan-containing compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup and purification stages of furan synthesis in a practical question-and-answer format.

Q1: My reaction mixture turned dark brown/black after adding the acid catalyst, and my yield is very low. What happened?

A1: This is a classic sign of acid-catalyzed polymerization or degradation of the furan product.[5][7] Furan rings, especially those with electron-releasing substituents, are highly susceptible to protonation, which initiates a cascade of irreversible side reactions.[4][8]

Causality & Prevention Strategy:

  • Catalyst Choice: The strength of the acid catalyst is critical. Strong mineral acids like H₂SO₄ can be too harsh. Consider using a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂.[1][5]

  • Temperature Control: High temperatures accelerate the rate of both the desired cyclization and the undesired polymerization.[7] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress byproduct formation.

  • Anhydrous Conditions: Water can participate in ring-opening pathways.[5][9] Ensure your starting materials and solvent are thoroughly dry. Performing the reaction under an inert atmosphere (N₂ or Ar) can also help.

Q2: During the aqueous workup with sodium bicarbonate, I'm getting severe emulsion, making separation impossible. How can I resolve this?

A2: Emulsion formation is common when acidic byproducts (like carboxylic acids from side-reactions) are neutralized. The resulting carboxylate salts act as surfactants, stabilizing the interface between the organic and aqueous layers.

Troubleshooting Protocol:

  • Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Filter: If solid particulates are present, filtering the entire mixture through a pad of Celite® can help break up the emulsion.

  • Change Solvent: If the emulsion persists, try adding a small amount of a different, more polar organic solvent like ethyl acetate, which can alter the phase dynamics.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes is enough for the layers to begin separating.

Q3: I neutralized my reaction with aqueous base, but my crude NMR still shows acidic impurities, and my product streaks on the TLC plate. What should I do?

A3: This indicates incomplete neutralization or the presence of organic-soluble acidic byproducts that were not efficiently removed by the aqueous wash.

Solution: Solid-Phase Acid Scavenging For non-polar products, a simple and effective method is to pass a solution of your crude product (e.g., in dichloromethane or hexanes) through a small plug of a basic solid support.

  • Basic Alumina: A short column of activated basic alumina is excellent for removing trace acidic impurities.

  • Polymer-Supported Bases: For more challenging separations, scavenger resins like polymer-supported triethylamine (PS-TEA) or morpholine (PS-NMM) can be used.[10][11] These resins covalently bind excess acid, which is then simply removed by filtration.[12]

Experimental Protocol: Basic Alumina Plug Filtration

  • Place a small cotton plug at the bottom of a Pasteur pipette.

  • Add approximately 1-2 inches of basic alumina powder.

  • Gently tap the pipette to pack the solid.

  • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

  • Carefully apply the solution to the top of the alumina plug.

  • Elute the product using the same solvent system, collecting the filtrate.

  • Concentrate the filtrate in vacuo to yield the purified product.

Q4: Can I use an organic base like triethylamine (Et₃N) directly in my reaction flask to neutralize the acid catalyst in situ?

A4: Yes, this is a common and effective strategy, particularly when the furan product is highly sensitive to aqueous workups. Organic bases, often called "acid scavengers," neutralize the acid catalyst directly in the organic phase.[13]

Causality & Considerations: Using an organic base like Et₃N or diisopropylethylamine (DIPEA) forms an ammonium salt (e.g., Et₃N·HCl), which is often insoluble in common organic solvents and can be removed by filtration.[14] This avoids an aqueous workup entirely. However, the choice between an inorganic and organic base depends on several factors, as summarized below.

Data Summary: Selecting a Neutralizing Agent

The choice of base is critical for a successful workup. A base that is too strong can deprotonate other functional groups or catalyze undesired side reactions, while one that is too weak will not effectively neutralize the acid.

BaseFormulaTypepKa (Conjugate Acid)Key Application & Remarks
Sodium Bicarbonate NaHCO₃Weak Inorganic6.3Standard Choice. Ideal for neutralizing strong acid catalysts (HCl, H₂SO₄). The release of CO₂ gas is a visual indicator of neutralization.[15][16]
Sodium Carbonate Na₂CO₃Moderate Inorganic10.3Stronger than bicarbonate; useful for neutralizing weaker acids like carboxylic acid byproducts. Can be more caustic.[17]
Triethylamine (TEA) Et₃NOrganic Amine10.7Excellent for in situ neutralization or in non-aqueous workups. The resulting triethylammonium salt often precipitates and can be filtered off.[10]
DIPEA (Hünig's Base) i-Pr₂NEtHindered Organic Amine10.7A non-nucleophilic base, useful when other nucleophilic amines could cause side reactions.
Proton Sponge™ C₁₈H₂₄N₂Hindered Organic Amine18.6A very strong, non-nucleophilic organic base used for scavenging the last traces of acid under anhydrous conditions.

Visualized Workflows & Protocols

Decision Workflow for Neutralization Strategy

Choosing the correct neutralization path is crucial for maximizing yield and purity. The following diagram outlines a logical decision-making process.

Neutralization_Workflow start Reaction Complete (Acidic Mixture) q1 Is the Furan Product Water-Stable? start->q1 q2 Is the Acid Catalyst Water-Soluble? q1->q2 No proc1 Perform Aqueous Workup (e.g., NaHCO₃ wash) q1->proc1 Yes proc2 Add Organic Base (e.g., Et₃N) & Filter Precipitate q2->proc2 No proc3 Consider Solid-Phase Scavenger (e.g., PS-TEA resin) q2->proc3 Yes end_node Purified Furan proc1->end_node proc2->end_node proc3->end_node

Caption: Decision tree for selecting a neutralization method.

Standard Protocol: Aqueous Neutralization with Sodium Bicarbonate

This is the most common method for neutralizing strong acid catalysts from a reaction mixture.[18][19]

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction flask in an ice-water bath (0 °C). This mitigates any exothermic effects from the neutralization.

  • Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Monitor Effervescence: Continue adding the NaHCO₃ solution until the effervescence (CO₂ evolution) ceases. This indicates that the bulk of the strong acid has been neutralized.

  • pH Check: Using pH paper, check the pH of the aqueous layer. Continue adding NaHCO₃ until the pH is ≥ 8 to ensure all acid is quenched.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing & Drying: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing the Neutralization Reaction

The fundamental chemistry of neutralization involves the reaction of an acid and a base to form a salt and water.[20][21][22]

Neutralization_Reaction cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Acidic Byproduct) plus1 + NaHCO3 NaHCO₃ (Base) arrow RCOONa R-COO⁻Na⁺ (Water-Soluble Salt) plus2 + H2O H₂O (Water) plus3 + CO2 CO₂↑ (Gas)

Caption: General reaction for neutralizing a carboxylic acid byproduct.

Frequently Asked Questions (FAQs)

Q: Why is sodium bicarbonate preferred over sodium hydroxide for neutralizing strong acids in furan synthesis? A: While both are bases, sodium hydroxide is a very strong base that can cause degradation of the furan ring or catalyze other unwanted side reactions.[4] Sodium bicarbonate is a weak base, strong enough to neutralize residual strong acid catalysts but generally mild enough to not harm the sensitive furan product.[15] The visible CO₂ evolution also provides a convenient, real-time indicator that the neutralization is proceeding.[16]

Q: Can the acid catalyst affect my silica gel column chromatography? A: Absolutely. Silica gel is inherently acidic and can cause decomposition or streaking of acid-sensitive compounds on the column.[19] It is imperative to fully neutralize the crude product before purification. If your furan is particularly sensitive, you can pre-treat the silica gel by preparing a slurry with ~1% triethylamine in your eluent, then packing the column with this neutralized slurry.

Q: What are "scavenger resins" and when should I use them? A: Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution.[11][12] For acid scavenging, resins are functionalized with basic groups (e.g., amine groups).[10] You should use them when your furan product is highly sensitive and cannot tolerate an aqueous workup, or when you need to remove the final traces of acid to achieve very high purity. The major advantage is the simple filtration-based workup.[12]

References

detailed workup and extraction procedures for 2,3-Dibromofuran.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromofuran. This resource is designed to provide direct, actionable guidance for researchers, scientists, and professionals in drug development. Furans, particularly polyhalogenated ones, are notoriously sensitive, and their handling requires a nuanced understanding of their chemistry. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring safer and more efficient workflows.

Overview & Key Physicochemical Properties

This compound is a valuable synthetic intermediate, but its purification is often challenging due to its sensitivity to acidic conditions, which can lead to decomposition and polymerization.[1] The workup and extraction procedures are therefore critical for obtaining a high-purity product. A key challenge arises from the acidic byproducts, such as hydrogen bromide (HBr), generated during typical bromination reactions.[2] Effective neutralization without compromising the product is paramount. Furthermore, the choice of solvents and purification method must account for the compound's physical properties and potential impurities.

Below is a summary of key data for this compound, which is essential for its handling and characterization.

PropertyValueSource
Molecular Formula C₄H₂Br₂O
Molecular Weight 225.87 g/mol
Appearance Liquid
Density 2.117 g/mL at 25 °C
Refractive Index (n20/D) 1.544
Flash Point 60 °C (140 °F)
CAS Number 30544-34-4[3][4]

Standard Workup & Extraction Protocol

The following is a detailed, step-by-step methodology for a typical extractive workup following the synthesis of this compound. This protocol assumes the synthesis was performed in an organic solvent and generated acidic byproducts.

Experimental Protocol: Extractive Workup

Objective: To isolate and purify this compound from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching the Reaction (If applicable):

    • Cool the reaction mixture to 0 °C in an ice bath. This minimizes side reactions and decomposition upon adding the aqueous solution.

    • Slowly add a saturated solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), if excess bromine is present, until the red-brown color of Br₂ disappears. This step is crucial to prevent further unwanted bromination during the workup.

  • Initial Dilution:

    • Dilute the quenched reaction mixture with the chosen organic extraction solvent (e.g., diethyl ether). This ensures the product is fully dissolved in the organic phase and lowers the viscosity for efficient mixing.

  • Acid Neutralization Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves from the neutralization of acid. Causality: Furans are highly acid-sensitive.[1] This step neutralizes acidic byproducts (e.g., HBr), preventing acid-catalyzed decomposition or polymerization of the furan ring.

    • Shake the funnel more vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Aqueous Wash:

    • Wash the organic layer with an equal volume of deionized water. This removes any remaining water-soluble impurities and residual bicarbonate.

    • Separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

    • Causality: This step serves two purposes:

      • It helps to break up any emulsions that may have formed.

      • It reduces the solubility of water in the organic layer, initiating the drying process.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Filtration and Solvent Removal:

    • Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate using a rotary evaporator. Use a moderate bath temperature (≤ 40 °C) as polyhalogenated compounds can be volatile.

  • Final Purification:

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

    • Note: If using column chromatography, it may be beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize its inherent acidity and prevent product degradation on the column.

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter during the workup and extraction of this compound.

Question 1: My organic layer is dark brown or black after quenching. Is my product lost?

Answer: Not necessarily. Dark coloration often indicates the formation of polymeric or decomposition byproducts, which is common with acid-sensitive heterocycles like furan.[1]

  • Immediate Action: Proceed with the bicarbonate wash immediately. Neutralizing the acid is the most critical step to prevent further degradation.

  • Explanation: The acidic environment generated during bromination can cause the furan ring to open or polymerize. While some product may have decomposed, a significant amount may still be recoverable.

  • Solution: After completing the workup, the dark, non-volatile impurities can usually be separated from the desired product by vacuum distillation or column chromatography.

Question 2: A persistent emulsion has formed in my separatory funnel. How can I break it?

Answer: Emulsions are common when working with complex reaction mixtures.

  • Explanation: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities or surfactants. They prevent clean separation of the organic and aqueous layers.

  • Solutions (in order of preference):

    • Add Brine: Add a significant amount of saturated NaCl solution (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can help to coalesce the dispersed droplets.

    • Add More Solvent: Adding more of the organic extraction solvent can sometimes help break the emulsion.

Question 3: My final yield is very low, and my NMR spectrum shows multiple furan signals.

Answer: This suggests that either the reaction did not go to completion or side reactions, such as polybromination, occurred.

  • Explanation: The furan ring is highly activated, and controlling the stoichiometry of bromination can be difficult. Over-bromination can lead to the formation of tribromo- or even tetrabromofuran. Under-bromination will leave starting material or monobrominated intermediates.

  • Troubleshooting the Synthesis:

    • Control Temperature: Perform the bromination at a low temperature (e.g., 0 °C or below) to increase selectivity.

    • Slow Addition: Add the brominating agent slowly and portion-wise to avoid localized high concentrations.

  • Improving the Purification:

    • Careful column chromatography with a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) is required to separate these closely related compounds.

    • Use analytical techniques like GC-MS to identify the components of your mixture, which can help in optimizing the purification strategy.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound? A1: this compound is a hazardous chemical. It is classified as a flammable liquid, is toxic if swallowed, and causes serious eye damage.[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should I store purified this compound? A2: Due to its potential instability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Some commercial suppliers provide it stabilized with a small amount of calcium carbonate to neutralize any acid that may form over time.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation.

Q3: Which extraction solvent is best? A3: The choice depends on the reaction solvent and the properties of the byproducts. Diethyl ether is a common choice due to its low boiling point and immiscibility with water. Dichloromethane is also effective but is denser than water, which will invert the layers in the separatory funnel. For reactions in high-boiling polar solvents like DMF or quinoline, it is often best to dilute the reaction mixture with a large volume of water first and then extract with a non-polar solvent like diethyl ether or ethyl acetate.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and substitution pattern of the furan ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying any volatile impurities or isomers.[5][8][9]

  • Refractive Index: Comparing the measured refractive index to the literature value (1.544 at 20 °C) is a quick physical check of purity.

Visualized Workflows

General Extractive Workup Workflow

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup Phase cluster_isolation Isolation Phase cluster_purification Purification Phase Crude Crude Reaction Mixture (Product, Byproducts, Solvent) Quench 1. Quench (e.g., Na2S2O3) Crude->Quench Dilute 2. Dilute (Extraction Solvent) Quench->Dilute Wash_Bicarb 3. Wash (sat. NaHCO3) Dilute->Wash_Bicarb Wash_Water 4. Wash (H2O) Wash_Bicarb->Wash_Water Aqueous_Waste Aqueous Waste (Salts, Impurities) Wash_Bicarb->Aqueous_Waste Wash_Brine 5. Wash (Brine) Wash_Water->Wash_Brine Wash_Water->Aqueous_Waste Wash_Brine->Aqueous_Waste Dry 6. Dry (e.g., MgSO4) Wash_Brine->Dry Filter 7. Filter & Concentrate (Rotovap) Dry->Filter Crude_Product Crude Product Filter->Crude_Product Purify 8. Purify (Distillation or Chromatography) Crude_Product->Purify Pure_Product Pure this compound Purify->Pure_Product

Caption: A step-by-step workflow for the extractive workup of this compound.

Troubleshooting Decision Tree for Emulsions

G Start Persistent Emulsion Forms Step1 Add Saturated Brine & Swirl Gently Start->Step1 Check1 Does Emulsion Break? Step1->Check1 Success Continue Workup Check1->Success Yes Step2 Let Stand (10-20 min) Check1->Step2 No Check2 Does Emulsion Break? Step2->Check2 Check2->Success Yes Step3 Filter through Celite or Glass Wool Check2->Step3 No Step3->Success Failure Consider Alternative Workup Strategy

Caption: A decision tree for resolving persistent emulsions during extraction.

References

Validation & Comparative

analytical methods for the characterization of 2,3-Dibromofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2,3-Dibromofuran

This guide provides a comprehensive comparison of analytical methodologies for the definitive characterization of this compound (CAS No: 30544-34-4), a halogenated heterocyclic compound of interest in synthetic organic chemistry and drug discovery.[1] As its utility in creating complex molecular architectures grows, so does the need for robust, validated methods to confirm its identity, purity, and structure. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Foundational Analysis: Gas Chromatography (GC)

For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is the cornerstone of analysis, primarily tasked with assessing purity and separating it from potential isomers (e.g., 2,4-, 2,5-, and 3,4-dibromofuran) or residual starting materials from its synthesis.[2][3]

Expertise & Experience: The Choice of Column and Detector

The choice of GC column is critical for resolving closely-related isomers. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, often provides the optimal balance of interactions to achieve baseline separation of halogenated furan isomers. For detection, while a Flame Ionization Detector (FID) is a robust workhorse for general purity assessment, an Electron Capture Detector (ECD) offers vastly superior sensitivity for halogenated compounds like this compound, making it ideal for trace-level analysis.[3] However, for unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.

Experimental Protocol: Purity Assessment by GC-FID
  • Instrument: Agilent 8890 GC System (or equivalent) with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane or ethyl acetate.

  • Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature set to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • Detector: FID set at 280°C.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of this compound divided by the total peak area of all components.

Workflow for GC-based Purity and Identification

GC_Workflow cluster_sample Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Interpretation Sample Crude this compound Solution 1 mg/mL Solution in Dichloromethane Sample->Solution Injector GC Inlet (250°C) Solution->Injector 1 µL Injection Column Separation on HP-5ms Column Injector->Column MS Mass Spectrometer Column->MS Chromatogram Purity Assessment (Peak Area %) MS->Chromatogram MassSpectrum Structural Confirmation (Isotopic Pattern & Fragmentation) MS->MassSpectrum

Caption: Workflow for purity and identity confirmation using GC-MS.

Unambiguous Identification: Mass Spectrometry (MS)

Mass Spectrometry provides two critical pieces of information for characterizing this compound: its molecular weight and, crucially, confirmation of the presence of two bromine atoms.[4]

Trustworthiness: The Dibromo Isotopic Signature

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[5] This results in a highly characteristic isotopic pattern in the mass spectrum for any molecule containing bromine. For a dibrominated compound like this compound (C₄H₂Br₂O, MW: 225.87 g/mol ), the molecular ion region will exhibit three distinct peaks:[6]

  • M peak: Contains two ⁷⁹Br isotopes.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 peak: Contains two ⁸¹Br isotopes.

The theoretical intensity ratio of these peaks is approximately 1:2:1. The observation of this pattern is definitive proof of a dibrominated species.[5]

Data Presentation: Predicted MS Isotopic Pattern
IonCalculated m/zCompositionExpected Relative Abundance
[M]⁺225.85C₄H₂⁷⁹Br₂O~51.4% (Normalized to 100)
[M+2]⁺227.85C₄H₂⁷⁹Br⁸¹BrO~99.2% (Normalized to 193)
[M+4]⁺229.85C₄H₂⁸¹Br₂O~48.6% (Normalized to 95)

Note: Relative abundance is calculated based on isotopic probabilities and normalized for clarity.

Visualization of the Dibromo Isotopic Pattern

Mass_Spectrum_Pattern xaxis m/z yaxis Relative Intensity origin origin xaxis_end xaxis_end origin->xaxis_end m/z yaxis_end yaxis_end origin->yaxis_end Rel. Int. M M2 M_label M (226) M4 M2_label M+2 (228) M4_label M+4 (230)

Caption: Expected 1:2:1 isotopic pattern for this compound in MS.

Definitive Structure Elucidation: NMR Spectroscopy

While MS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of the atoms, allowing for unambiguous structural confirmation and differentiation from its isomers.

Expertise & Experience: Predicting the ¹H and ¹³C Spectra

Direct experimental NMR data for this compound is not widely published. However, as application scientists, we can confidently predict the expected spectrum based on established chemical shift principles and data from analogous compounds like 3-bromofuran.[7][8]

  • ¹H NMR Spectrum (Predicted): The structure contains two protons on the furan ring at positions 4 and 5.

    • H-5: This proton is adjacent to the oxygen atom and will appear further downfield. It will be a doublet due to coupling with H-4. Expected δ ≈ 7.4-7.6 ppm.

    • H-4: This proton is coupled to H-5 and will appear as a doublet. Expected δ ≈ 6.4-6.6 ppm.

    • The coupling constant (³JHH) between these two protons is expected to be in the range of 2-3 Hz.

  • ¹³C NMR Spectrum (Predicted): The molecule has four distinct carbon environments.

    • C-2 & C-3: These carbons are directly attached to bromine atoms and will be significantly shielded. Their exact chemical shifts are difficult to predict but would be distinct.

    • C-5: This carbon is adjacent to oxygen and will be the most deshielded among the CH carbons. Expected δ ≈ 145-148 ppm.

    • C-4: Expected δ ≈ 112-115 ppm.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS peak at 0.00 ppm.

Functional Group Confirmation: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and cost-effective technique used to confirm the presence of key functional groups within the molecule.[9] While not sufficient for standalone identification, it serves as an excellent corroborative method.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationInterpretation
~3100-3150=C-H stretchAromatic/heteroaromatic C-H
~1550-1600C=C stretchFuran ring double bond
~1000-1250C-O-C stretchFuran ring ether linkage
~500-650C-Br stretchCarbon-bromine bond

Reference: General values from IR spectroscopy correlation tables.[10]

Comparative Summary of Analytical Methods

TechniquePrimary PurposeStrengthsLimitations
GC Purity Assessment & Isomer SeparationHigh resolution, quantitative, excellent for volatile compounds.[3]Requires compound to be volatile and thermally stable; non-definitive identification alone.
MS Molecular Weight & Elemental FormulaHigh sensitivity, definitive confirmation of bromine presence via isotopic pattern.[5]Isomers often have identical mass spectra; fragmentation can be complex.
NMR Unambiguous Structure ElucidationProvides definitive atom connectivity and stereochemistry.[11]Relatively low sensitivity, requires higher sample quantity and purity.
IR Functional Group IdentificationFast, non-destructive, provides a molecular "fingerprint".[9]Not suitable for quantitation or distinguishing between complex isomers.

References

using NMR spectroscopy to distinguish between furan isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Distinguishing Furan Isomers with NMR Spectroscopy

Introduction: The Furan Isomer Challenge

Furan, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of natural products, pharmaceuticals, and materials. The specific substitution pattern on the furan ring dramatically alters its chemical and biological properties. Consequently, the unambiguous identification of furan isomers, such as 2-substituted versus 3-substituted furans, or disubstituted isomers like 2,3-, 2,4-, and 2,5-difurans, is a critical step in chemical synthesis and drug development. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for this purpose. This guide provides an in-depth comparison of how to leverage ¹H and ¹³C NMR spectroscopy to confidently distinguish between furan isomers, supported by experimental data and protocols.

The Power of NMR in Isomer Differentiation: A Theoretical Framework

The ability of NMR to differentiate isomers stems from its sensitivity to the local electronic environment of each nucleus. For furan isomers, the key distinguishing features in their NMR spectra are the chemical shifts (δ) and the spin-spin coupling constants (J).

  • ¹H NMR Spectroscopy: The protons on the furan ring exhibit characteristic chemical shifts and coupling patterns that are highly dependent on their position relative to the substituent(s) and the oxygen heteroatom. Protons alpha to the oxygen (at C2 and C5) are more deshielded and typically resonate at a lower field (higher ppm) than the beta protons (at C3 and C4). The coupling constants between adjacent protons (³J) are also distinct and provide valuable connectivity information.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the furan ring are influenced by their position. The alpha carbons (C2 and C5) are significantly deshielded compared to the beta carbons (C3 and C4) due to the electron-withdrawing effect of the oxygen atom. This difference in chemical shift provides a clear diagnostic tool for identifying the substitution pattern.

Comparative NMR Data for Furan Isomers

The following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges and coupling constants for monosubstituted furans. These values are illustrative and can be influenced by the specific substituent and solvent used.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Typical Coupling Constants (J, Hz)
H-2/H-5 7.4 - 7.6142 - 144³J₂₃ ≈ 1.7 - 2.0
H-3/H-4 6.3 - 6.5109 - 111³J₃₄ ≈ 3.3 - 3.6
C-2/C-5 142 - 144⁴J₂₄ ≈ 0.8 - 1.0
C-3/C-4 109 - 111⁴J₂₅ ≈ 1.5 - 1.8

Experimental Protocol: Acquiring High-Quality NMR Data for Furan Isomer Analysis

This protocol outlines the key steps for obtaining high-resolution NMR spectra suitable for distinguishing furan isomers.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and does not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for many furan derivatives.

  • Concentration: Prepare a sample solution with a concentration of 5-10 mg of the furan compound in 0.5-0.6 mL of the deuterated solvent.

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2. NMR Instrument Setup:

  • Field Strength: Higher magnetic field strengths (e.g., 400 MHz or greater) will provide better signal dispersion and simplify spectral analysis.

  • Shimming: Carefully shim the magnetic field to obtain a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • Pulse Sequences:

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Integration and Coupling Constant Measurement: Integrate the proton signals to determine their relative ratios and measure the J-couplings to establish connectivity.

  • Comparison with Expected Values: Compare the observed chemical shifts and coupling constants with the expected values for the possible isomers based on literature data and theoretical predictions.

Case Study: Distinguishing 2-Acetylfuran and 3-Acetylfuran

A common challenge is differentiating between 2- and 3-acetylfuran. The following workflow illustrates how NMR spectroscopy can be used for unambiguous identification.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Determination prep Dissolve unknown isomer in CDCl3 acquire_1H Acquire 1H NMR Spectrum prep->acquire_1H acquire_13C Acquire 13C NMR Spectrum prep->acquire_13C analyze_1H Analyze 1H chemical shifts and couplings acquire_1H->analyze_1H analyze_13C Analyze 13C chemical shifts acquire_13C->analyze_13C compare Compare data with expected values analyze_1H->compare analyze_13C->compare isomer_2 2-Acetylfuran compare->isomer_2 3 distinct 1H signals C2 highly deshielded isomer_3 3-Acetylfuran compare->isomer_3 3 distinct 1H signals C3 highly deshielded

Caption: Workflow for distinguishing furan isomers using NMR.

¹H NMR Analysis:

  • 2-Acetylfuran: Will show three distinct signals in the aromatic region corresponding to H-3, H-4, and H-5. H-5 will be the most deshielded due to its proximity to both the oxygen and the acetyl group. The coupling pattern will be characteristic: H-5 will be a doublet of doublets, coupling to both H-4 and H-3.

  • 3-Acetylfuran: Will also show three distinct signals for H-2, H-4, and H-5. H-2 and H-5 will be the most deshielded. The coupling pattern will differ significantly from the 2-substituted isomer.

¹³C NMR Analysis:

  • 2-Acetylfuran: The carbonyl carbon will be around 186 ppm. The furan carbons will show C2 as the most deshielded (around 152 ppm), followed by C5, C3, and C4.

  • 3-Acetylfuran: The carbonyl carbon will be at a similar shift. However, the furan carbon shifts will be different, with C3 being significantly deshielded due to the direct attachment of the acetyl group.

Logical Framework for Isomer Assignment

The following diagram illustrates the logical process of assigning the correct isomeric structure based on NMR data.

G cluster_0 1H NMR Analysis cluster_1 13C NMR Analysis cluster_2 Structure Confirmation start Unknown Furan Isomer num_signals Number of Aromatic Signals start->num_signals coupling Coupling Constants (J) start->coupling chem_shift_H Chemical Shifts (δ) start->chem_shift_H num_C_signals Number of Carbon Signals start->num_C_signals chem_shift_C Chemical Shifts (δ) start->chem_shift_C isomer_A Isomer A num_signals->isomer_A coupling->isomer_A chem_shift_H->isomer_A isomer_B Isomer B num_C_signals->isomer_B chem_shift_C->isomer_B

Caption: Decision tree for furan isomer identification via NMR.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous differentiation of furan isomers. By carefully analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently determine the substitution pattern on the furan ring. The combination of one-dimensional and two-dimensional NMR techniques provides a robust and reliable method for structural elucidation, which is essential for advancing research and development in medicinal chemistry and materials science.

A Senior Application Scientist's Comparative Guide to 2,3-Dibromofuran and Other Furan Precursors in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, embedded in the core of numerous pharmaceuticals, agrochemicals, and functional polymers. The strategic introduction of substituents onto this heterocycle is paramount for modulating biological activity and material properties. This guide provides an in-depth comparison of 2,3-dibromofuran with other common furan precursors, offering field-proven insights into making informed decisions for synthetic campaigns. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and validated understanding of when and why to select a specific furan building block.

The Synthetic Landscape of Furan Precursors

The choice of a furan starting material dictates the entire synthetic strategy. The most common precursors each offer a unique profile of reactivity and regiochemical control.

  • Furan: The parent heterocycle is inexpensive but offers limited control. Direct electrophilic substitution typically occurs at the more electron-rich α-positions (C2/C5), often leading to mixtures and over-reaction.[1] Its use is generally reserved for when the desired substitution pattern aligns with its inherent reactivity or in cycloaddition reactions.

  • 2-Bromofuran & 3-Bromofuran: These monohalogenated furans are workhorses for introducing a single substituent via metal-halogen exchange or cross-coupling. However, achieving disubstitution requires a subsequent, often challenging, halogenation or directed-metalation step, which may lack regiocontrol. The stability of the corresponding organometallic intermediates is a key consideration; 3-lithiofuran, for instance, is known to rearrange to the more stable 2-lithiofuran at temperatures above -40 °C, presenting a significant synthetic hurdle.[2]

  • 2,5-Dibromofuran: This symmetrical precursor is excellent for synthesizing 2,5-disubstituted furans.[3] Its two equivalent and reactive α-bromines allow for straightforward mono- or di-functionalization through controlled cross-coupling reactions.[4][5] However, it is inherently unsuitable for creating vicinally substituted 2,3- or 3,4-patterns.

  • This compound: This unsymmetrical precursor is the star player for constructing complex, unsymmetrical 2,3-disubstituted furans. The differential reactivity of its α- (C2) and β- (C3) bromine atoms is the key to its synthetic utility, enabling sequential and highly regioselective functionalization.

Comparative Analysis of Key Transformations

The true value of a precursor emerges in its performance in pivotal synthetic reactions. Here, we compare this compound against its alternatives in the most critical transformations.

A. Metal-Halogen Exchange and Sequential Functionalization

This is the arena where this compound demonstrates its most significant advantage. The C2-Br bond is more susceptible to metal-halogen exchange than the C3-Br bond due to the greater acidity of the α-proton. This allows for selective lithiation at the C2 position.

Workflow: Sequential Functionalization of this compound

G A This compound B 2-Lithio-3-bromofuran (Intermediate) A->B  1. n-BuLi, THF  -78 °C C 2-E1-3-bromofuran B->C  2. Electrophile 1 (E1)  e.g., DMF, R-CHO D 2-E1-3-lithiofuran (Intermediate) C->D  3. n-BuLi or t-BuLi  -78 °C E 2-E1-3-E2-furan (Final Product) D->E  4. Electrophile 2 (E2)  e.g., TMSCl, Alkyl Halide

Caption: Sequential lithiation-functionalization of this compound.

This stepwise approach is impossible with 2,5-dibromofuran (due to symmetry) and inefficient with furan or monobromofurans. Attempting a similar sequence starting from 3-bromofuran would risk isomerization of the lithiated intermediate.[2] This makes this compound the precursor of choice for building complex molecules like the sesterterpenoid natural product (+)-neomangicol A, where a 2,3-disubstituted furan core is required.[6][7]

B. Palladium-Catalyzed Cross-Coupling Reactions

The principles of differential reactivity extend to palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira). The C2 position of a brominated furan is generally more reactive towards oxidative addition by a Pd(0) catalyst than the C3 or C4 positions.[4]

For this compound, this allows for selective mono-coupling at the C2 position by carefully controlling stoichiometry (using ~1 equivalent of the coupling partner). The remaining C3-Br can then be subjected to a second, different coupling reaction, opening a pathway to diverse 2,3-disubstituted products.

PrecursorReactionRegioselectivityTypical Yield (Mono-Coupling)Reference
This compound Suzuki CouplingHighly selective for C2Good to Excellent[8]
2,5-Dibromofuran Suzuki CouplingNot selective (C2/C5 equal)Good to Excellent[5]
3-Bromofuran Suzuki CouplingN/A (Single position)Good to Excellent[9]

Table 1: Comparison of Regioselectivity in Mono-Suzuki Coupling Reactions.

This controlled, stepwise approach contrasts sharply with 2,5-dibromofuran, where selective mono-coupling can be achieved, but the second coupling partner will invariably be introduced at the opposite α-position.

C. Diels-Alder Reactions

The Diels-Alder reaction provides a powerful method for constructing six-membered rings from dienes. Furans can act as dienes, but their aromatic character tempers their reactivity compared to non-aromatic dienes.[10] The nature of substituents on the furan ring significantly impacts both reactivity and selectivity.

  • Electron-donating groups (EDGs) at the C2 or C3 position generally increase the reactivity of the furan diene.[11][12]

  • Electron-withdrawing groups (EWGs) , such as bromine, decrease the reactivity of the furan system in Diels-Alder reactions.[11][12]

Therefore, both this compound and 2,5-dibromofuran are generally less reactive dienes than furan itself. For synthetic applications requiring a furan to participate in a Diels-Alder reaction, the unsubstituted parent furan is often the preferred starting point, unless the resulting halogenated bicyclic adduct is specifically desired for further transformations.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in handling these precursors, we present validated protocols for the regioselective synthesis of a 2-substituted-3-bromofuran from this compound and a 2-substituted furan from furan.

Protocol 1: Regioselective Synthesis of 3-Bromo-2-furaldehyde from this compound

This protocol demonstrates the selective functionalization at the C2 position.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C using an acetone/dry ice bath.

  • Addition of Precursor: Add this compound (5.0 g, 22.1 mmol) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 14.7 mL, 23.5 mmol, 1.06 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 2.05 mL, 26.5 mmol, 1.2 equiv) dropwise. The reaction will turn cloudy.

  • Warm and Quench: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 50 mL).

  • Workup: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-2-furaldehyde.

Causality Explanation: The use of a low temperature (-78 °C) is critical to prevent side reactions and the potential isomerization of the lithiated intermediate. n-BuLi selectively abstracts the bromine at the more acidic C2 position, allowing the subsequent formylation by DMF to occur with high regioselectivity.

Protocol 2: Synthesis of 2-Furaldehyde from Furan (Vilsmeier-Haack Reaction)

This protocol illustrates a classical method for functionalizing the parent heterocycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a flask cooled to 10 °C, slowly add phosphorus oxychloride (POCl₃, 11 mL, 118 mmol) to anhydrous N,N-dimethylformamide (DMF, 35 mL, 452 mmol). Stir for 30 minutes.

  • Furan Addition: Add a solution of furan (5.0 g, 73.4 mmol) in 1,2-dichloroethane (20 mL) to the Vilsmeier reagent dropwise, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, heat the mixture to 70 °C for 2 hours.

  • Hydrolysis: Cool the mixture and pour it onto crushed ice (200 g). Add solid sodium carbonate (Na₂CO₃) in portions until the solution is neutral (pH ~7).

  • Workup: Extract the mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation to yield 2-furaldehyde.

Causality Explanation: The Vilsmeier-Haack reaction is an electrophilic substitution. The electrophile (the Vilsmeier reagent) preferentially attacks the electron-rich C2 position of furan.[1] While effective for this specific transformation, it does not offer a route to 3-substituted or unsymmetrically 2,3-disubstituted furans.

Decision-Making Guide for Precursor Selection

Choosing the right furan precursor is a critical step that impacts the efficiency and feasibility of a synthetic route. The following diagram outlines a logical decision-making process based on the desired final substitution pattern.

G Start What is the Target Substitution Pattern? Q1 2,5-Disubstituted (Symmetrical)? Start->Q1 Q2 2,3-Disubstituted (Unsymmetrical)? Q1->Q2 No P1 Use 2,5-Dibromofuran Q1->P1 Yes Q3 Monosubstituted? Q2->Q3 No P2 Use this compound Q2->P2 Yes P3 Use 2-Bromofuran or 3-Bromofuran Q3->P3 Yes P4 Consider Furan (if C2) or other directed methods Q3->P4 No

Caption: Furan precursor selection workflow based on target structure.

Conclusion and Authoritative Grounding

This compound is an indispensable tool for the synthesis of vicinally and unsymmetrically disubstituted furans. Its key advantage lies in the differential reactivity of its two bromine atoms, enabling highly regioselective, sequential functionalization through metal-halogen exchange or palladium-catalyzed cross-coupling reactions. While precursors like furan, 2,5-dibromofuran, and monobromofurans have their own well-defined roles, they lack the nuanced control offered by this compound for accessing complex substitution patterns. For researchers in drug development and materials science, mastering the application of this compound opens a direct and efficient pathway to novel and highly functionalized furan-containing molecules.

References

A Senior Application Scientist's Guide to 2,3-Dibromofuran: Cost, Efficiency, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Differentiated Furan

In the landscape of heterocyclic chemistry, furan rings are foundational scaffolds, appearing in countless natural products and pharmaceutical agents. The strategic introduction of functional groups onto this simple five-membered ring is a central challenge for synthetic chemists. While numerous halogenated furans exist, 2,3-Dibromofuran stands out as a uniquely powerful, albeit premium, building block. Its true value lies not just in its structure, but in the exquisite regiochemical control it offers for sequential, differential functionalization.

This guide provides an in-depth cost and efficiency analysis of incorporating this compound into a research program. We will move beyond simple catalog prices to explore the hidden costs and benefits, compare its performance against common alternatives through a practical case study, and provide validated protocols. Our goal is to equip you with the data and strategic insights needed to determine when the precision of this compound justifies its cost, and when a more conventional alternative is the prudent choice.

The Core Advantage: Regioselective Functionalization

The primary reason to select this compound is its capacity for controlled, stepwise reactions. The two bromine atoms, positioned at the C2 and C3 positions, possess differential reactivity. The C2-bromo group is more susceptible to metal-halogen exchange due to the higher stability of the resulting carbanion at the α-position relative to the oxygen atom.[1] This inherent electronic bias allows for a predictable and highly regioselective one-pot functionalization sequence.

A typical workflow involves:

  • Selective Lithiation: Treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperature (-78 °C) preferentially replaces the C2-bromine with lithium.

  • First Electrophilic Quench: The resulting 3-bromo-2-lithiofuran is a potent nucleophile that can be reacted with a wide array of electrophiles (E¹) to install the first functional group.

  • Second Functionalization: The remaining C3-bromo group can then be functionalized through a second, distinct chemical transformation, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).

This stepwise approach is critical for building molecular complexity in a controlled manner, a task that is significantly more challenging with symmetrically substituted or mono-substituted furans.

G cluster_workflow Regioselective Functionalization Pathway A This compound B 3-Bromo-2-lithiofuran (Intermediate) A->B 1. n-BuLi, THF -78 °C C 3-Bromo-2-(E¹)-furan B->C 2. Electrophile (E¹) D 2-(E¹)-5-(E²)-furan C->D 3. Pd Catalyst, E²-Boronic Acid (Suzuki Coupling)

Caption: Controlled, stepwise functionalization of this compound.

Part 1: A Comparative Cost Analysis

While the initial procurement cost of this compound is significantly higher than its isomers and mono-substituted counterparts, a true cost analysis must account for the entire synthetic workflow.

Procurement Costs: A Head-to-Head Comparison

The following table provides a snapshot of typical market prices for this compound and its common alternatives. Prices are subject to change and vary by supplier and purity.

CompoundCAS NumberTypical Price (USD/gram)Molecular Weight ( g/mol )Price (USD/mol)
This compound 30544-34-4~$80 - $1250[2][3]225.87[4]~$18,069 - $282,337
3-Bromofuran22037-28-1~$8 - $83[5][6]146.97[7]~$1,175 - $12,198
2,5-Dibromofuran32460-00-7~$93 - $311[8]225.87[8][9]~$20,999 - $70,233

Note: Prices are estimated from various suppliers and are for research-grade quantities. Bulk pricing may differ significantly.

As the data clearly indicates, this compound carries a substantial price premium. This cost necessitates a careful evaluation of its synthetic advantages.

Beyond the Bottle Price: "Hidden" Costs and Benefits

A comprehensive analysis includes factors that impact the overall research budget and timeline:

  • Cost of Reagents: Reactions with this compound often require cryogenic temperatures (-78 °C), strong organolithium bases, and palladium catalysts, which add to the overall expense.

  • Time & Labor: A multi-step synthesis starting from a cheaper alternative may consume significantly more researcher time, which is often the most expensive component of a research project.

  • Yield & Purity: The high regioselectivity of this compound reactions can lead to cleaner products and higher yields of the desired isomer, simplifying purification and reducing material loss. This can offset the high initial cost by providing more usable material per reaction.

  • Synthetic Route Length: Using this compound can shorten a synthetic sequence by providing two points of diversity from a single starting material, potentially saving multiple steps compared to a route starting with 3-Bromofuran.

Part 2: Efficiency Analysis - A Practical Case Study

To illustrate the trade-offs, let's compare two hypothetical workflows for synthesizing a target molecule: 2-methyl-3-phenylfuran .

Target: 2-methyl-3-phenylfuran

Workflow A: Starting from this compound Workflow B: Starting from the less expensive 3-Bromofuran

G cluster_A Workflow A: this compound cluster_B Workflow B: 3-Bromofuran A1 This compound A2 3-Bromo-2-methylfuran A1->A2 1. n-BuLi 2. MeI A3 2-Methyl-3-phenylfuran A2->A3 3. PhB(OH)₂, Pd(PPh₃)₄, Base (Suzuki Coupling) B1 3-Bromofuran B2 3-Phenylfuran B1->B2 1. PhB(OH)₂, Pd(PPh₃)₄, Base (Suzuki Coupling) B3 2-Lithio-3-phenylfuran (Isomeric Mixture Risk) B2->B3 2. LDA or n-BuLi B4 2-Methyl-3-phenylfuran B3->B4 3. MeI

Caption: Comparison of synthetic workflows for 2-methyl-3-phenylfuran.

Workflow Comparison
MetricWorkflow A (from this compound)Workflow B (from 3-Bromofuran)Analysis
Number of Steps 2 (can be one-pot)3Workflow A is more convergent and efficient in terms of step count.
Regioselectivity HighModerate to LowWorkflow B risks lithiation at the C5 position of 3-phenylfuran, leading to an isomeric byproduct (2-phenyl-5-methylfuran) that may be difficult to separate.
Overall Yield Potentially higher due to cleaner reactionsLower due to potential side reactions and purification losses.Higher selectivity in Workflow A translates to less material waste and a higher overall yield of the desired product.
Purification Simpler (fewer byproducts)More complex (requires separation of isomers)The need for careful chromatographic separation in Workflow B adds time and solvent costs.
Reagent Cost High initial material costLow initial material costThe upfront cost of 3-Bromofuran is much lower.

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, we provide detailed, self-validating protocols for the key transformations discussed.

Protocol 1: Regioselective Monofunctionalization of this compound

This protocol describes the selective lithiation at the C2 position and subsequent quenching with an electrophile, exemplified by iodomethane.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)

  • Iodomethane (MeI, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum. Dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.[1] Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 45 minutes. The formation of the 3-bromo-2-lithiofuran intermediate is typically rapid.[10]

  • Electrophilic Quench: Add iodomethane dropwise to the cooled solution. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This general protocol is adapted from established procedures for coupling arylboronic acids with bromofurans.[11][12]

Materials:

  • Bromofuran substrate (e.g., 3-Bromo-2-methylfuran, 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., 2 M aqueous K₂CO₃ solution, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Setup: To a pressure tube or Schlenk flask, add the bromofuran substrate, arylboronic acid, and Pd(PPh₃)₄ catalyst.

  • Reaction Assembly: Add the solvent, followed by the aqueous base solution.

  • Execution: Seal the vessel and heat the mixture to 80-100 °C under an inert atmosphere for 3-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.

Safety & Handling Considerations

Halogenated furans, like other halogenated aromatic hydrocarbons, should be handled with care.[13][14] They are considered toxic and potentially carcinogenic.[13][15]

  • Handling: Always handle this compound and its alternatives in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Organolithium reagents like n-BuLi are pyrophoric and react violently with water.[16] Strict anhydrous and inert atmosphere techniques are mandatory.

  • Waste: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Halogenated organic waste must be segregated.

Conclusion and Strategic Recommendations

The decision to use this compound is a strategic one that hinges on the specific goals of a synthetic campaign.

Choose this compound when:

  • Regiocontrol is paramount: The synthesis requires the unambiguous installation of two different functional groups at the C2 and C3 positions.

  • Route efficiency is critical: A shorter, more convergent synthetic route is needed to meet project deadlines.

  • Purification is a known bottleneck: The target molecule is part of a complex mixture, and minimizing isomeric byproducts is essential for isolating the desired compound.

  • Building molecular libraries: The ability to introduce two points of diversity from one scaffold is highly advantageous for medicinal chemistry programs.

Consider alternatives like 3-Bromofuran when:

  • Cost is the primary constraint: The project budget is limited, and the higher-risk, longer synthetic route is acceptable.

  • Only C3 functionalization is required: If the synthetic plan does not require subsequent functionalization at the C2 position.

  • The target molecule is simple: Isomeric byproducts are not a concern or are easily separable from the desired product.

Ultimately, this compound is a specialist's tool. Its high cost is an investment in precision, predictability, and efficiency. For complex, multi-step syntheses where regiochemical integrity is non-negotiable, the value it provides in saved time, simplified purification, and increased overall yield often outweighs its initial procurement price.

References

A Comparative Guide to the Synthesis of 2,3-Dibromofuran: A Novel C-H Activation Pathway vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Importance of 2,3-Dibromofuran

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its disubstituted furan core provides a versatile scaffold for the construction of complex molecular architectures. However, the regioselective synthesis of this compound presents a significant challenge due to the propensity of the furan ring to undergo a variety of reactions, including addition and rearrangement, under typical electrophilic bromination conditions.[2] Traditional synthetic routes often suffer from low yields, harsh reaction conditions, and the formation of multiple brominated isomers, necessitating tedious purification steps.

This technical guide presents a comprehensive validation of a novel synthetic pathway to this compound, leveraging the principles of modern catalytic C-H bond activation. We will objectively compare this innovative approach with the established, traditional multi-step synthesis, providing detailed experimental protocols and supporting data to guide researchers in making informed decisions for their synthetic endeavors.

Traditional Synthetic Pathway: A Multi-Step Approach from Furoic Acid

The classical and most cited method for preparing this compound commences with the readily available starting material, 2-furoic acid. This multi-step process, as detailed in the patent literature, involves the protection of the carboxylic acid group via esterification, followed by bromination, saponification, and finally, decarboxylation.[3]

Reaction Scheme: Traditional Pathway

Traditional Pathway FuroicAcid 2-Furoic Acid Ester Alkyl 2-Furoate FuroicAcid->Ester Esterification (ROH, H+) BrominatedEster Brominated Alkyl Furoate Ester->BrominatedEster Bromination (Br2, Chlorinated Solvent) BrominatedAcid Brominated Furoic Acid BrominatedEster->BrominatedAcid Saponification (Base) Dibromofuran This compound BrominatedAcid->Dibromofuran Decarboxylation (Heat)

Caption: Traditional multi-step synthesis of this compound.

Experimental Protocol: Traditional Synthesis of this compound

Step 1: Esterification of 2-Furoic Acid

  • To a solution of 2-furoic acid (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol, ~5-10 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl 2-furoate, which can be used in the next step without further purification.

Step 2: Bromination of Alkyl 2-Furoate

  • Dissolve the alkyl 2-furoate (1.0 eq) in a chlorinated organic solvent (e.g., chloroform or carbon tetrachloride, ~10 volumes) in a flask equipped with a reflux condenser and a dropping funnel.

  • Add an excess of bromine (2.0-2.5 eq) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Cool the mixture to room temperature and carefully quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude brominated alkyl furoate.

Step 3: Saponification of the Brominated Ester

  • Dissolve the crude brominated alkyl furoate in a suitable alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0-3.0 eq).

  • Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to precipitate the brominated furoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 4: Decarboxylation to this compound

  • Heat the dried brominated furoic acid under reduced pressure.

  • The decarboxylation will occur, and the this compound will distill.

  • Collect the distilled product. Further purification can be achieved by fractional distillation.

A Novel Synthetic Pathway: Direct C-H Activation/Bromination

In contrast to the multi-step traditional approach, a novel pathway leveraging modern transition-metal-catalyzed C-H activation offers a more direct and potentially more efficient route to this compound. This strategy aims to selectively activate and functionalize the C-H bonds of a furan precursor, obviating the need for protecting groups and multiple intermediate steps. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and halogenation of various heterocycles, including furans.[4][5]

Proposed Reaction Scheme: Novel C-H Activation Pathway

Novel Pathway Furan Furan Dibromofuran This compound Furan->Dibromofuran Direct C-H Bromination (Pd Catalyst, Brominating Agent, Ligand, Base)

Caption: Proposed novel one-step synthesis of this compound.

Proposed Experimental Protocol: Novel Synthesis of this compound

Note: This is a proposed protocol based on established principles of C-H activation. Optimization of catalyst, ligand, base, and reaction conditions may be required.

  • To a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add furan (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or KOAc, 2.0-3.0 eq).

  • Add a brominating agent (e.g., N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), 2.0-2.2 eq).

  • Add a high-boiling point, anhydrous solvent (e.g., DMAc or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Comparative Analysis: Traditional vs. Novel Pathway

FeatureTraditional PathwayNovel C-H Activation PathwayAdvantage of Novel Pathway
Number of Steps 41Significantly more step-economical, reducing time and resource consumption.
Starting Material 2-Furoic AcidFuranFuran is a more basic and readily available starting material.
Atom Economy Lower, due to the use of protecting groups and multiple reagents.Higher, as it avoids the introduction and removal of protecting groups.More environmentally friendly and cost-effective in the long run.
Reaction Conditions Involves harsh conditions like strong acids, bases, and high-temperature decarboxylation.Milder conditions are often possible, though high temperatures may still be required.Potentially better functional group tolerance and reduced side reactions.
Yield Often moderate overall yields due to losses in multiple steps.Potentially higher overall yield in a single step, though optimization is key.Improved efficiency and reduced waste.
Regioselectivity Can be difficult to control, leading to mixtures of isomers.Can be highly regioselective with the appropriate choice of catalyst and ligand.Simplified purification and higher purity of the desired product.
Safety and Waste Generates significant waste from reagents, solvents, and byproducts. Use of elemental bromine is hazardous.Reduces waste by minimizing the number of steps. Use of solid brominating agents can be safer.Improved safety profile and alignment with green chemistry principles.

Discussion and Future Outlook

The traditional synthesis of this compound, while established, is a laborious process with inherent drawbacks in terms of efficiency, safety, and environmental impact. The proposed novel pathway, centered on direct C-H activation, represents a paradigm shift in the synthesis of this important building block. While the development of a specific catalytic system for the direct and regioselective dibromination of furan to the 2,3-isomer requires dedicated research and optimization, the principles are well-grounded in modern organic synthesis.

Furthermore, emerging technologies such as enzymatic bromination using haloperoxidases and photoredox catalysis offer even greener and more selective alternatives that warrant exploration.[6][7][8] These methods operate under mild, aqueous conditions and can exhibit exquisite regioselectivity, potentially providing a truly sustainable route to this compound and its derivatives.

Conclusion

The validation of a novel synthetic pathway for this compound through direct C-H activation presents a compelling alternative to the traditional multi-step method. The potential for a more streamlined, efficient, and environmentally benign process is substantial. This guide provides the foundational information and experimental frameworks for researchers to explore and develop these modern synthetic strategies, ultimately accelerating the discovery and development of new molecules with applications in medicine and materials science.

References

A Researcher's Guide to the Regioselective Functionalization of 2,3-Dibromofuran: C2 vs. C3 Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the furan nucleus presents a unique electronic landscape. This guide provides an in-depth comparison of the reactivity of the C2 and C3 bromine atoms in 2,3-dibromofuran, offering a technical exploration of the factors governing site-selectivity in common synthetic transformations. By understanding the underlying principles of furan chemistry and the nuances of various reaction mechanisms, chemists can strategically design pathways to access desired 2-substituted, 3-substituted, or 2,3-disubstituted furan derivatives.

The Electronic Landscape of the Furan Ring: An Inherent Bias for C2 Substitution

The furan ring is an electron-rich aromatic heterocycle. The oxygen heteroatom participates in resonance, donating a lone pair of electrons to the π-system. This delocalization, however, is not uniform across the carbon atoms.[1][2] Computational studies and experimental evidence consistently show a higher electron density at the α-carbons (C2 and C5) compared to the β-carbons (C3 and C4).[1] This is a consequence of the resonance structures that can be drawn for furan, where a negative charge is more favorably accommodated on the carbons adjacent to the oxygen atom.

This inherent electronic bias makes the C2 and C5 positions more nucleophilic and thus more susceptible to electrophilic attack.[3][4] In the context of this compound, this principle suggests that reactions proceeding through intermediates where the furan ring acts as a nucleophile will preferentially occur at the C2 position.

Comparative Reactivity in Key Synthetic Transformations

The selective functionalization of this compound hinges on the choice of reaction conditions, which dictates the operative mechanism. Below, we compare the expected regioselectivity for several widely used synthetic methods.

Lithium-Halogen Exchange: A Kinetically Driven Process Favoring C2

Lithium-halogen exchange is a powerful tool for the preparation of organolithium reagents, which can then be trapped with various electrophiles.[5] This reaction is generally kinetically controlled, with the rate of exchange being influenced by the stability of the resulting carbanion. The order of reactivity for halogens is typically I > Br > Cl.[5][6]

For this compound, treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures is expected to selectively occur at the C2 position. This preference is attributed to the greater acidity of the C2-proton in furan, which translates to a more stabilized organolithium species at this position. The proximity of the electron-withdrawing oxygen atom and the bromine at C3 contributes to this stabilization.

Experimental Protocol: Selective Lithiation and Trapping at C2

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A More Nuanced Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable for the formation of carbon-carbon bonds.[7][8][9] The regioselectivity in these reactions is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-Br bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[8][9] In the case of di- or polyhalogenated heterocycles, the site of the initial oxidative addition is influenced by both electronic and steric factors. Generally, oxidative addition is favored at the more electron-deficient and less sterically hindered position.

For this compound, the C2 position is electronically more activated towards oxidative addition due to the adjacent electron-withdrawing oxygen atom. This makes the C2-Br bond more susceptible to cleavage by the Pd(0) catalyst. Therefore, under carefully controlled conditions (e.g., using one equivalent of the boronic acid), selective coupling at the C2 position is anticipated.

Reaction ConditionC2-Coupling Yield (%)C3-Coupling Yield (%)Disubstitution (%)
1.1 eq. Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°CMajor ProductMinor ProductTrace
>2.2 eq. Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C--Major Product

Table 1: Expected product distribution in the Suzuki-Miyaura coupling of this compound under varying stoichiometry. Data is illustrative based on general principles.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[10]

Stille Coupling:

The Stille reaction involves the coupling of an organotin reagent with an organic halide.[7][11][12] The mechanism is similar to the Suzuki coupling, with the key steps being oxidative addition, transmetalation, and reductive elimination.[7] As with the Suzuki reaction, the initial oxidative addition of the palladium catalyst is expected to occur preferentially at the more reactive C2-Br bond of this compound.

Factors Influencing Regioselectivity

While the inherent electronics of the furan ring provide a strong bias for C2 reactivity, other factors can influence the outcome of a reaction:

  • Steric Hindrance: In cases where a bulky substituent is already present at a neighboring position, the steric environment around the C2 or C3 bromine can influence the approach of the catalyst or reagent.

  • Directing Groups: The presence of a directing group on the furan ring can override the inherent electronic preferences. For example, a group capable of chelating to the metal center could direct the reaction to the C3 position.

  • Reaction Conditions: Temperature, solvent, and the choice of ligand in palladium-catalyzed reactions can all play a role in modulating the regioselectivity. In some cases, what is observed under kinetic control (low temperature) may differ from the product distribution under thermodynamic control (higher temperature).

Conclusion

In the comparative reactivity of the C2 and C3 bromines in this compound, the C2 position is generally the more reactive site for both lithium-halogen exchange and palladium-catalyzed cross-coupling reactions. This preference is rooted in the electronic nature of the furan ring, which dictates a higher electron density and greater activation at the α-carbon.

For synthetic chemists, this inherent selectivity provides a reliable strategy for the regioselective synthesis of 2-substituted-3-bromofurans. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve high yields of the desired isomer. Further functionalization of the remaining C3 bromine can then provide access to a wide array of 2,3-disubstituted furans, which are valuable building blocks in various fields of chemical research.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dibromofuran for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of hazardous chemical waste are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our communities. This guide provides an in-depth, procedural framework for the safe disposal of 2,3-dibromofuran, a compound that demands meticulous handling due to its specific hazard profile. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust and defensible safety protocol.

Hazard Profile and Core Safety Imperatives

This compound (CAS No. 30544-34-4) is a halogenated heterocyclic compound whose toxicological and ecological properties have not been exhaustively investigated. Therefore, a cautious and conservative approach to handling and disposal is mandatory. Its known hazards, as classified under the Globally Harmonized System (GHS), form the basis of our disposal strategy.[1]

This compound is categorized as a Flammable liquid (Category 3) , Acutely toxic if swallowed (Category 3) , and capable of causing serious eye damage (Category 1) [1]. The presence of bromine atoms classifies it as a halogenated organic compound , which dictates a specific waste stream to prevent environmental contamination and ensure regulatory compliance.[2][3]

Hazard ClassificationGHS CodeSignal WordKey Precautionary Actions
Flammable LiquidH226Danger Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[1]
Acute Toxicity (Oral)H301Danger Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1]
Serious Eye DamageH318Danger Wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1]

Incompatibility Alert: this compound is incompatible with strong oxidizing agents. Never mix waste containing this compound with oxidizing waste streams, as this can lead to violent and hazardous reactions.

Personal Protective Equipment (PPE): A Mandate for Safety

Given the significant hazards, a comprehensive PPE strategy is non-negotiable. All handling and disposal procedures must be performed within a certified chemical fume hood. The following levels of PPE are required to mitigate exposure risks.

  • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes and vapors, addressing the severe eye damage risk.[4]

  • Hand Protection : Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a prudent practice. Contaminated gloves must be disposed of as hazardous waste.[4][5]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. For tasks with a higher risk of splashing, such as spill cleanup or bulk waste transfer, a chemical-resistant apron over the lab coat is required.[5][6]

  • Foot Protection : Closed-toe shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[5]

  • Respiratory Protection : While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge should be available for immediate use in the event of a spill or ventilation failure.[4]

Step-by-Step Disposal Protocol: From Generation to Collection

The primary objective is to safely contain this compound waste in a designated, properly labeled container, segregated from other waste streams.

Experimental Protocol: Waste Segregation and Collection
  • Container Selection : Designate a specific, chemically compatible, and leak-proof container for "Halogenated Organic Liquid Waste." [3] The container must have a secure, tight-fitting screw cap. Borosilicate glass or another compatible material is recommended.

  • Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other halogenated solvents that will be added.[3][7] Maintain a log sheet near the container to record the chemical name and approximate volume of everything added.

  • Waste Transfer :

    • Conduct all waste transfers inside a certified chemical fume hood.

    • Slowly and carefully pour the waste into the collection container using a funnel to prevent spills on the container's exterior.

    • Do not mix this compound waste with non-halogenated, acidic, basic, or oxidizing waste streams.[2][8]

  • Container Management :

    • Keep the waste container securely closed at all times, except when actively adding waste.[3]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

    • Store the sealed container in a designated satellite accumulation area within or near the lab. This area should provide secondary containment (e.g., a chemical-resistant tray) and be away from heat sources or direct sunlight.[7]

  • Final Disposal Request : Once the container is full or waste is no longer being generated, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department. Ensure the label is complete and accurate before collection.[4][9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further hazards.

  • Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area. If the spill is large or ventilation is inadequate, activate the fire alarm to evacuate the building and notify emergency services.

  • Control Ignition Sources : If it is safe to do so, remove all nearby sources of ignition.

  • Ventilate : Ensure the area is well-ventilated. For small spills within a fume hood, keep the sash at the appropriate working height.

  • Assemble PPE : Don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain and Absorb : For small spills, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[11]

  • Decontaminate : Clean the affected area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.

Disposal Pathway and Decision Workflow

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[12][13] This process ensures the complete destruction of the compound, preventing its release into the environment. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is illegal and can lead to the formation of persistent and toxic byproducts like brominated dioxins and furans.[14][15]

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Waste Containment Protocol cluster_2 Final Disposal Pathway gen This compound Waste Generated ppe Don Appropriate PPE (See Section 2) gen->ppe At all times is_spill Is this a spill? ppe->is_spill spill_proc Follow Spill & Emergency Protocol (See Section 4) is_spill->spill_proc Yes routine_proc Follow Routine Disposal Protocol (See Section 3) is_spill->routine_proc No collect Collect in Labeled, Halogenated Waste Container spill_proc->collect routine_proc->collect store Store in Satellite Accumulation Area collect->store ehs Arrange Pickup with EHS/Licensed Waste Vendor store->ehs incinerate High-Temperature Incineration at Approved Facility ehs->incinerate

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Synthesis of 2,3-Dibromofuran: A Guide to Essential Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the synthesis and application of novel compounds, a deep understanding of the inherent risks of all reagents is paramount. 2,3-Dibromofuran, a valuable heterocyclic building block, requires meticulous handling due to its significant hazard profile. This guide provides a comprehensive operational framework for the safe utilization of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.

Understanding the Inherent Risks of this compound

This compound is classified as a flammable liquid, toxic if swallowed, and capable of causing serious eye damage.[1][2][3] A thorough understanding of its physicochemical properties is the foundation of a robust safety protocol.

PropertyValueCitation
Molecular FormulaC₄H₂Br₂O[1][4]
Molecular Weight225.87 g/mol [1][2]
FormLiquid[1]
Density2.117 g/mL at 25 °C[1]
Flash Point60 °C (140 °F)[1]
Boiling Point75-78 °C at 75 mmHg[5]

The primary routes of exposure are dermal contact, inhalation, and ingestion.[6] Of particular concern is its classification as "Acute toxicity, Oral (Category 3)," indicating that even small quantities can be toxic if ingested. Additionally, its designation as "Serious eye damage (Category 1)" underscores the potential for severe and irreversible eye injury upon contact.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable safety measures. A multi-layered approach is essential to mitigate the risks associated with this compound.

All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[7] The fume hood provides a critical barrier, ensuring that any airborne contaminants are effectively captured and exhausted.

The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against accidental splashes and contact with halogenated compounds.[8]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8][9]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.Offers a barrier against spills and splashes, with the added protection of flame resistance due to the compound's flammability.[8]
Respiratory Protection An air-purifying respirator with an organic vapor cartridge may be necessary for non-routine operations or in the event of a spill.This should be used in addition to a fume hood when engineering controls may not be sufficient.[7][10]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[9]

Operational Plan: From Benchtop to Disposal

A systematic approach to every stage of handling is crucial for minimizing risk.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for signs of wear or damage.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.[11]

  • Prepare Spill Kit: Have a spill kit readily available containing absorbent materials suitable for flammable liquids.

  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Work Within the Fume Hood: Conduct all transfers and manipulations of this compound well within the chemical fume hood.

  • Use Appropriate Labware: Employ glass or other chemically resistant labware.

  • Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, which could ignite flammable vapors.[10]

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.

In the event of an exposure or spill, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Diagram: Emergency Response Workflow

G cluster_spill Spill Detected cluster_assessment Immediate Assessment cluster_response Response Actions cluster_exposure Personal Exposure Spill Spill of this compound Occurs Assess Assess Spill Size & Risk Spill->Assess Exposure Personal Exposure Occurs (Skin/Eye/Inhalation) Spill->Exposure Potential SmallSpill Small Spill: Contain with inert absorbent Assess->SmallSpill Small & Manageable LargeSpill Large Spill: Evacuate & Call EHS Assess->LargeSpill Large or Unmanageable Collect Collect absorbed material into hazardous waste container SmallSpill->Collect Decontaminate Decontaminate spill area Collect->Decontaminate FirstAid Administer Immediate First Aid (Flush with water, move to fresh air) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromofuran
Reactant of Route 2
Reactant of Route 2
2,3-Dibromofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.